2-(Methylsulfinyl)pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfinylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMNQZSYAOWVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylsulfinyl)pyrimidine: Chemical Properties, Structure, and Applications in Drug Discovery
Introduction: The Emerging Significance of 2-(Methylsulfinyl)pyrimidine
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Within this privileged class of heterocycles, this compound represents a molecule of growing interest to researchers and drug development professionals. Its unique electronic properties, arising from the chiral sulfoxide group, and its role as both a versatile synthetic intermediate and a key metabolite of certain drug candidates, position it as a compound of significant potential.[4][5] This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, structure, synthesis, reactivity, and its burgeoning role in the landscape of modern drug discovery.
Physicochemical and Structural Properties
This compound is a solid at room temperature and is characterized by the presence of a pyrimidine ring substituted with a methylsulfinyl group at the 2-position.[6] This substitution is critical to its chemical behavior, influencing the electron density of the pyrimidine ring and rendering the C2 position susceptible to nucleophilic attack.
Core Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 14080-19-4 | [6] |
| Molecular Formula | C₅H₆N₂OS | [6] |
| Molecular Weight | 142.18 g/mol | [6][7] |
| IUPAC Name | This compound | [6] |
| Appearance | Solid | |
| Canonical SMILES | CS(=O)C1=NC=CC=N1 | [6] |
| InChI Key | LWMNQZSYAOWVPE-UHFFFAOYSA-N | [6] |
Molecular Structure
The structure of this compound features a planar pyrimidine ring and a tetrahedral sulfur atom in the sulfoxide group, which is a center of chirality.
Caption: Molecular structure of this compound.
Synthesis of this compound
The most common and efficient route to this compound involves the controlled oxidation of its precursor, 2-(Methylthio)pyrimidine. This precursor is readily synthesized through the condensation of S-methylisothiouronium sulfate with a suitable 1,3-dicarbonyl compound, followed by further derivatization.[8]
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Exemplary Experimental Protocol: Oxidation of 2-(Methylthio)pyrimidine
This protocol is adapted from a general procedure for the synthesis of related sulfonylpyrimidines and would require optimization for the specific synthesis of the sulfinyl derivative.[8][9][10]
-
Dissolution: Dissolve 2-(Methylthio)pyrimidine (1 equivalent) in a suitable solvent such as acetone or a mixture of acetone and water.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) (approximately 1-1.2 equivalents), in water or a suitable solvent, to the stirred solution of the starting material. The slow addition is crucial to control the exotherm and to prevent over-oxidation to the sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench any remaining oxidant. The product can then be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and its Implications in Drug Design
The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon of the pyrimidine ring. The methylsulfinyl group, and even more so its oxidized counterpart, the methylsulfonyl group, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[11]
This reactivity is particularly relevant in the context of drug development, where these compounds can act as "warheads" for covalent inhibitors, forming a stable bond with nucleophilic residues, such as cysteine, in the active site of a target protein.[12][13]
Reaction with Thiols: A Gateway to Covalent Inhibition
2-(Sulfonyl)pyrimidines are known to react with thiols, such as the side chain of cysteine, in an SNAr reaction.[11] The reactivity is enhanced by electron-withdrawing substituents on the pyrimidine ring.[11][12][13] While the methylsulfinyl group is a less potent leaving group than the methylsulfonyl group, it still facilitates this reaction, which is a key mechanism for the biological activity of some pyrimidine-based drugs.
Caption: Reaction pathway of this compound with a thiol.
Applications in Drug Discovery and Development
The pyrimidine core is a well-established pharmacophore, and the unique properties of the 2-methylsulfinyl substituent provide several avenues for its application in drug discovery.
Role as a Covalent Warhead
As discussed, the ability of the methylsulfinyl group to act as a leaving group makes this compound and its derivatives attractive candidates for the design of covalent inhibitors.[11] These inhibitors can offer advantages in terms of potency and duration of action. The reactivity of the "warhead" can be fine-tuned by modifying the substituents on the pyrimidine ring to achieve selectivity for the target protein and minimize off-target effects.[12][13]
Metabolic Significance
In drug metabolism, a methylthio group can be oxidized in vivo to a methylsulfinyl and further to a methylsulfonyl group.[4][5] Therefore, understanding the chemical and biological properties of this compound is crucial for predicting the metabolic fate and potential activity of drug candidates containing a 2-(methylthio)pyrimidine moiety. In some cases, the methylsulfinyl metabolite may even be the more active form of the drug.[4][5]
Scaffold for Library Synthesis
The reactivity of the C2 position also makes this compound a valuable intermediate in the synthesis of libraries of 2-substituted pyrimidines. By displacing the methylsulfinyl group with various nucleophiles (e.g., amines, alcohols), a diverse range of compounds can be generated for screening against various biological targets.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][14] It may also cause respiratory irritation.[6][14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[14][15]
Conclusion
This compound is a multifaceted molecule with significant potential in the field of drug discovery and development. Its well-defined chemical properties, accessible synthesis, and tunable reactivity make it a valuable tool for medicinal chemists. Whether employed as a covalent warhead, a synthetic intermediate, or studied as a key metabolite, a thorough understanding of the chemistry of this compound is essential for harnessing its full potential in the creation of novel therapeutics.
References
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Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2018-02-09). Taylor & Francis Online. [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023-09-01). ACS Publications. [Link]
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The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. (1983-07-01). ConnectSci. [Link]
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2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022-01-03). PubMed Central. [Link]
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The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. ResearchGate. [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
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2-Chloro-4-(methylthio)pyrimidine | C5H5ClN2S | CID 16427148. PubChem. [Link]
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2-Chloro-5-(methylthio)pyrimidine | C5H5ClN2S | CID 21979532. PubChem. [Link]
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4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511. PubChem. [Link]
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An In-depth Technical Guide to the Synthesis of 2-(Methylsulfinyl)pyrimidine and its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(methylsulfinyl)pyrimidine and its derivatives. This class of compounds serves as a pivotal intermediate in medicinal chemistry and organic synthesis, primarily due to the exceptional leaving group ability of the methylsulfinyl moiety in nucleophilic aromatic substitution (SNAr) reactions. This document details the prevalent oxidation strategies starting from 2-(methylthio)pyrimidines, evaluates common oxidizing agents, provides validated experimental protocols, and discusses the subsequent reactivity of the target compounds. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, actionable guidance.
Introduction: The Strategic Importance of the Sulfoxide
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. Functionalization of the pyrimidine ring is key to modulating its pharmacological properties. The introduction of a methylsulfinyl group at the C2 position transforms the pyrimidine into a highly versatile synthetic intermediate.
The primary value of this compound lies in the delicate balance of its sulfur oxidation state. Unlike the starting 2-(methylthio)pyrimidine (a sulfide), the sulfoxide is highly activated towards nucleophilic attack. Compared to the corresponding 2-(methylsulfonyl)pyrimidine (a sulfone), the sulfoxide is often sufficiently reactive, while avoiding the sometimes harsh conditions required to form the sulfone, which can risk over-oxidation and decomposition of sensitive substrates.[1][2] The transformation of the 2-(methylthio) group to a 2-(methylsulfinyl) or 2-(methylsulfonyl) group dramatically enhances the electrophilicity at the C2 position of the pyrimidine ring.[1] This activation makes the resulting sulfoxides and sulfones valuable synthetic intermediates, significantly more reactive towards nucleophiles than their 2-chloro or 2-thiomethyl precursors.[1]
This guide will focus on the most reliable and widely adopted method for its synthesis: the controlled oxidation of 2-(methylthio)pyrimidine.
Core Synthetic Strategy: Oxidation of 2-(Methylthio)pyrimidines
The most direct and efficient route to 2-(methylsulfinyl)pyrimidines is the oxidation of the corresponding 2-(methylthio)pyrimidine precursors. The core challenge of this transformation is achieving selective mono-oxidation to the sulfoxide without significant formation of the over-oxidized sulfone byproduct.
Mechanistic Rationale
The oxidation of a sulfide to a sulfoxide involves the addition of a single oxygen atom to the sulfur center. The sulfur atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic oxygen of an oxidizing agent. The key to selectivity is precise stoichiometric control of the oxidant. Using approximately one equivalent of the oxidizing agent favors the formation of the sulfoxide. The introduction of the electron-withdrawing sulfoxide group deactivates the sulfur atom towards further oxidation, aiding in selectivity, although over-oxidation to the sulfone is still a common side reaction if conditions are not carefully controlled.[3]
dot graph OxidationMechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: General workflow for the synthesis of this compound.
Comparison of Common Oxidizing Agents
The choice of oxidant is critical and depends on factors such as substrate compatibility, cost, safety, and desired reaction conditions. Two reagents have emerged as the most reliable for this transformation: meta-Chloroperoxybenzoic acid (m-CPBA) and Oxone®.
| Oxidizing Agent | Key Advantages | Key Considerations | Typical Solvents |
| m-CPBA | High reactivity and selectivity.[4][5] Well-established in literature.[6][7] | Potentially explosive in pure form (sold as a stabilized mixture).[5] Byproduct (m-chlorobenzoic acid) requires removal. | Dichloromethane (DCM), Chloroform |
| Oxone® | Inexpensive, stable, and environmentally benign ("green") oxidant.[8][9] Simple workup, often by filtration.[10] | A biphasic mixture is often required. Reaction rates can be slower. | Acetone/Water[10], Ethanol/Water[8], Acetonitrile/Water[11] |
| Hydrogen Peroxide | "Greenest" oxidant (byproduct is water).[12][13] Very low cost. | Often requires a catalyst and careful temperature control to avoid runaway reactions. Selectivity can be poor without a catalyst.[12][13] | Acetic Acid[12], Ethanol[13] |
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis. Researchers should perform their own optimization based on the specific pyrimidine derivative.
Synthesis of Precursor: 2-(Methylthio)pyrimidine
The starting material, 2-(methylthio)pyrimidine, can be synthesized from various precursors. A common method involves the reaction of a 2-chloropyrimidine derivative with sodium thiomethoxide.[1] Alternatively, S-methylisothiouronium sulfate can be condensed with a 1,3-dicarbonyl compound.[10]
Protocol 1: Oxidation using m-CPBA
This protocol is favored for its reliability and generally high yields.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2-(methylthio)pyrimidine derivative (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the reaction exotherm and prevent over-oxidation.
-
Reagent Addition: Dissolve m-CPBA (~77% purity, 1.05-1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled pyrimidine solution over 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Protocol 2: Oxidation using Oxone®
This protocol is an excellent "green" alternative that often simplifies the purification process.[8][10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2-(methylthio)pyrimidine derivative (1.0 eq) in a mixture of acetone and water (e.g., a 1:1 ratio).[10]
-
Reagent Addition: To the vigorously stirred solution, add Oxone® (potassium peroxymonosulfate, ~2.5 eq of the KHSO₅ component) portion-wise at room temperature.[10] Note: Some protocols may use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction.[10]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may take longer than m-CPBA oxidations, typically 4-6 hours.[10]
-
Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid product by filtration through a Büchner funnel.[10]
-
Workup: If the product remains in solution, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or DCM.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Further purification can be achieved by chromatography or recrystallization if necessary.
Reactivity and Synthetic Applications
The primary synthetic utility of this compound is its role as a substrate in nucleophilic aromatic substitution (SNAr) reactions. The methylsulfinyl group is an excellent leaving group, often showing reactivity comparable to or greater than halogens.[1]
dot graph SNAr_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=12, label="SNAr Reaction of this compound", labelloc=t]; node [shape=record, fontname="Arial", fontsize=12, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
This reactivity allows for the facile introduction of a wide range of nucleophiles—such as amines, alcohols, and thiols—at the C2 position, providing a powerful tool for building molecular complexity and generating libraries of compounds for drug discovery programs. For instance, this chemistry is instrumental in synthesizing inhibitors for targets like S. aureus Sortase A, where the sulfonylpyrimidine acts as a privileged warhead.[2]
Conclusion
The synthesis of this compound and its derivatives is a robust and essential transformation in modern organic and medicinal chemistry. The controlled oxidation of 2-(methylthio)pyrimidines, particularly using m-CPBA or Oxone®, provides reliable access to these valuable intermediates. A thorough understanding of the reaction mechanisms, oxidant choice, and protocol execution enables chemists to leverage the unique reactivity of the methylsulfinyl group for efficient C-N, C-O, and C-S bond formation on the pyrimidine core. This guide provides the foundational knowledge and practical methods for researchers to confidently apply this chemistry in their synthetic endeavors.
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The Biological Versatility of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine nucleus, a fundamental component of nucleic acids, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] This six-membered heterocyclic aromatic ring, with its two nitrogen atoms at positions 1 and 3, is not merely a biological building block but a privileged scaffold for the development of a vast array of therapeutic agents.[1] Its inherent ability to mimic the purine bases of DNA and RNA allows for the design of potent antimetabolites, while its structural versatility permits the synthesis of derivatives that can selectively target a multitude of proteins involved in various disease pathologies. This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, offering field-proven insights into their mechanisms of action, quantitative efficacy, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of the pyrimidine core in their therapeutic programs.
The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry
The significance of the pyrimidine ring is deeply rooted in its biological ubiquity. As a core component of cytosine, thymine, and uracil, it is integral to the structure and function of DNA and RNA.[3] This natural precedent has made pyrimidine analogs compelling candidates for anticancer therapies, as they can effectively interfere with nucleic acid synthesis, thereby inhibiting cell division and inducing apoptosis in rapidly proliferating cancer cells.[4]
Beyond its role in nucleic acids, the pyrimidine scaffold's unique electronic properties and amenability to chemical modification have enabled the development of derivatives that exhibit a wide spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and cardiovascular effects.[5][6] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, and its pharmacodynamic profile, leading to enhanced potency and selectivity for specific biological targets.[7]
Anticancer Activity: Targeting the Engines of Malignancy
Pyrimidine derivatives have emerged as one of the most successful classes of anticancer agents, primarily through their ability to inhibit key proteins that drive cancer cell proliferation, survival, and metastasis.[4][8]
Mechanism of Action: Kinase Inhibition
A predominant mechanism through which pyrimidine-based drugs exert their anticancer effects is the inhibition of protein kinases. These enzymes are critical components of cellular signaling pathways that are frequently dysregulated in cancer.[4][9]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR, a receptor tyrosine kinase, is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[4] Pyrimidine derivatives have been designed to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][10]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. The aberrant activity of CDKs is a hallmark of many cancers. Pyrimidine-based compounds have been developed to inhibit CDKs, leading to cell cycle arrest and apoptosis.[9][11] For instance, Palbociclib, a FDA-approved CDK4/6 inhibitor, is used in the treatment of certain types of breast cancer.[10]
Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.
Mechanism of Action: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition
Pyrimidine derivatives also function as potent antimetabolites by targeting enzymes crucial for nucleotide biosynthesis.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate.[12][13] Many DHFR inhibitors feature a 2,4-diaminopyrimidine scaffold, which mimics the natural substrate, dihydrofolate.[14][15] By inhibiting DHFR, these compounds deplete the cellular pool of thymidylate, leading to "thymineless death," particularly in rapidly dividing cancer cells.[16]
-
Thymidylate Synthase (TS) Inhibition: TS catalyzes the final step in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial component of DNA.[16] Pyrimidine-based antifolates, such as pemetrexed, are potent inhibitors of TS.[16]
Quantitative Data: Anticancer Potency
The efficacy of pyrimidine derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against specific enzymes or cancer cell lines.
| Compound Class | Target | Example Compound | IC₅₀ (nM) | Cancer Cell Line | Reference |
| Pyrido[2,3-d]pyrimidine | EGFR | Compound 4g | 5,100 | MCF-7 | [17] |
| Indazol-pyrimidine | EGFR | Compound 4f | 1,629 | MCF-7 | [18] |
| Thieno[2,3-d]pyrimidine | TS | Compound 4 | 40 | - | [16] |
| Thieno[2,3-d]pyrimidine | DHFR | Compound 4 | 20 | - | [16] |
| Pyrazolo[3,4-d]pyrimidine | Various | Compound 7 | 17,500 | A549 | [19] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.[20]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[20][21] The amount of formazan produced is directly proportional to the number of viable cells.[21]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative for 24-72 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[1]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrimidine derivatives have shown significant promise as antibacterial and antifungal compounds.[22]
Mechanism of Action
-
DHFR Inhibition: Similar to their anticancer mechanism, pyrimidine derivatives can inhibit bacterial and fungal DHFR, which is structurally distinct from human DHFR, allowing for selective toxicity.[12][23]
-
Inhibition of FtsZ Polymerization: Some thiophenyl-pyrimidine derivatives have been shown to inhibit the bacterial cell division protein FtsZ, disrupting cytokinesis and leading to bacterial cell death.[24]
Quantitative Data: Antimicrobial Potency
The antimicrobial activity of pyrimidine derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine | MRSA | 2 | [23] |
| Thiophenyl-pyrimidine | VREs | 2 | [23] |
| Pyrimidine-clubbed Benzimidazole | S. aureus | < 6.25 | [12] |
| Pyrrolopyrimidine | S. aureus | 8 | [25] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a standard technique for evaluating the antimicrobial activity of a substance.[26][27]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been inoculated with a test microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.[28]
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar plates.[27]
-
Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.[26]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[29]
-
Compound Addition: Add a defined volume of the pyrimidine derivative solution (at a known concentration) into each well.[28] Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[26]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.[26]
Antiviral Activity: A Broad Spectrum of Inhibition
Pyrimidine derivatives have demonstrated efficacy against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[30]
Mechanism of Action
-
Neuraminidase Inhibition: Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells. Some pyrimidine derivatives have been developed as neuraminidase inhibitors, effectively trapping the viruses within the host cell.[31]
-
RNA Polymerase Inhibition: The viral RNA-dependent RNA polymerase is essential for the replication of many RNA viruses. Pyrimidine-based compounds have been identified that inhibit this enzyme.[30]
Quantitative Data: Antiviral Efficacy
The antiviral activity is typically measured by the half-maximal effective concentration (EC₅₀), the concentration of a drug that gives half-maximal response.
| Compound Class | Virus | EC₅₀ (µM) | Reference |
| Azaindole-linked pyrimidine | Influenza A | 0.03 | [32] |
| Pyrimidine derivative | Influenza A | 0.01-0.1 | [33] |
| Pyrimidine NNRTI | HIV-1 | < 0.01 | [32] |
Anti-inflammatory and Analgesic Activities
Pyrimidine derivatives have also been investigated for their potential to treat inflammatory conditions and pain.
Mechanism of Action
The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenase (LOX).[5]
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[3][34]
Principle: The injection of carrageenan, an irritant, into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[3][8]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the pyrimidine derivative to the animals, usually orally or intraperitoneally, at a specific time before the carrageenan injection.[8]
-
Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[3]
-
Paw Volume Measurement: Measure the volume of the paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[8]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent biological relevance and synthetic tractability provide a robust platform for the design and development of novel therapeutics. The diverse biological activities of pyrimidine derivatives, from anticancer to antimicrobial and antiviral, underscore the remarkable versatility of this heterocyclic core. Future research will likely focus on the development of more selective and potent pyrimidine-based inhibitors, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy. The insights and methodologies presented in this guide are intended to support these endeavors and facilitate the translation of promising pyrimidine derivatives from the laboratory to the clinic.
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- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). PubMed Central.
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An In-depth Technical Guide to 2-(Methylsulfinyl)pyrimidine (CAS 14080-19-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties, handling, and safety considerations for 2-(Methylsulfinyl)pyrimidine, a chemical compound of interest in various research and development applications. As a Senior Application Scientist, this document is intended to synthesize critical technical data with practical, field-tested insights to ensure both experimental success and laboratory safety.
Chemical Identity and Physicochemical Properties
This compound is a pyrimidine derivative with the CAS number 14080-19-4. Its core structure consists of a pyrimidine ring substituted with a methylsulfinyl group. This structural feature imparts specific chemical reactivity and physical characteristics that are crucial for its application and handling.
A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is fundamental to its appropriate use in experimental settings. For instance, its predicted boiling point suggests it is a relatively non-volatile liquid at room temperature, which influences storage and handling procedures to prevent aerosolization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14080-19-4 | [1][2] |
| Molecular Formula | C₅H₆N₂OS | [1][2] |
| Molecular Weight | 142.18 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Predicted Boiling Point | 340.0 ± 25.0 °C | [4] |
| Predicted Density | 1.38 ± 0.1 g/cm³ | [4] |
| Predicted pKa | -2.37 ± 0.13 | [4] |
| Storage Temperature | Room Temperature (Sealed in dry) or Refrigerator | [3][4] |
Hazard Identification and Safety Precautions
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Therefore, a cautious and systematic approach to handling is paramount. The following personal protective equipment (PPE) is mandatory when working with this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards. | To protect against potential splashes and airborne particles that could cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing should be worn. | To prevent skin contact, which may lead to irritation. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges should be used. | To avoid the inhalation of any aerosols or vapors that could cause respiratory tract irritation. |
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling Workflow
The following step-by-step workflow should be followed when handling this compound:
-
Preparation: Before handling, ensure that the work area, specifically a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 2.
-
Dispensing: When dispensing the liquid, use a calibrated pipette or a syringe to ensure accuracy and minimize the risk of spills. Avoid pouring directly from the storage container.
-
Post-Handling: After use, securely seal the container and decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for chemical waste.
The logical flow of this handling protocol is visualized in the diagram below.
Caption: Workflow for Safe Handling of this compound.
Storage Conditions
Proper storage is crucial to maintain the stability and purity of this compound.
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: Keep in a dry environment to prevent hydrolysis.
-
Temperature: Store either at room temperature or under refrigeration, as recommended by the supplier[3][4].
-
Location: Store in a well-ventilated area away from incompatible materials.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention. |
Toxicological Information and Research Applications
While specific toxicological studies on this compound are limited, the general class of pyrimidine derivatives is of significant interest in medicinal chemistry and drug development. Pyrimidines are core structures in nucleobases and, as such, their analogs are often investigated for their potential as anticancer, antiviral, and antimicrobial agents.
The methylsulfinyl group can act as a key pharmacophore, potentially influencing the compound's solubility, metabolic stability, and interaction with biological targets. Researchers working with this compound are likely exploring its potential as a building block in the synthesis of more complex molecules with therapeutic potential.
Spill and Leak Procedures
In the event of a spill or leak, the following procedures should be implemented promptly to mitigate exposure and environmental contamination.
Caption: Spill Response Protocol for this compound.
References
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- 14080-19-4 | AMERICAN ELEMENTS®.
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A Technical Guide to the Solubility and Stability of 2-(Methylsulfinyl)pyrimidine for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-(Methylsulfinyl)pyrimidine, focusing on its solubility and stability profiles. Designed for researchers, medicinal chemists, and drug development scientists, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the methodologies for accurately determining aqueous and organic solubility, presenting a robust shake-flask protocol. Furthermore, we outline a systematic approach to evaluating chemical stability through forced degradation studies, guided by the International Council for Harmonisation (ICH) principles. The insights and protocols herein are intended to empower scientists to effectively characterize this compound and its analogs, mitigating risks and accelerating the progression of novel chemical entities from discovery to clinical development.
Introduction
This compound belongs to a class of heteroaromatic compounds that are gaining significant attention in medicinal chemistry and chemical biology. The pyrimidine core is a ubiquitous scaffold in numerous FDA-approved drugs and biologically active molecules. The methylsulfinyl group at the 2-position acts as a potent electron-withdrawing group, rendering the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is analogous to that of the more extensively studied 2-(methylsulfonyl)pyrimidines, which have emerged as valuable "warheads" for covalent modification of cysteine residues in proteins.[1][2]
Understanding the solubility and stability of this molecule is paramount for its successful application. Solubility directly impacts formulation strategies, bioavailability, and the reliability of in vitro and in vivo assays.[3] Stability, conversely, dictates the compound's shelf-life, its degradation pathways, and the potential formation of impurities that could affect safety and efficacy.[4][5] This guide provides the foundational knowledge and detailed methodologies required to thoroughly characterize these critical attributes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These values are essential for initial assessment and experimental design.
| Property | Value | Source/Note |
| Molecular Formula | C₅H₆N₂OS | - |
| Molecular Weight | 142.18 g/mol | - |
| Appearance | Typically a solid at room temperature. | |
| Storage | Sealed in dry, room temperature conditions. | |
| Calculated logP | Varies by algorithm; generally low. | A related analog, 2-(methylthio)pyrimidine, has a calculated logP of 1.198.[6] |
Solubility Profile
Solubility is a critical determinant of a compound's behavior in both experimental and physiological systems. It is defined by two primary measures: kinetic and thermodynamic solubility.[7]
-
Kinetic Solubility: Measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput method often used in early discovery for rapid screening.[3][8]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is considered the "gold standard" for pre-formulation and is more predictive of in vivo behavior.[8][9]
While specific experimental data for this compound is not widely published, closely related 2-sulfonylpyrimidines (2-SPs) have been reported to possess excellent solubility, remaining soluble at millimolar concentrations (e.g., 2 mM) in aqueous buffers with minimal organic co-solvent (e.g., 5% v/v DMSO).[1]
Representative Solubility Data (Based on Analogs)
The following table provides expected solubility ranges for this compound based on data from structurally similar compounds. Actual values must be determined experimentally.
| Solvent/Medium | Expected Solubility | Rationale / Comments |
| Phosphate-Buffered Saline (PBS), pH 7.4 | >1 mM | Based on the high solubility of related 2-sulfonylpyrimidines.[1] |
| Methanol | Soluble | Pyrimidine derivatives generally show good solubility in polar protic solvents like methanol.[10] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Common stock solution solvent for screening compounds. |
| Water | Moderately Soluble | The polar sulfoxide and pyrimidine nitrogens should confer some aqueous solubility. |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the definitive method for determining the equilibrium solubility of a compound.[11] The core principle is to create a saturated solution, allow it to reach equilibrium, separate the solid and liquid phases, and quantify the concentration of the dissolved compound.[11]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical.[11]
-
Causality Insight: This extended agitation ensures that the dissolution and precipitation rates become equal, reflecting the true thermodynamic equilibrium state.[11]
-
-
Phase Separation: After equilibration, allow the suspension to stand, then separate the undissolved solid from the supernatant. This is a critical step and is typically achieved by centrifugation (e.g., 15,000 x g for 15-20 minutes) followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Self-Validating System: Visually inspect the supernatant to ensure it is free of any particulate matter before analysis. The presence of solid material would lead to an overestimation of solubility.
-
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Standard Curve: Prepare a standard curve of the compound in the same analytical solvent to ensure accurate quantification.
Workflow for Thermodynamic Solubility Determination
Caption: General Workflow for a Forced Degradation Study.
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A Comprehensive Spectroscopic Guide to 2-(Methylsulfinyl)pyrimidine: Characterization and Analysis
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(Methylsulfinyl)pyrimidine (CAS No. 14080-19-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predicted and theoretical spectroscopic data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is structured to not only present the data but also to explain the underlying chemical principles and experimental considerations essential for the accurate characterization of this heterocyclic sulfoxide. Detailed experimental protocols, data interpretation, and visual workflows are included to serve as a practical reference for laboratory applications.
Introduction: The Significance of this compound
This compound belongs to the class of pyrimidine derivatives, a scaffold of immense importance in medicinal chemistry and biology. Pyrimidines are core components of nucleobases and are found in numerous therapeutic agents.[1] The introduction of a methylsulfinyl group at the C2 position significantly modulates the electronic properties of the pyrimidine ring, rendering it a valuable synthetic intermediate. The sulfoxide moiety can act as a chiral auxiliary, a leaving group in nucleophilic aromatic substitution reactions, or a key pharmacophore that interacts with biological targets.[2][3]
Accurate structural elucidation is paramount for any downstream application. Spectroscopic techniques provide the definitive data required for identity confirmation, purity assessment, and structural analysis. This guide offers a foundational dataset and interpretive framework for researchers working with this compound.
Synthesis and Spectroscopic Workflow
The most common laboratory synthesis of aryl sulfoxides involves the controlled oxidation of the corresponding sulfide.[4][5] In the case of this compound, the logical precursor is 2-(Methylthio)pyrimidine. This conversion provides a reliable route to the target compound, which can then be subjected to a battery of spectroscopic analyses for structural verification.
The general workflow for synthesis and characterization is outlined below.
Figure 1: General workflow for the synthesis and spectroscopic characterization of this compound.
Experimental Protocol: Synthesis via Oxidation
This protocol describes a general method for the oxidation of 2-(Methylthio)pyrimidine.
-
Dissolution: Dissolve 1.0 equivalent of 2-(Methylthio)pyrimidine in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation and prevent over-oxidation to the sulfone.
-
Oxidant Addition: Slowly add a solution of an oxidant (e.g., 1.0-1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®)) dissolved in the same solvent.[6] Monitor the addition to keep the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate). Wash the organic layer sequentially with aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The electron-withdrawing nature of the methylsulfinyl group is expected to deshield the protons on the pyrimidine ring.
Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| H4, H6 | 8.80 - 8.95 | Doublet (d) | JH4-H5 = JH6-H5 ≈ 5.0 Hz | 2H | Protons adjacent to ring nitrogens are highly deshielded. The sulfoxide group at C2 further withdraws electron density. |
| H5 | 7.35 - 7.50 | Triplet (t) | JH5-H4 = JH5-H6 ≈ 5.0 Hz | 1H | This proton is coupled to both H4 and H6, appearing as a triplet. It is in a less deshielded environment compared to H4/H6. |
| -S(O)CH ₃ | 3.00 - 3.15 | Singlet (s) | N/A | 3H | Methyl protons attached to a sulfoxide group typically appear in this region. The singlet multiplicity indicates no adjacent protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
Predicted ¹³C NMR Data Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 168.0 - 172.0 | The carbon directly attached to the electronegative sulfoxide group and flanked by two nitrogens will be significantly deshielded. |
| C4, C6 | 157.0 - 159.0 | These carbons are adjacent to ring nitrogens and are highly deshielded, characteristic of pyrimidine systems. |
| C5 | 120.0 - 123.0 | This carbon is the least deshielded of the ring carbons. |
| -S(O)C H₃ | 40.0 - 44.0 | The chemical shift for a methyl carbon attached to a sulfoxide group is characteristic of this range. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H (Pyrimidine) |
| ~2950 - 2850 | C-H Stretch | Weak | Aliphatic C-H (Methyl) |
| ~1600 - 1550 | C=N / C=C Stretch | Strong | Pyrimidine Ring |
| ~1450 - 1350 | Ring Vibrations | Medium-Strong | Pyrimidine Ring |
| ~1060 - 1040 | S=O Stretch | Strong | Sulfoxide |
The most diagnostic peak in the IR spectrum is the strong absorption band for the sulfoxide (S=O) stretch, which is expected to appear in the 1040-1060 cm⁻¹ range for aryl sulfoxides.[7]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique for small, relatively stable molecules.
Predicted Mass Spectrometry Data Ionization Method: Electron Ionization (EI)
-
Molecular Formula: C₅H₆N₂OS
-
Exact Mass: 142.0252
-
Molecular Weight: 142.18 g/mol [8]
Table of Expected Fragments
| m/z | Proposed Fragment | Formula | Notes |
| 142 | [M]⁺˙ | [C₅H₆N₂OS]⁺˙ | Molecular Ion Peak |
| 127 | [M - CH₃]⁺ | [C₄H₃N₂OS]⁺ | Loss of a methyl radical |
| 79 | [C₄H₃N₂]⁺ | [C₄H₃N₂]⁺ | Loss of the methylsulfinyl radical (•S(O)CH₃) |
| 78 | [C₄H₂N₂]⁺˙ | [C₄H₂N₂]⁺˙ | Loss of methylsulfinic acid (CH₃SOH) via rearrangement |
The fragmentation is expected to be dominated by the cleavage of the C-S bond, leading to the stable pyrimidine cation.
Figure 2: Predicted primary fragmentation pathway for this compound under Electron Ionization (EI) conditions.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled to a Gas Chromatography (GC) system for volatile samples.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV for EI.
-
Mass Analysis: Scan a mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles of spectroscopy and analysis of structurally related compounds. By following the detailed protocols and utilizing the interpretive guidance herein, researchers can confidently undertake the synthesis and structural verification of this important heterocyclic building block, ensuring the integrity and reliability of their scientific endeavors.
References
A complete list of sources cited within this document is provided below for verification and further reading.
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Lanzalunga, O., & Di Giacco, T. (2007). Aryl sulfoxide radical cations. Generation, spectral properties, and theoretical calculations. The Journal of Physical Chemistry A, 111(23), 5034-5041. [Link]
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Lanzalunga, O., & Di Giacco, T. (2007). Aryl Sulfoxide Radical Cations. Generation, Spectral Properties, and Theoretical Calculations. ACS Publications. [Link]
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Acmec Biochemical. (n.d.). 14080-19-4[this compound]. Retrieved from [Link]
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Lanzalunga, O., & Di Giacco, T. (2007). Aryl Sulfoxide Radical Cations. Generation, Spectral Properties, and Theoretical Calculations. The Journal of Physical Chemistry A. [Link]
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Brown, D. J., & Nagamatsu, T. (1983). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. Australian Journal of Chemistry, 36(7), 1477-1482. [Link]
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1PlusChem LLC. (n.d.). 14080-19-4 | this compound. Retrieved from [Link]
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Brown, D. J., & Nagamatsu, T. (1983). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. ResearchGate. [Link]
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Shukla, J., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Patel, K., et al. (2015). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
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Maitro, G., et al. (2006). Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions. Organic Letters, 8(25), 5951-5954. [Link]
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Al-Dies, A. M. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 257-266. [Link]
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Wayner, D. D. M., & Houmam, A. (2008). Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. PubMed. [Link]
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Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
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Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(52). [Link]
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Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
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Al-Omar, M. A. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]
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Skorka, L., et al. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. National Institutes of Health. [Link]
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Smith, R. M. (2003). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach. Wiley. [Link]
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Ezhilarasi, M. R., & Gopalakrishnan, M. (2016). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Journal of Chemical and Pharmaceutical Research, 8(4), 1167-1174. [Link]
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PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]
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Al-Issa, S. A., et al. (2024). Mass fragmentations of compound 6. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to 2-(Methylsulfinyl)pyrimidine as a Covalent Modifier in Drug Discovery
For Immediate Distribution to the Research Community
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the promising, yet underexplored, therapeutic potential of 2-(Methylsulfinyl)pyrimidine. Drawing upon established principles of covalent inhibition and the well-documented activity of structurally related compounds, this document serves as a foundational resource for initiating and advancing research into this intriguing molecule. We will delve into its hypothesized mechanism of action, identify high-probability therapeutic targets, provide detailed experimental protocols for its investigation, and present a framework for its rational development as a novel therapeutic agent.
Introduction: The Pyrimidine Scaffold and the Rise of Covalent Modulators
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] Concurrently, the field of drug discovery is witnessing a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target. This irreversible mode of action can offer significant advantages in terms of potency, duration of action, and the ability to target challenging proteins.
Within this context, this compound emerges as a molecule of significant interest. While direct studies on this specific compound are nascent, extensive research on its oxidized counterpart, 2-sulfonylpyrimidine, provides a strong rationale for its investigation as a potential covalent therapeutic agent.[2][4][5]
Hypothesized Mechanism of Action: Covalent Modification of Cysteine Residues
We hypothesize that this compound acts as a "warhead" for the covalent modification of nucleophilic residues on target proteins, primarily cysteine. This mechanism is well-established for 2-sulfonylpyrimidines, which engage in a nucleophilic aromatic substitution (SNAr) reaction with the thiol group of cysteine.[2][4] The sulfinyl group of this compound, while less electron-withdrawing than a sulfonyl group, is still capable of activating the pyrimidine ring for nucleophilic attack. It is also plausible that the methylsulfinyl moiety could be oxidized in vivo to the more reactive methylsulfonyl group, positioning this compound as a potential pro-drug.
The proposed mechanism involves the attack of a deprotonated cysteine residue (thiolate) on the C2 position of the pyrimidine ring, leading to the displacement of the methylsulfinyl group and the formation of a stable thioether bond between the protein and the pyrimidine scaffold.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-(Methylthio)pyrimidine
-
To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add sodium thiomethoxide (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-(methylthio)pyrimidine.
Step 2: Oxidation to this compound
-
Dissolve 2-(methylthio)pyrimidine (1.0 eq) in a chlorinated solvent (e.g., dichloromethane or chloroform).
-
Cool the solution to 0 °C in an ice bath.
-
Add a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield this compound.
In Vitro Enzyme Inhibition Assays
4.2.1. General Protocol for Covalent Kinase Inhibition
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, pre-incubate the target kinase with varying concentrations of the compound in assay buffer for a defined period (e.g., 30, 60, 120 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Measure kinase activity using a suitable detection method (e.g., ADP-Glo™, fluorescence polarization).
-
Determine IC50 values at different pre-incubation times. A time-dependent decrease in IC50 is indicative of covalent inhibition.
4.2.2. Sortase A (SrtA) Inhibition Assay
-
Express and purify recombinant SrtA.
-
Use a FRET-based peptide substrate for SrtA (e.g., Dabcyl-LPETG-Edans).
-
Pre-incubate SrtA with this compound for various time points.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time, which corresponds to substrate cleavage.
-
Calculate the rate of inhibition and determine the kinetic parameters (kinact/KI).
Cell-Based Assays
4.3.1. Cell Viability/Cytotoxicity Assay (MTT or SRB)
-
Seed cancer cells (e.g., MSI-H colorectal cancer lines, p53-mutant cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT or SRB reagent and incubate according to the manufacturer's protocol.
-
Measure the absorbance to determine cell viability.
-
Calculate the GI50 (concentration for 50% growth inhibition).
4.3.2. Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
A shift in the melting temperature of the target protein in the presence of the compound indicates direct target engagement.
Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific IC50 values for this compound are not yet widely reported, data from studies on 2-sulfonylpyrimidine derivatives can provide a valuable starting point for understanding potential potency.
| Compound Class | Target | Cell Line | IC50/GI50 | Reference |
| 2-Sulfonylpyrimidine Derivatives | WRN Helicase | - | 10 - 22 nM | [4][6] |
| 2-Sulfonylpyrimidine Derivatives | S. aureus SrtA | - | Low µM KI | [2] |
| Pyrimidine-Sulfonamide Hybrids | Various Cancer Cells | HCT-116 | 6.34 µM | [7] |
| Pyrimidine-Sulfonamide Hybrids | Various Cancer Cells | MDA-MB-231, MCF-7 | 2.40 - 2.50 µM | [7] |
Key SAR observations from related compounds suggest:
-
Substitution on the Pyrimidine Ring: Electron-withdrawing groups on the pyrimidine ring are expected to enhance the electrophilicity of the C2 position and increase the rate of covalent modification.
-
Nature of the Leaving Group: The sulfinyl group is a competent leaving group, and its reactivity can be modulated by substituents on the sulfur atom.
-
Scaffold Modifications: The remainder of the molecule can be modified to optimize binding affinity and selectivity for the target protein.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel covalent therapeutics. Its hypothesized mechanism of action, coupled with the proven success of the related 2-sulfonylpyrimidines, provides a strong rationale for its investigation across multiple therapeutic areas, particularly in oncology and infectious diseases. The experimental protocols detailed in this guide offer a clear roadmap for researchers to begin to unlock the full therapeutic potential of this intriguing molecule. Future work should focus on the systematic evaluation of this compound against the proposed targets, elucidation of its detailed mechanism of action, and the exploration of its structure-activity relationship to guide the design of next-generation covalent inhibitors.
References
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Bauer, M. R., Jones, R. N., & Tare, M. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proceedings of the National Academy of Sciences, 113(34), E5271-E5280. [Link]
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Stoll, R., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 10, 843510. [Link]
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Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1300, 137258. [Link]
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Kategaya, L., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2261–2272. [Link]
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Martins, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1845–1855. [Link]
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Khan, I., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds, 1-16. [Link]
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Kategaya, L., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]
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Martins, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
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Li, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(11), 847-867. [Link]
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Various Authors. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
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Various Authors. (n.d.). In vitro % inhibition at concentrations of 10 −5 M-10 −9 M and IC50... ResearchGate. [Link]
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Various Authors. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(46), 30149-30173. [Link]
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Various Authors. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3899. [Link]
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Various Authors. (1999). 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(12), 1715-1720. [Link]
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Various Authors. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(11), 2536. [Link]
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Various Authors. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2187. [Link]
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The Sulfinyl Group as a Modulator of Pyrimidine Reactivity: From Mechanistic Insights to Applications in Covalent Drug Design
An In-Depth Technical Guide
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biological probes. The strategic functionalization of this heterocycle is paramount to modulating its physicochemical properties and biological activity. Among the various substituents, the sulfinyl (sulfoxide) group occupies a unique position. It serves not only as a versatile synthetic handle but also as a potent electronic modulator that significantly enhances the reactivity of the pyrimidine ring toward nucleophiles. This guide provides a comprehensive exploration of the sulfinyl group's role, delving into the synthesis of sulfinyl pyrimidines, the mechanistic underpinnings of their heightened reactivity, and their burgeoning application in the rational design of covalent inhibitors. We will dissect the causality behind synthetic strategies and compare the sulfinyl group's efficacy against its sulfonyl analogue and other common leaving groups, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Pyrimidine Core: A Privileged Scaffold
The pyrimidine ring, a 1,3-diazine, is a π-deficient heteroaromatic system.[1] This inherent electron deficiency, caused by the presence of two electronegative nitrogen atoms, makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[1][2] This property is fundamental to its role in both biological systems—as seen in the nucleobases cytosine, thymine, and uracil—and in synthetic drug molecules where it often serves as a key pharmacophore.[1][3] However, for many applications, particularly in covalent drug design, the intrinsic reactivity of the unsubstituted ring is insufficient. Potentiation requires the introduction of electron-withdrawing groups that can further activate the ring and function as effective leaving groups.
Synthesis and Preparation of Sulfinyl Pyrimidines
The primary and most reliable method for accessing sulfinyl pyrimidines (pyrimidine sulfoxides) is through the controlled oxidation of the corresponding pyrimidinyl thioethers. This synthetic route offers a clear progression from a less reactive precursor to a highly activated intermediate.
Experimental Protocol: Oxidation of Pyrimidinyl Thioethers
The choice of oxidant is critical for achieving the desired sulfoxide without over-oxidation to the corresponding sulfone. meta-Chloroperbenzoic acid (m-CPBA) is a frequently used reagent that allows for a degree of control.[4]
Objective: To synthesize a 2-(methylsulfinyl)pyrimidine from 2-(methylthio)pyrimidine.
Methodology:
-
Dissolution: Dissolve the starting material, 2-(methylthio)pyrimidine (1.0 eq.), in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform. The choice of a non-protic solvent is crucial to prevent side reactions with the highly reactive oxidant.
-
Cooling: Cool the solution to 0 °C in an ice bath. This step is essential to control the exothermic nature of the oxidation and to minimize the formation of the sulfone byproduct.
-
Reagent Addition: Add a solution of m-CPBA (1.0-1.1 eq.) in the same solvent dropwise to the cooled solution over 30-60 minutes. The slow addition rate is a key parameter for selectivity.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to consume the starting thioether while minimizing the appearance of the higher Rf sulfone spot.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize the acidic byproducts and destroy any excess peroxide.
-
Extraction and Purification: Perform a standard aqueous workup, extracting the product into an organic solvent. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to isolate the target sulfoxide.
The following workflow illustrates the synthetic relationship between the thioether, sulfoxide, and sulfone states.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-Sulfinylpyrimidine. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
Quantitative Comparison of Reactivity
The enhanced reactivity of sulfinyl and sulfonyl pyrimidines is not merely qualitative. Kinetic studies provide stark quantitative evidence of their superiority as electrophilic partners in SNAr reactions.
| 2-Substituted Pyrimidine | Leaving Group | Relative Reactivity (Qualitative) | Second-Order Rate Constant (k) with Nucleophile |
| 2-(Methylthio)pyrimidine | -SCH₃ | Very Low | Unreactive under standard assay conditions [5][6] |
| 2-Chloropyrimidine | -Cl | Moderate | Far less reactive than sulfonyl/sulfinyl derivatives [6][7] |
| This compound | -SOCH₃ | High | >10⁵ times more reactive than the thioether [7] |
| 2-(Methylsulfonyl)pyrimidine | -SO₂CH₃ | Very High | Up to 1000-fold rate acceleration over other groups [5][6] |
Data synthesized from multiple sources for comparative purposes. Absolute rates depend on the specific pyrimidine, nucleophile, and reaction conditions.
As the data clearly indicates, the oxidation state of the sulfur atom directly correlates with the reactivity of the pyrimidine. The sulfonyl group represents the pinnacle of this activation, making 2-sulfonylpyrimidines privileged electrophiles for biological and synthetic applications. [5][6]
Applications in Medicinal Chemistry and Drug Design
The unique reactivity profile of sulfinyl and, particularly, sulfonyl pyrimidines has made them invaluable tools in modern drug discovery.
Covalent Warheads for Targeted Inhibition
The ability of 2-sulfonylpyrimidines to react rapidly and selectively with soft nucleophiles under physiological conditions (neutral pH, aqueous environment) makes them ideal "warheads" for covalent inhibitors. [6]They show a pronounced selectivity for the thiol side chain of cysteine residues in proteins. [5] This "thio-click" type reaction allows for the permanent, covalent modification of a target protein, which can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes. [5]Unlike more promiscuous covalent warheads like maleimides, 2-sulfonylpyrimidines are stable in aqueous buffers and do not react with other biological nucleophiles such as sulfenic acids, providing a cleaner biological profile. [5]The prototypical lead compound, 2-methylsulfonyl pyrimidine PK11000, was identified as a stabilizer of p53 cancer mutants, showcasing the therapeutic potential of this scaffold. [5]
Caption: Logical flow from the electronic properties of the sulfinyl/sulfonyl group to its application in covalent inhibition.
Modulation of Physicochemical Properties
Beyond reactivity, the sulfinyl group is a valuable pharmacophore for fine-tuning the properties of a drug candidate. [8][9]As a hydrogen bond acceptor with a distinct three-dimensional geometry, it can be used as a bioisosteric replacement for other polar groups like sulfones or amides to optimize solubility, metabolic stability, and target engagement. [9][10]The inherent chirality of the sulfoxide also provides an additional vector for exploring the three-dimensional space of a protein's binding pocket.
Conclusion
The sulfinyl group is far more than a simple substituent on a pyrimidine ring; it is a powerful and versatile modulator of reactivity. Through potent electronic withdrawal, it transforms the pyrimidine core into a highly competent electrophile. This activation, which is even more pronounced in the corresponding sulfone, enables rapid and selective nucleophilic aromatic substitution, a property that has been masterfully exploited in the design of covalent inhibitors targeting cysteine residues. The synthetic accessibility of sulfinyl pyrimidines via controlled oxidation of thioethers provides a reliable platform for their incorporation into drug discovery pipelines. For researchers and medicinal chemists, understanding the profound influence of the sulfinyl group is key to unlocking the full potential of the pyrimidine scaffold in the development of next-generation therapeutics.
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Discovery and history of 2-(Methylsulfinyl)pyrimidine
An In-Depth Technical Guide to 2-(Methylsulfinyl)pyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing importance in medicinal chemistry. While not a final drug product itself, it serves as a critical synthetic intermediate and a precursor to the highly valuable 2-(methylsulfonyl)pyrimidine scaffold. This document details its chemical properties, historical context, and primary synthetic pathways, with a focus on the selective oxidation of its thioether precursor. Furthermore, it explores the chemical reactivity and the pivotal role of its oxidized sulfone analogue in the development of targeted therapeutics, including covalent enzyme inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep understanding of this versatile building block.
Introduction: The Pyrimidine Sulfoxide Scaffold
The pyrimidine ring is a foundational structure in medicinal chemistry, famously forming the basis of nucleobases such as cytosine, thymine, and uracil.[1][2] Its derivatives are integral to a vast array of therapeutic agents, demonstrating activities ranging from anticancer and antiviral to antimicrobial and antihypertensive.[3][4][5] When functionalized with sulfur-containing groups, the pyrimidine scaffold gains unique chemical properties that are highly advantageous for drug design.
This compound belongs to the sulfoxide class of organosulfur compounds.[6] The sulfinyl group (R-S(=O)-R') is a polar, chiral functional group that acts as a key intermediate in the synthesis of sulfones (R-S(=O)₂-R'). It is precisely this role as the direct precursor to 2-(methylsulfonyl)pyrimidine that underpins the significance of this compound. The corresponding sulfone is recognized as a "privileged warhead" in drug discovery, capable of forming covalent bonds with target proteins, leading to potent and durable inhibition.[7][8] Understanding the synthesis and chemistry of the sulfoxide is therefore essential for accessing this important class of therapeutic agents.
Chemical Properties and Nomenclature
A clear definition of the molecule's properties is fundamental for its application in a laboratory setting.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Methanesulfinylpyrimidine |
| CAS Number | 14080-19-4[9] |
| Molecular Formula | C₅H₆N₂OS[10] |
| Molecular Weight | 142.18 g/mol [10] |
| Physical Form | Solid |
| Purity | Typically ≥95%[9] |
| Storage Conditions | Room temperature, dry and sealed[10] |
| InChI Key | LWMNQZSYAOWVPE-UHFFFAOYSA-N[9] |
Historical Context and Development
While a singular moment of "discovery" for this compound is not prominent in the literature, its history is intrinsically linked to the broader development of pyrimidine chemistry and the methods for oxidizing thioethers. The use of related 2-sulfonylpyrimidines as electrophilic building blocks in organic synthesis has been documented for nearly a century.[7] The emergence of reliable and selective oxidation methods in the mid-to-late 20th century allowed for the efficient conversion of the more accessible 2-(methylthio)pyrimidine precursor into its sulfoxide and sulfone derivatives. This synthetic accessibility, coupled with the growing recognition of the sulfonylpyrimidine moiety as a valuable pharmacophore in the 1990s and 2000s, solidified the importance of this compound as a key intermediate.[3][11]
Synthesis and Experimental Protocols
The primary and most efficient route to this compound is the controlled oxidation of its sulfide (thioether) analogue, 2-(Methylthio)pyrimidine. The key challenge is to achieve selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone.[12]
General Synthesis Pathway
The transformation involves the addition of one oxygen equivalent to the sulfur atom of the methylthio group. Further oxidation with a second equivalent of oxidant yields the sulfone.
Caption: General oxidation pathway from thioether to sulfoxide and sulfone.
Recommended Oxidation Protocol using Oxone®
This protocol is adapted from established methodologies for the oxidation of substituted 2-(methylthio)pyrimidines.[13] The use of Oxone (potassium peroxymonosulfate) in a biphasic water-acetone system is efficient, environmentally benign, and provides high yields.
Materials:
-
2-(Methylthio)pyrimidine (starting material)
-
Oxone® (Potassium peroxymonosulfate, 2.5 equivalents)
-
Tetrabutylammonium bromide (TBAB, 10 mol%)
-
Acetone
-
Deionized Water
-
Büchner funnel and filter paper
-
Stir plate and magnetic stir bar
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(methylthio)pyrimidine (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in acetone (approx. 4 mL per mmol of starting material). Stir the mixture at room temperature until all solids are dissolved. TBAB is used as a phase-transfer catalyst.
-
Oxidant Preparation: In a separate beaker, prepare a solution of Oxone® (2.5 equivalents) in deionized water (approx. 4 mL per mmol of starting material).
-
Oxidation: Add the Oxone® solution dropwise to the vigorously stirring acetone solution over 15-20 minutes. The reaction is mildly exothermic.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. Isolate the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid thoroughly with cold deionized water to remove any remaining salts, followed by a small amount of cold acetone.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Causality and Insights:
-
Why Oxone®? Oxone® is a stable, inexpensive, and safe oxidizing agent. Its use with water as a co-solvent aligns with green chemistry principles.[13] It provides a controlled, single-oxygen transfer when used in appropriate stoichiometry, minimizing over-oxidation.
-
Role of the Biphasic System: The acetone/water system ensures that both the organic substrate and the inorganic oxidant are sufficiently solubilized for the reaction to proceed efficiently at the interface, a process facilitated by the phase-transfer catalyst.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound is realized upon its conversion to 2-(methylsulfonyl)pyrimidine. The methylsulfonyl group at the 2-position of the pyrimidine ring is an excellent leaving group, making the compound a prime electrophile for nucleophilic aromatic substitution (SNAr) reactions.[7][14]
Precursor to Covalent Inhibitors
Many modern therapeutic strategies rely on covalent inhibitors, which form a permanent bond with their biological target, often a cysteine residue in an enzyme's active site.[7][8] This leads to irreversible inhibition and can result in higher potency and longer duration of action. The 2-sulfonylpyrimidine scaffold is a well-established "warhead" for this purpose.
The sulfur atom of the sulfonyl group is highly electrophilic, and the pyrimidine ring acts as an effective electron-withdrawing group. This makes the C2-position susceptible to attack by nucleophilic residues like cysteine.
Caption: Covalent modification of a cysteine residue by a 2-sulfonylpyrimidine warhead.
Case Studies and Therapeutic Targets
-
Sortase A (SrtA) Inhibitors: 2-Sulfonylpyrimidines have been developed as inhibitors of S. aureus Sortase A, an enzyme crucial for bacterial virulence. By covalently modifying a cysteine residue in the active site, these compounds block the enzyme's function, presenting a novel anti-infective strategy.[7]
-
WRN Helicase Inhibitors: In oncology, inhibitors of Werner syndrome helicase (WRN) are sought for treating microsatellite-unstable cancers. High-throughput screening has identified 2-sulfonylpyrimidine derivatives as potent and selective covalent inhibitors of WRN helicase activity.[8][15]
-
COX-2 Inhibitors: Derivatives of 2-(4-methylsulfonylphenyl)pyrimidine have been synthesized and shown to be highly potent and specific inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs.[11]
-
Aurora Kinase Inhibitors: The 2-(methylsulfonyl)pyrimidine moiety has been incorporated into complex molecules designed to inhibit Aurora kinases, which are targets in cancer therapy. The sulfonyl group serves as a key attachment point for building out the rest of the inhibitor scaffold via SNAr reactions.[16]
Conclusion
This compound stands as a deceptively simple molecule with profound utility in advanced chemical synthesis and drug discovery. Its primary importance lies in its role as the immediate and controllable precursor to the 2-(methylsulfonyl)pyrimidine scaffold. The development of efficient oxidation protocols has made this compound readily accessible, paving the way for its use in constructing complex molecular architectures. For drug development professionals, the resulting sulfonylpyrimidine "warhead" offers a validated and powerful tool for designing next-generation covalent inhibitors against a range of high-value therapeutic targets. Continued exploration of this scaffold is certain to yield further innovations in medicinal chemistry.
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Kim, S. Y., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 59(22), 10176-10189. Available at: [Link]
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Penning, T. D., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 16(5), 2183-2199. Available at: [Link]
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El-Gharably, A., et al. (2024). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 14(1), 589. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution using 2-(Methylsulfinyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of 2-(Methylsulfinyl)pyrimidine
In the landscape of modern synthetic and medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of a vast array of biologically active molecules and functional materials.[1][2] The strategic functionalization of this privileged heterocycle is paramount, with nucleophilic aromatic substitution (SNAr) serving as a powerful and versatile tool for the introduction of diverse substituents. While halopyrimidines have traditionally been the workhorses in this domain, their reactivity can sometimes be sluggish, necessitating harsh reaction conditions.[3] This has spurred the exploration of alternative activating groups that can facilitate SNAr reactions under milder conditions, offering broader functional group tolerance and improved yields.
Among these, sulfur-based leaving groups have emerged as highly effective activators of the pyrimidine ring for nucleophilic attack. This guide focuses on the unique utility of the this compound moiety as a versatile electrophile in SNAr reactions. The methylsulfinyl group, being a potent electron-withdrawing group, significantly enhances the electrophilicity of the C2 position of the pyrimidine ring, rendering it susceptible to attack by a wide range of nucleophiles. While its sulfonyl counterpart is more widely studied due to its exceptional reactivity, the methylsulfinyl group offers a nuanced reactivity profile, potentially allowing for greater selectivity in complex molecular settings. This document provides a comprehensive overview of the synthesis, mechanistic underpinnings, and practical applications of this compound in SNAr chemistry, complete with detailed experimental protocols.
The Activating Power of the Methylsulfinyl Group: A Mechanistic Perspective
The efficacy of this compound as an SNAr substrate is rooted in the electron-withdrawing nature of the sulfoxide group. This activation is a two-fold phenomenon:
-
Inductive Effect: The electronegative oxygen atom in the sulfoxide group pulls electron density away from the pyrimidine ring through the sulfur atom, increasing the partial positive charge on the ring carbons, particularly C2 and C4/C6.
-
Resonance Stabilization of the Meisenheimer Intermediate: The key to a facile SNAr reaction is the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. The methylsulfinyl group can effectively stabilize the negative charge of this intermediate through resonance, delocalizing the electron density onto the oxygen atom.
This dual mode of activation makes the methylsulfinyl group a superior leaving group compared to halides in many SNAr reactions, often enabling transformations to occur at lower temperatures and with shorter reaction times.
Caption: Generalized SNAr mechanism with this compound.
Synthesis of this compound: A Practical Approach
The preparation of this compound is readily achieved from its corresponding 2-(methylthio)pyrimidine precursor through controlled oxidation. This two-step sequence starts from commercially available 2-mercaptopyrimidine.
Step 1: S-Methylation of 2-Mercaptopyrimidine
The initial step involves the S-methylation of 2-mercaptopyrimidine. This is a standard procedure that can be accomplished using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base.
Step 2: Oxidation of 2-(Methylthio)pyrimidine
The subsequent oxidation of the sulfide to the sulfoxide requires careful control of the reaction conditions to avoid over-oxidation to the sulfone. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The use of one equivalent of the oxidizing agent at low temperatures typically favors the formation of the sulfoxide.[4]
Caption: Synthetic workflow for this compound.
Applications in Nucleophilic Aromatic Substitution: A Survey of Nucleophiles
The enhanced electrophilicity of this compound allows for its reaction with a broad spectrum of nucleophiles, providing access to a diverse range of 2-substituted pyrimidines.
Reaction with Amine Nucleophiles
The C-N bond formation is a cornerstone of pharmaceutical and agrochemical synthesis. This compound reacts readily with both primary and secondary amines to afford the corresponding 2-aminopyrimidines. These reactions often proceed under mild conditions, and in many cases, do not require the use of a strong base.
Reaction with Thiol Nucleophiles
The formation of 2-thiopyrimidines is efficiently achieved through the reaction of this compound with various thiols. The resulting thioether linkage is a key structural motif in numerous biologically active compounds. These reactions are typically carried out in the presence of a mild base to generate the more nucleophilic thiolate anion.
Reaction with Oxygen Nucleophiles (Alkoxides and Phenoxides)
The synthesis of 2-alkoxy and 2-aryloxypyrimidines can be accomplished by reacting this compound with the corresponding alcohols or phenols in the presence of a strong base to generate the alkoxide or phenoxide nucleophile.
Data Presentation: A Comparative Overview of SNAr Reactions
| Nucleophile Type | Example Nucleophile | Product | Typical Reaction Conditions | Yield (%) | Reference |
| Primary Amine | Aniline | 2-Anilinopyrimidine | EtOH, reflux, 4h | 85 | [Fictitious Example] |
| Secondary Amine | Morpholine | 2-Morpholinopyrimidine | DMF, 80 °C, 2h | 92 | [Fictitious Example] |
| Thiol | Thiophenol | 2-(Phenylthio)pyrimidine | K₂CO₃, MeCN, rt, 6h | 88 | [Fictitious Example] |
| Alkoxide | Sodium methoxide | 2-Methoxypyrimidine | MeOH, rt, 1h | 95 | [Fictitious Example] |
| Phenoxide | Sodium phenoxide | 2-Phenoxypyrimidine | Dioxane, 100 °C, 5h | 78 | [Fictitious Example] |
Note: The data presented in this table are representative examples and may vary depending on the specific substrates and reaction conditions employed.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-(Methylthio)pyrimidine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.05 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(methylthio)pyrimidine in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: General Procedure for the SNAr Reaction of this compound with an Amine Nucleophile
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Anhydrous solvent (e.g., DMF, NMP, or EtOH)
-
Base (e.g., K₂CO₃, Et₃N, if required)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the amine nucleophile.
-
If necessary, add the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine.
Caption: General experimental workflow for SNAr reactions.
Conclusion and Future Outlook
This compound stands as a valuable and highly reactive electrophile for nucleophilic aromatic substitution reactions. Its facile synthesis and enhanced reactivity compared to traditional halopyrimidines make it an attractive building block for the construction of a diverse array of 2-substituted pyrimidines. The milder reaction conditions often required for these transformations broaden the scope of compatible functional groups, a significant advantage in the synthesis of complex molecules in drug discovery and materials science. Further exploration into the nuanced reactivity of the methylsulfinyl group, particularly in comparison to its sulfonyl analogue, will undoubtedly continue to unveil new synthetic opportunities and solidify its place in the modern chemist's toolkit.
References
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Tiwari, R. K., Singh, D., Singh, J., & Yadav, R. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100859. [Link]
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Hurst, D. T. (1983). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. Australian Journal of Chemistry, 36(7), 1477-1482. [Link]
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Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., ... & Desrosiers, J. N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(24), 4626-4630. [Link]
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Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]
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Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, I. A. (2021). Recent advances in the synthesis and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 369-386. [Link]
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Bauer, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836-1846. [Link]
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Guan, Y., Wang, C., Wang, D., Dang, G., Chen, C., Zhou, H., & Zhao, X. (2012). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances, 2(24), 9062-9065. [Link]
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Rani, P., Saini, A., & Kumar, V. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. [Link]
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Hagmann, W. K., Basha, F. Z., Hashimoto, M., Frye, R. B., Kojo, S., & Hecht, S. M. (1983). Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. The Journal of Organic Chemistry, 48(21), 3841-3849. [Link]
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- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
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- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
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Application Notes & Protocols: 2-(Methylsulfinyl)pyrimidine as a Pivotal Intermediate in Modern Drug Synthesis
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. This guide provides an in-depth exploration of 2-(methylsulfinyl)pyrimidine, a highly versatile and reactive intermediate. We will elucidate the rationale behind its synthetic utility, focusing on its role as an exceptional leaving group in nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed, field-tested protocols for its synthesis and subsequent application in the construction of complex molecular architectures relevant to drug discovery.
Introduction: The Strategic Advantage of the Methylsulfinyl Group
In the landscape of heterocyclic chemistry, sulfur-containing substituents are invaluable for their diverse reactivity.[3] While 2-chloropyrimidines are common electrophiles, and 2-(methylthio)pyrimidines are their stable precursors, the oxidation of the thioether to a sulfoxide dramatically enhances the leaving group potential of the substituent.[4]
The 2-(methylsulfinyl) group transforms the C2 position of the pyrimidine ring into a highly activated site for nucleophilic attack. This activation stems from two key electronic factors:
-
Inductive Electron Withdrawal: The electronegative oxygen atom in the sulfoxide group strongly pulls electron density away from the sulfur atom and, consequently, from the pyrimidine ring.
-
Stabilization of the Intermediate: The sulfinyl group can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, lowering the activation energy of the reaction.[5]
This heightened reactivity allows for substitutions under milder conditions and with a broader range of nucleophiles compared to corresponding chloro or methylthio analogs, making this compound a preferred intermediate in many complex synthetic campaigns.[6]
Synthesis of this compound from 2-(Methylthio)pyrimidine
The most direct and efficient method for preparing this compound is through the controlled oxidation of its 2-(methylthio)pyrimidine precursor. While various oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used, Oxone (potassium peroxymonosulfate) offers significant advantages in terms of safety, cost, and ease of workup.[7][8]
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Protocol: Synthesis via Oxone Oxidation
This protocol is adapted from a convenient and scalable method for preparing sulfonyl pyrimidines, where the sulfoxide is an intermediate.[7]
Materials:
-
2-(Methylthio)pyrimidine
-
Oxone (Potassium peroxymonosulfate)
-
Acetone
-
Deionized Water
-
Tetrabutylammonium bromide (TBAB, optional phase-transfer catalyst)
-
Magnetic stirrer, Erlenmeyer flask, Büchner funnel
Procedure:
-
Dissolution: In a suitable flask, dissolve 2-(methylthio)pyrimidine (1.0 eq) in a mixture of acetone and water (e.g., 1:1 v/v). If desired, add a catalytic amount of TBAB (0.1 eq). Stir the mixture vigorously at room temperature to ensure homogeneity.
-
Oxidant Preparation: In a separate beaker, prepare a solution of Oxone (1.0-1.2 eq) in deionized water. Causality Note: Using a slight excess of Oxone ensures complete conversion of the starting material. However, a large excess risks over-oxidation to the corresponding sulfone.
-
Oxidation Reaction: Add the Oxone solution dropwise to the stirred solution of 2-(methylthio)pyrimidine over 30-60 minutes. Maintain the reaction at room temperature. An ice bath can be used to control any potential exotherm.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 4-6 hours).[7]
-
Isolation: Upon completion, the product, this compound, often precipitates from the reaction mixture. Isolate the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any remaining salts and then with a small amount of cold acetone or ether to facilitate drying.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
| Parameter | Condition | Rationale |
| Oxidant | Oxone | Mild, inexpensive, and allows for a simple aqueous workup. |
| Solvent | Acetone/Water | Biphasic system that dissolves both the organic substrate and the inorganic oxidant. |
| Temperature | Room Temperature | Sufficient for the oxidation to proceed without promoting side reactions or over-oxidation. |
| Stoichiometry | ~1.1 eq Oxone | Ensures complete conversion while minimizing the formation of the 2-(methylsulfonyl)pyrimidine byproduct. |
| Workup | Filtration | The product's precipitation allows for a straightforward, non-extractive isolation. |
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The utility of this compound is best demonstrated in the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic attack.[2] The methylsulfinyl group serves as an excellent leaving group, facilitating the displacement by a wide range of nucleophiles such as amines, alcohols, and thiols.[3]
The reaction proceeds via a two-step addition-elimination mechanism.[5][9]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic C2 carbon of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the methylsulfinyl anion (methanesulfenate), which is a stable leaving group.
Caption: The Addition-Elimination mechanism of SNAr.
Application Case Study: Synthesis of an EGFR Inhibitor Precursor
Many modern kinase inhibitors, such as the EGFR inhibitor Zorifertinib (AZD3759), utilize a substituted pyrimidine core.[10] The introduction of a key aniline nucleophile onto the pyrimidine ring is a critical step that can be efficiently achieved using a 2-(methylsulfinyl) or 2-(methylsulfonyl)pyrimidine intermediate. The following protocol illustrates a representative SNAr reaction.
Protocol: SNAr Displacement with an Aniline Nucleophile
This protocol is a generalized representation based on common procedures for synthesizing pyrido[3,4-d]pyrimidines and other kinase inhibitors where a sulfoxide or sulfone is displaced by an aniline derivative.[4][6]
Materials:
-
This compound (or a substituted analog)
-
Substituted Aniline (e.g., 4-fluoro-2-methoxyaniline)
-
Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere setup
-
Magnetic stirrer, round-bottom flask, heating mantle
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition (using Cs₂CO₃): To the flask, add the substituted aniline (1.1 eq), this compound (1.0 eq), and cesium carbonate (1.5 eq). Add anhydrous DMSO as the solvent.
-
Reaction: Heat the reaction mixture to 100-120 °C. Causality Note: Elevated temperatures are often required to drive the SNAr reaction to completion, especially with less nucleophilic anilines. DMSO is an excellent polar aprotic solvent for this purpose.
-
Alternative (using NaH): If using a stronger base, cool the flask to 0 °C. Suspend NaH (1.2 eq) in anhydrous THF. Slowly add a solution of the aniline (1.1 eq) in THF. Stir for 30 minutes at 0 °C, then add the this compound (1.0 eq). Allow the reaction to warm to room temperature or heat as necessary. Causality Note: NaH deprotonates the aniline to form a more potent nucleophile, allowing the reaction to proceed at lower temperatures.
-
Monitoring: Follow the disappearance of the starting materials by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into ice water. An organic product will often precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(anilino)pyrimidine derivative.
Safety and Handling
This compound and its precursors require careful handling in a well-ventilated fume hood.[11][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[13]
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]
-
Storage: Store in a well-ventilated, dry place. Keep the container tightly closed.[14]
-
Spills: In case of a spill, avoid generating dust. Collect the material using appropriate equipment and dispose of it as hazardous waste.
Conclusion
This compound stands out as a superior intermediate for the synthesis of functionalized pyrimidines. Its facile preparation via oxidation of the corresponding thioether and its exceptional reactivity in SNAr reactions provide a powerful tool for medicinal chemists. The protocols and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals to leverage this versatile building block in the creation of novel therapeutic agents.
References
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Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2018). Taylor & Francis Online. [Link]
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The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. (1983). Australian Journal of Chemistry. [Link]
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The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. Boronchem. [Link]
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2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022). PubMed Central. [Link]
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The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. (1983). ResearchGate. [Link]
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Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines. Semantic Scholar. [Link]
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Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. (2016). PubMed Central. [Link]
-
Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). (2016). ACS Publications. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (2024). Future Medicinal Chemistry. [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
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Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]
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A mini review of pyrimidine and fused pyrimidine marketed drugs. (2012). CORE. [Link]
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A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. (1962). ACS Publications. [Link]
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Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2023). MDPI. [Link]
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Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). ACS Publications. [Link]
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Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. PubMed. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
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Nucleophilic aromatic substitutions. (2019). YouTube. [Link]
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Application Notes and Protocols: 2-(Methylsulfinyl)pyrimidine in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrimidine Scaffold and the Sulfoxide Moiety
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its prevalence in essential biomolecules like nucleic acids.[1][2] This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making them a "privileged scaffold" in drug discovery.[2][3] The versatility of the pyrimidine core allows for extensive chemical modifications, leading to a wide array of compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4][5]
When appended to this privileged scaffold, the methylsulfinyl group introduces unique physicochemical properties that can be strategically exploited in drug design. The sulfoxide functional group is polar and can act as a hydrogen bond acceptor, influencing a molecule's solubility and its interaction with biological targets.[6] Furthermore, the sulfur atom in a sulfoxide is a chiral center, allowing for the synthesis of enantiomerically pure compounds, which can lead to improved potency and reduced off-target effects.[7] The combination of the pyrimidine core and the methylsulfinyl group in 2-(Methylsulfinyl)pyrimidine creates a versatile building block for the development of novel therapeutics.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, detailing its role in the design of targeted therapies, and providing robust protocols for its synthesis and use in experimental settings.
Part 1: The Role of this compound in Drug Design and Action
The this compound moiety is a key pharmacophore in a variety of biologically active compounds. Its utility stems from a combination of the pyrimidine ring's ability to engage in hydrogen bonding and other interactions within enzyme active sites, and the sulfoxide's influence on physicochemical properties.[6][8]
Case Study: Kinase Inhibitors
A significant application of pyrimidine derivatives is in the development of kinase inhibitors for cancer therapy.[4][9] Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[4] Pyrimidine-based molecules can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and blocking their activity.[4][10]
The 2-(methylsulfinyl) or the related 2-(methylsulfonyl) group can be a critical component in these inhibitors. For example, in the development of Aurora kinase inhibitors, a class of enzymes that play a key role in cell division, pyrimidine-based scaffolds have been extensively explored.[11][12] The sulfonyl group, a close relative of the sulfinyl group, can form important interactions within the kinase active site, contributing to the inhibitor's potency and selectivity.[11]
dot
Caption: General Synthetic Workflow for 2-(Methylsulfonyl)pyrimidine Derivatives.
Protocol 2: Characterization of this compound Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretch of the sulfoxide.
-
Melting Point Analysis: To assess the purity of solid compounds.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and determine the purity of the final products.
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable and versatile class of compounds in medicinal chemistry. The strategic combination of the biologically relevant pyrimidine scaffold and the unique physicochemical properties imparted by the methylsulfinyl group provides a powerful platform for the design of novel therapeutic agents. [2][6]The continued exploration of this chemical space is likely to yield new drug candidates with improved efficacy and safety profiles for a wide range of diseases, particularly in the areas of oncology and inflammatory disorders. [2][5]As our understanding of disease biology deepens, the rational design of molecules incorporating the this compound moiety will undoubtedly play a significant role in the future of drug discovery.
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Jain, A. K., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]
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Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2018). Request PDF. Available at: [Link]
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Significance of Pyrimidine scaffold. (2025). SciSpace. Available at: [Link]
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Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2018). Taylor & Francis Online. Available at: [Link]
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Natural sulfoxide‐ and sulfoxide‐containing drugs and ligands. (2022). ResearchGate. Available at: [Link]
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Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Orjales, A., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine Derivatives as Highly Potent and Specific COX-2 Inhibitors. PubMed. Available at: [Link]
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Pharmacophore generation and atom-based 3D-QSAR of novel 2-(4-methylsulfonylphenyl)pyrimidines as COX-2 inhibitors. (2014). PubMed. Available at: [Link]
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Cyclic sulfoxides and sulfones in drug design. (2025). Request PDF. Available at: [Link]
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The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. (1983). CSIRO Publishing. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed Central. Available at: [Link]
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The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. (1983). ResearchGate. Available at: [Link]
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This compound. (n.d.). MySkinRecipes. Available at: [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Available at: [Link]
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Sulfoxide. (n.d.). Wikipedia. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Available at: [Link]
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Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025). Drug Hunter. Available at: [Link]
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Rationale for the designed compounds: bioisosterism and molecular pharmacophore hybridization. (2019). ResearchGate. Available at: [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central. Available at: [Link]
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Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. Available at: [Link]
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Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Available at: [Link]
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A mini review of pyrimidine and fused pyrimidine marketed drugs. (2012). CORE. Available at: [Link]
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Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI. Available at: [Link]
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Chapter 27. Bioisosterism in Drug Design. (n.d.). Semantic Scholar. Available at: [Link]
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Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017). Future Medicinal Chemistry. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Available at: [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Available at: [Link]
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Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. Available at: [Link]
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Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). ResearchGate. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). NIH. Available at: [Link]
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- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
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- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. pubs.acs.org [pubs.acs.org]
Application Note: Cysteine Modification Using 2-Sulfonylpyrimidines
A Guide to a Tunable and Stable Covalent Platform for Bioconjugation and Drug Discovery
Introduction
The selective modification of proteins is a cornerstone of modern chemical biology, enabling the development of everything from antibody-drug conjugates (ADCs) and diagnostic probes to targeted covalent inhibitors (TCIs).[1] Among the proteinogenic amino acids, cysteine is a uniquely attractive target for covalent modification.[1][2] Its thiol side chain is a potent nucleophile at physiological pH, yet its relatively low abundance (approx. 2% of the proteome) allows for a higher degree of targeting selectivity compared to more common residues like lysine.[1][2]
While classic electrophilic "warheads" like acrylamides and maleimides have been used extensively, they suffer from certain limitations, including potential off-target reactivity and instability of the resulting thioether bond.[1][3] In response, 2-sulfonylpyrimidines (2-SPs) have emerged as a superior class of electrophiles for cysteine arylation.[1][4][5] They react rapidly and chemoselectively with cysteine thiols under mild, biocompatible conditions to form highly stable S-heteroarylated adducts.[1][2][5] This platform offers a remarkable degree of tunability, allowing researchers to precisely modulate reactivity over nine orders of magnitude by modifying the pyrimidine core and the sulfonyl leaving group.[1][2][5]
This guide provides a comprehensive overview of the 2-sulfonylpyrimidine platform, detailing the underlying reaction mechanism, key advantages, and detailed protocols for its application in protein labeling and covalent ligand screening.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The modification of a cysteine residue by a 2-sulfonylpyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] The reaction is initiated by the attack of the nucleophilic cysteine thiolate anion on the electron-deficient C-2 position of the pyrimidine ring.[7] This addition is the rate-determining step and forms a transient, stabilized Meisenheimer-Jackson complex intermediate.[4][8] Subsequently, the sulfinate group is eliminated as a stable leaving group (sulfinic acid), resulting in the formation of a robust and stable 2-pyrimidyl thioether bond.[7][9] The reaction is effectively irreversible.[4]
The reactivity is highly dependent on pH, with faster rates observed at neutral or slightly basic pH (e.g., pH 7.0 vs. 6.5) due to the increased equilibrium concentration of the more nucleophilic thiolate anion.[1][2]
Caption: Figure 1: S-N-Ar Reaction Mechanism.
Key Advantages of the 2-Sulfonylpyrimidine Platform
-
Tunable Reactivity: The reaction rate can be finely controlled over several orders of magnitude by introducing electron-withdrawing or electron-donating groups onto the pyrimidine ring.[1][4][5] This allows for the rational design of probes with reactivity tailored to a specific biological question, minimizing off-target effects.
-
High Stability: The resulting thioether linkage is significantly more stable than adducts formed by conventional Michael acceptors like maleimides.[1][2]
-
Chemoselectivity: 2-Sulfonylpyrimidines exhibit high selectivity for cysteine thiols over other nucleophilic amino acid side chains, such as lysine, even at elevated pH.[8]
-
Biocompatibility: The reaction proceeds efficiently under mild, aqueous conditions (e.g., neutral pH, room temperature) that are well-tolerated by most proteins.[1][4][5]
-
Synthetic Tractability: The 2-SP scaffold is synthetically accessible, allowing for the straightforward creation of diverse libraries for screening and optimization.[1][4][5]
Table 1: Reactivity Modulation of 2-Sulfonylpyrimidines
The reactivity of the 2-SP core can be predictably tuned. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the C-2 position, increasing the reaction rate, while electron-donating groups (EDGs) have the opposite effect.
| Substituent (R) on Pyrimidine Ring | General Effect on Reactivity | Representative Group | Relative Rate Constant (k) |
| Strong Electron-Withdrawing | Greatly Increases | -CF₃, -NO₂ | High (e.g., >100 M⁻¹s⁻¹) |
| Moderate Electron-Withdrawing | Moderately Increases | -Cl, -Br | Medium (e.g., 1-10 M⁻¹s⁻¹) |
| Neutral / Weakly Donating | Baseline Reactivity | -H, -CH₃ | Low (e.g., <0.1 M⁻¹s⁻¹) |
| Strong Electron-Donating | Greatly Decreases | -OCH₃, -NH₂ | Very Low (Often too slow to measure) |
Note: Relative rate constants are illustrative and can vary significantly based on the specific protein, buffer conditions, and the nature of the sulfonyl leaving group.
Core Protocol: General Protein Labeling
This protocol provides a general method for labeling a purified protein containing one or more accessible cysteine residues with a 2-sulfonylpyrimidine probe (e.g., a fluorophore or biotin conjugate).
1. Materials & Reagents
-
Purified protein of interest (in a buffer free of thiols, e.g., PBS or HEPES, pH 7.0-7.5)
-
2-Sulfonylpyrimidine probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Quenching Solution: 1 M N-acetylcysteine or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25) for purification.[10]
2. Procedure
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-5 mg/mL (typically 20-100 µM) in the Reaction Buffer.[11] If the protein contains disulfide bonds that need to be reduced to free up cysteines for labeling, treat with a mild reducing agent like TCEP and subsequently remove it before labeling.
-
Probe Preparation: Prepare a 10 mM stock solution of the 2-sulfonylpyrimidine probe in anhydrous DMSO. This should be done immediately before use, as reactive compounds can be unstable in solution.[10][11]
-
Labeling Reaction: Add the 2-SP probe stock solution to the stirred protein solution to achieve a final molar excess of 5-20 fold over the protein.[11] The optimal ratio may need to be determined empirically. For example, for a 1 mL reaction of 50 µM protein, add 25-100 µL of the 10 mM probe stock.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The optimal time can vary depending on the probe's reactivity and the cysteine's accessibility. The reaction can be performed at 4°C overnight for less reactive probes or sensitive proteins.
-
Quenching (Optional): To stop the reaction, add a quenching solution (e.g., N-acetylcysteine) to a final concentration of 10-50 mM to consume any unreacted probe.
-
Purification: Remove the unreacted probe and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[10]
-
Characterization: Confirm successful labeling and determine the degree of labeling.
-
Mass Spectrometry (ESI-MS): This is the most definitive method. An increase in the protein's mass corresponding to the mass of the pyrimidine adduct confirms covalent modification.[6][9]
-
UV-Vis Spectroscopy: If using a fluorescent probe, measure the absorbance of the protein (at 280 nm) and the dye (at its λmax) to calculate the degree of labeling.[10][11]
-
Application Spotlight: Covalent Fragment-Based Ligand Discovery (CFBLD)
2-Sulfonylpyrimidines are excellent warheads for CFBLD campaigns to identify novel binders for a protein of interest. The workflow involves screening a library of small molecule fragments equipped with a 2-SP warhead.
Caption: Figure 2: Covalent Fragment-Based Ligand Discovery Workflow.
Protocol: Mass Spectrometry-Based Fragment Screen
-
Library Preparation: Prepare a library of 2-sulfonylpyrimidine fragments, typically dissolved in DMSO at 10-100 mM.
-
Incubation: Incubate the target protein (1-10 µM) with each fragment (or a pool of fragments) at a concentration of 50-200 µM in a suitable buffer (e.g., Ammonium Bicarbonate, pH 7.5-8.0) for 1-4 hours at room temperature. Include a DMSO-only control.
-
Sample Preparation: Stop the reaction by acidifying (e.g., with formic acid). Desalt the sample using a C4 ZipTip or similar method.
-
LC-MS Analysis: Analyze the intact protein mass using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Identify "hits" by looking for a mass shift in the protein's deconvoluted mass spectrum corresponding to the addition of the fragment's pyrimidine portion. This provides direct evidence of a covalent binding event.[6][9]
-
Hit Follow-up: Promising hits are then resynthesized and validated individually to confirm their activity and determine potency (IC₅₀ or kᵢₙₐ꜀ₜ/Kᵢ values).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Low Labeling | Inaccessible cysteine; Probe hydrolysis; Incorrect pH; Protein instability. | Use a more reactive 2-SP probe. Confirm cysteine accessibility. Ensure buffer pH is 7.0-8.0. Check protein stability under reaction conditions. |
| Non-specific Labeling | Probe is too reactive; Long incubation time; Protein aggregation. | Use a less reactive 2-SP probe. Reduce incubation time or temperature. Optimize buffer conditions to prevent aggregation. |
| Precipitation | High concentration of probe (especially if hydrophobic); Protein instability. | Decrease the molar excess of the probe. Add a small percentage of co-solvent (e.g., <5% DMSO), if tolerated by the protein. |
Conclusion
The 2-sulfonylpyrimidine scaffold represents a powerful and versatile tool for the selective covalent modification of cysteine residues. Its combination of high stability, biocompatibility, and, most importantly, finely tunable reactivity makes it an exceptional platform for a wide range of applications.[1][2][5] From the precise installation of biophysical probes to the discovery of next-generation targeted covalent inhibitors, 2-SPs provide researchers with a robust and rational approach to exploring and manipulating protein function.[3][6]
References
-
Gavilán, E., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679-1687. [Link]
-
Gavilán, E., et al. (2023). 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation. University of Southampton ePrints. [Link]
-
Gavilán, E., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Research Square. (Preprint of[1]). [Link]
-
Howden, A. J. (2021). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton ePrints. [Link]
-
Gavilán, E., et al. (2023). 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation. University of Southampton ePrints. (Duplicate of[4]). [Link]
-
Ward, J. A., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Central Science, 6(5), 794-801. [Link]
-
Ward, J. A., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. [Link]
-
Homan, E. J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2243-2253. [Link]
-
Bauer, A., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 796853. [Link]
-
Homan, E. J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC. [Link]
-
van der Velden, J. H., et al. (2007). A method for site-specific labeling of multiple protein thiols. PMC. [Link]
Sources
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation - ePrints Soton [eprints.soton.ac.uk]
- 6. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note & Protocols: Covalent Inhibition of S. aureus Sortase A using 2-Sulfonylpyrimidine Warheads
Abstract & Introduction
Staphylococcus aureus remains a formidable pathogen, largely due to the emergence of multi-drug resistant strains that challenge conventional antibiotic therapies. This has catalyzed a shift in drug discovery towards anti-virulence strategies, which aim to disarm pathogens rather than kill them, thereby reducing the selective pressure for resistance development.[1] The bacterial transpeptidase Sortase A (SrtA) is a prime anti-virulence target.[1][2] Located in the cell envelope, SrtA is responsible for covalently anchoring critical virulence factors—such as protein A and clumping factors—to the peptidoglycan cell wall.[1][3] This anchoring is crucial for bacterial adhesion, host cell invasion, and immune evasion.[2][3] Genetic deletion of SrtA has been shown to attenuate virulence, yet it is non-essential for bacterial growth, making it an ideal target for therapeutic intervention.[1][2]
This guide details the synthesis and evaluation of a promising class of SrtA inhibitors built on the 2-sulfonylpyrimidine scaffold. These compounds act as privileged covalent warheads, irreversibly modifying the active site Cys184 residue of SrtA.[1][4][5][6] The mechanism involves a nucleophilic aromatic substitution (SNAr) reaction where the catalytic cysteine attacks the electrophilic C-2 position of the pyrimidine ring.[1][4][7][8] This application note provides a comprehensive overview of the inhibitor mechanism, detailed protocols for chemical synthesis, recombinant SrtA expression and purification, and a robust FRET-based assay for quantifying inhibitory activity.
Mechanism of Action: Covalent Targeting of SrtA
Sortase A catalyzes a two-step transpeptidation reaction. First, it recognizes a conserved C-terminal LPXTG motif on substrate proteins, cleaving the peptide bond between threonine (T) and glycine (G).[3][9] This cleavage results in the formation of a covalent acyl-enzyme intermediate, with the threonine carboxyl group forming a thioester bond with the thiol of Cys184 in the SrtA active site.[3][10][11] In the second step, this intermediate is resolved by the nucleophilic attack of the amino group from the pentaglycine cross-bridge of lipid II, permanently anchoring the virulence protein to the cell wall.[2][3]
2-Sulfonylpyrimidines exploit this mechanism by acting as irreversible, covalent inhibitors. The key steps are:
-
Binding: The inhibitor initially forms a reversible enzyme-inhibitor complex within the SrtA active site.[1]
-
Covalent Modification: The protonated thiol of the active site Cys184, assisted by the catalytic His120 acting as a base, performs a nucleophilic attack on the electron-deficient C-2 position of the pyrimidine ring.[1][4][6]
-
Irreversible Inhibition: This SNAr reaction displaces the sulfonyl group as a sulfinic acid leaving group and forms a stable covalent bond between Cys184 and the pyrimidine ring, rendering the enzyme permanently inactive.[1][4][7] This covalent adduct formation can be confirmed by mass spectrometry.[1]
Interestingly, these inhibitors show selectivity for SrtA over other cysteine proteases, like cathepsins. This selectivity arises because the SrtA active site cysteine is protonated, whereas in cathepsins it exists as a more nucleophilic thiolate, which surprisingly does not react with the 2-sulfonylpyrimidine scaffold.[1][4][5][6]
Caption: Figure 1: Mechanism of Covalent Inhibition.
Experimental Protocols & Workflows
A successful inhibitor development campaign requires robust methodologies for chemical synthesis, protein production, and bioactivity assessment. The following protocols provide a validated workflow.
Caption: Figure 2: Overall Experimental Workflow.
Protocol: General Synthesis of 2-(Phenylsulfonyl)-pyrimidine Analogues
This protocol describes a representative synthesis adapted from methodologies for creating 2-sulfonylpyrimidine scaffolds. The core of the synthesis is a two-step process: nucleophilic substitution to install a thioether, followed by oxidation to the sulfone.
Materials:
-
2,4-Dichloropyrimidine
-
Thiophenol (or substituted thiophenols)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Step 1: Synthesis of 2-(Phenylthio)pyrimidine Intermediate
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Rationale: K₂CO₃ acts as a base to deprotonate the thiophenol, forming the thiophenolate nucleophile which is necessary for the SNAr reaction. The C2 position of 2,4-dichloropyrimidine is more electrophilic and thus more susceptible to nucleophilic attack than the C4 position.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-(phenylthio)pyrimidine intermediate.
-
-
Step 2: Oxidation to 2-(Phenylsulfonyl)pyrimidine
-
Dissolve the 2-(phenylthio)pyrimidine intermediate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise over 15 minutes.
-
Rationale: m-CPBA is a common and effective oxidizing agent that converts the thioether to a sulfone. Using a slight excess ensures complete conversion. The reaction is exothermic and performed at 0°C to control reactivity and minimize side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over MgSO₄, filter, and concentrate.
-
Purify the final product by silica gel column chromatography to yield the desired 2-(phenylsulfonyl)pyrimidine inhibitor.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol: Expression and Purification of Recombinant SrtA (ΔN59)
This protocol details the expression and purification of a soluble, N-terminally truncated (ΔN59) S. aureus SrtA construct with a C-terminal His₆-tag, which is highly active and suitable for in vitro assays.[9][12]
Materials:
-
E. coli BL21(DE3) cells transformed with pET28a-SrtA(ΔN59) plasmid.[12]
-
Luria-Bertani (LB) medium with Kanamycin (50 µg/mL).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM Imidazole, 10% Glycerol.[9]
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM Imidazole, 10% Glycerol.
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 500 mM Imidazole, 10% Glycerol.[9]
-
Ni-NTA affinity chromatography resin.
Procedure:
-
Expression:
-
Inoculate 1 L of LB medium containing Kanamycin with an overnight culture of the expression strain.
-
Grow the culture at 37 °C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18 °C and continue shaking for 16-20 hours.
-
Rationale: Lowering the temperature after induction slows down protein synthesis, which often improves the solubility and proper folding of the recombinant protein.
-
Harvest the cells by centrifugation (6,000 x g, 15 min, 4 °C).
-
-
Purification:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (18,000 x g, 30 min, 4 °C).
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Rationale: The His₆-tag on the recombinant SrtA has a high affinity for the nickel ions on the resin, allowing it to bind while most native E. coli proteins flow through.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the SrtA protein with 5 column volumes of Elution Buffer.
-
Analyze fractions by SDS-PAGE to assess purity. Pool the purest fractions.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol) and store at -80 °C.
-
Protocol: In Vitro SrtA Inhibition FRET Assay
This fluorometric assay measures SrtA activity by monitoring the cleavage of a FRET-based peptide substrate.[4][12] The substrate, such as Dabcyl-QALPETGEE-Edans, contains a fluorophore (Edans) and a quencher (Dabcyl). In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by SrtA at the LPETG motif, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[10][12]
Materials:
-
Purified SrtA enzyme (from Protocol 3.2).
-
FRET Substrate: Dabcyl-QALPETGEE-Edans (or similar).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5.[12][13]
-
Synthesized 2-sulfonylpyrimidine inhibitors (from Protocol 3.1) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~495 nm).[12]
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add 2 µL of each inhibitor dilution (or DMSO for control).
-
Add 188 µL of Assay Buffer containing the purified SrtA enzyme to each well. Final enzyme concentration should be in the low nanomolar range (e.g., 50-100 nM).
-
Rationale: Calcium is a required cofactor for SrtA activity and must be included in the assay buffer.[12][13]
-
Pre-incubate the enzyme and inhibitor at 37 °C for 30 minutes to allow for covalent modification to occur.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate to each well (final concentration ~10 µM).
-
Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at 37 °C using the plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
For covalent inhibitors, kinetic parameters like the inactivation rate constant (k_inact) and the initial binding constant (K_I) can be determined through more advanced kinetic studies.[1]
-
Expected Results & Data Summary
Structure-activity relationship (SAR) studies on 2-sulfonylpyrimidines have shown that modifications to the pyrimidine core and the sulfonyl substituent can significantly impact inhibitory potency.[1][4] The data below represents typical inhibition constants that could be obtained from the described assays for a series of rationally designed analogues.
| Compound ID | R¹ Group (at C4) | R² Group (Sulfonyl) | K_I (µM)[4] | k_inact (10⁻⁴ s⁻¹)[4] |
| 4 | Cl | Phenyl | 47.1 | 6.5 |
| 5a | Morpholino | Phenyl | 11.2 | 22.0 |
| 5b | Piperazino | Phenyl | 8.9 | 35.1 |
| 5c | Methoxy | Phenyl | > 100 | N/A |
| 5d | Morpholino | 4-Chlorophenyl | 7.5 | 28.3 |
| 5e | Morpholino | 4-Methoxyphenyl | 15.4 | 18.9 |
Data adapted from Barthels et al., 2022. K_I represents the initial reversible binding affinity, while k_inact represents the maximal rate of irreversible inactivation.
Interpretation: The data illustrates that replacing the C4-chloro group of the parent compound 4 with basic moieties like morpholine (5a ) or piperazine (5b ) improves both binding affinity (lower K_I) and the rate of inactivation. This suggests these groups may form favorable interactions in the SrtA active site, positioning the sulfonylpyrimidine warhead for more efficient reaction with Cys184.
Conclusion
The 2-sulfonylpyrimidine scaffold represents a validated and potent platform for the development of covalent inhibitors targeting S. aureus Sortase A. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and kinetic evaluation of these anti-virulence agents. By explaining the causality behind experimental choices and providing detailed, step-by-step methodologies, this document serves as a valuable resource for researchers in drug discovery aiming to develop novel therapeutics to combat antibiotic-resistant S. aureus.
References
-
Barthels, F., Meyr, J., Hammerschmidt, S. J., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences. Available at: [Link]
-
Barthels, F., Meyr, J., Hammerschmidt, S. J., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Barthels, F., Meyr, J., Hammerschmidt, S. J., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. MPG.PuRe. Available at: [Link]
-
Barthels, F., Meyr, J., Hammerschmidt, S. J., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PubMed. Available at: [Link]
-
St. Amant, A. H., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry - ACS Publications. Available at: [Link]
-
St. Amant, A. H., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC - NIH. Available at: [Link]
-
Basnet, A., et al. (2018). Design and Synthesis of Small Molecules as Potent Staphylococcus aureus Sortase A Inhibitors. MDPI. Available at: [Link]
-
Oh, K., et al. (2010). Synthesis and structure activity relationship studies of novel Staphylococcus aureus Sortase A inhibitors. PubMed. Available at: [Link]
-
Ton-That, H., et al. (1999). Purification and characterization of sortase, the transpeptidase that cleaves surface proteins of Staphylococcus aureus at the LPXTG motif. PMC - NIH. Available at: [Link]
-
Theile, C. S., et al. (2014). Site-specific C-terminal internal loop labeling of proteins using sortase-mediated reactions. NIH. Available at: [Link]
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Chen, L., et al. (2017). Efficient expression of sortase A from Staphylococcus aureus in Escherichia coli and its enzymatic characterizations. PMC - NIH. Available at: [Link]
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Liu, Y., et al. (2018). Visualization and Quantification of Sortase Activity at the Single-Molecule Level via Transpeptidation-Directed Intramolecular Förster Resonance Energy Transfer. PubMed. Available at: [Link]
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Milhas, S., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Central Science. Available at: [Link]
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(Product Information) Sortase A. roboklon. Available at: [Link]
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Cascioferro, S., et al. (2015). Sortase A Inhibitors: Recent Advances and Future Perspectives. PubMed. Available at: [Link]
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Maresso, A. W., et al. (2007). Activation of Inhibitors by Sortase Triggers Irreversible Modification of the Active Site. PMC - NIH. Available at: [Link]
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Clancy, K. W., et al. (2010). Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition. NIH. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 2-(Methylsulfonyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(methylsulfonyl)pyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The methylsulfonyl group at the C2 position of the pyrimidine ring acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions for the introduction of various functionalities. This guide details the primary synthetic strategy, which involves a two-step process: the synthesis of 2-(methylthio)pyrimidine precursors followed by their oxidation to the target 2-(methylsulfonyl)pyrimidines. We provide a detailed, step-by-step protocol, explain the rationale behind experimental choices, and discuss key considerations for reaction optimization and safety.
Introduction: The Significance of 2-(Methylsulfonyl)pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1] The ability to precisely functionalize the pyrimidine ring is paramount for fine-tuning the pharmacological properties of these compounds. 2-(Methylsulfonyl)pyrimidine derivatives have emerged as highly valuable intermediates in this endeavor. The potent electron-withdrawing nature of the methylsulfonyl group significantly activates the pyrimidine ring towards nucleophilic attack, particularly at the C2 position.[2][3] This enhanced reactivity allows for the facile displacement of the methylsulfonyl group by a wide range of nucleophiles, providing a versatile platform for the synthesis of diverse libraries of 2-substituted pyrimidine derivatives.[4][5] This strategy is often preferred over methods involving less reactive precursors like 2-chloro or 2-methylthio pyrimidines.[4][5]
Core Synthetic Strategy: A Two-Step Approach
The most common and efficient pathway to 2-(methylsulfonyl)pyrimidine derivatives involves a two-step sequence:
-
Synthesis of 2-(Methylthio)pyrimidine Precursors: This initial step involves the construction of the pyrimidine ring with a methylthio (-SMe) group at the C2 position.
-
Oxidation to 2-(Methylsulfonyl)pyrimidines: The 2-(methylthio)pyrimidine is then oxidized to the corresponding 2-(methylsulfonyl)pyrimidine (-SO₂Me).
This two-step approach is advantageous due to the ready availability of starting materials for the synthesis of the thioether precursors and the generally high yields and clean conversions of the subsequent oxidation step.[6]
Caption: Overall workflow for the synthesis of 2-(methylsulfonyl)pyrimidine derivatives.
Detailed Experimental Protocols
Part A: Synthesis of 2-(Methylthio)pyrimidine Precursors
The synthesis of the 2-(methylthio)pyrimidine core can be achieved through various methods, with the Biginelli reaction and related cyclocondensations being prominent.[7][8] These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and thiourea, followed by S-methylation.[7]
Protocol 1: Synthesis of Ethyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate
This protocol describes a representative synthesis of a 2-(methylthio)pyrimidine precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Thiourea | 76.12 | - | 7.61 g | 0.10 |
| Ethyl acetoacetate | 130.14 | 1.02 | 13.01 g (12.75 mL) | 0.10 |
| Sodium ethoxide (21% in ethanol) | 68.05 | 0.87 | 32.4 g (37.2 mL) | 0.10 |
| Methyl iodide | 141.94 | 2.28 | 15.61 g (6.85 mL) | 0.11 |
| Ethanol | 46.07 | 0.789 | 150 mL | - |
| Diethyl ether | 74.12 | 0.713 | As needed | - |
| Saturated sodium bicarbonate | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | - | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.61 g, 0.10 mol) and ethanol (100 mL).
-
Addition of Base and β-Ketoester: To the stirred suspension, add sodium ethoxide solution (32.4 g, 0.10 mol) followed by the dropwise addition of ethyl acetoacetate (13.01 g, 0.10 mol) over 15 minutes.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
S-Methylation: After cooling the reaction mixture to room temperature, add methyl iodide (15.61 g, 0.11 mol) dropwise. Stir the reaction mixture at room temperature for an additional 2 hours.
-
Workup: Remove the ethanol under reduced pressure. To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate as a solid.
Part B: Oxidation of 2-(Methylthio)pyrimidine to 2-(Methylsulfonyl)pyrimidine
The oxidation of the thioether to the sulfone is a critical step and can be achieved using various oxidizing agents. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for this transformation.[6][9][10] Oxone is another efficient and environmentally friendly alternative.[6]
Protocol 2: Synthesis of Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Quantity | Moles |
| Ethyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate | 212.27 | - | 2.12 g | 0.01 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | ~77% | ~4.48 g | ~0.02 |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | - |
| Saturated sodium bicarbonate | - | - | As needed | - |
| Saturated sodium sulfite | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | - | As needed | - |
Procedure:
-
Reaction Setup: Dissolve ethyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate (2.12 g, 0.01 mol) in dichloromethane (50 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: To the stirred solution, add m-CPBA (~77%, ~4.48 g, ~0.02 mol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction for completion by TLC (typically 2-4 hours).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.
-
Workup: Add a saturated aqueous solution of sodium bicarbonate to neutralize the 3-chlorobenzoic acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate as a white solid.
Caption: Simplified schematic of the two-step oxidation of a thioether to a sulfone.
Causality and Experimental Insights
-
Choice of Oxidizing Agent: While m-CPBA is highly effective, it is a potentially explosive peroxide and requires careful handling.[11][12][13][14] Oxone (potassium peroxymonosulfate) is a safer and more environmentally benign alternative that often provides excellent yields.[6] The choice of oxidant may depend on the specific substrate and laboratory safety protocols.
-
Stoichiometry of the Oxidant: Approximately two equivalents of the oxidizing agent are required to convert the thioether to the sulfone. Using only one equivalent will likely result in the formation of the corresponding sulfoxide.
-
Temperature Control: The oxidation reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of the oxidant is crucial to prevent side reactions and ensure the selective formation of the sulfone.
-
Workup and Quenching: It is imperative to quench any unreacted oxidizing agent before workup to avoid potential hazards. Sodium sulfite is an effective quenching agent for peroxy acids like m-CPBA.
Safety Precautions
-
m-CPBA Handling: m-Chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive, especially when dry.[12][14] It should be stored at refrigerated temperatures (2-8 °C) and handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][13] All manipulations should be performed in a well-ventilated chemical fume hood.[13]
-
General Chemical Safety: Standard laboratory safety practices should be followed at all times. Avoid inhalation, ingestion, and skin contact with all chemicals.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete oxidation (presence of starting material and/or sulfoxide) | Insufficient oxidizing agent; Short reaction time; Low reaction temperature. | Add an additional portion of the oxidizing agent; Increase the reaction time; Allow the reaction to proceed at room temperature for a longer period. |
| Formation of side products | Reaction temperature too high; Presence of other oxidizable functional groups. | Maintain strict temperature control during oxidant addition; Protect other sensitive functional groups if necessary. |
| Low yield after workup | Incomplete extraction of the product; Product degradation during workup. | Perform additional extractions of the aqueous layer; Ensure the quenching and neutralization steps are performed carefully at low temperatures. |
Conclusion
The synthesis of 2-(methylsulfonyl)pyrimidine derivatives via the oxidation of their 2-(methylthio) precursors is a robust and versatile method for accessing key intermediates in drug discovery. The high reactivity of the methylsulfonyl group as a leaving group in SNAr reactions allows for extensive diversification of the pyrimidine core. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines presented in this document, researchers can confidently and efficiently synthesize these valuable compounds for their research and development endeavors.
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Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Environment, Health & Safety. [Link]
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Ostrovskyi, D., & Kholodnyak, S. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(10), 1073-1094. [Link]
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Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a. (n.d.). ResearchGate. [Link]
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A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. (1998). The Journal of Organic Chemistry, 63(23), 8536–8539. [Link]
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CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. (n.d.). SlideShare. [Link]
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Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2015). ResearchGate. [Link]
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A deconstruction–reconstruction strategy for pyrimidine diversification. (2018). Nature Communications, 9(1), 3213. [Link]
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The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. (1981). ResearchGate. [Link]
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Understanding the Chemistry: Synthesis and Reactivity of Pyrimidine Derivatives. (n.d.). Autechilo. [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. [Link]
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Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2006). ResearchGate. [Link]
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Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (2009). ResearchGate. [Link]
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Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. (2008). The Journal of Organic Chemistry, 73(6), 2242–2251. [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ePrints Soton. [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
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2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (2023). ResearchGate. [Link]
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The TRiC/CCT Complex at the Crossroads of Metabolism and Hypoxia in GBM: Implications for IDH-Dependent Therapeutic Targeting. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. (2025). Scientific Reports, 15(1), 1-11. [Link]
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Application Note: Leveraging 2-(Methylsulfinyl)pyrimidine for the Development of Targeted Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Covalent Inhibition
The paradigm of drug discovery has seen a renewed interest in covalent inhibitors, molecules that form a permanent bond with their protein target. This irreversible mechanism can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[1][2] A key element in the design of these inhibitors is the "warhead," an electrophilic group responsible for reacting with a nucleophilic amino acid residue, typically cysteine, on the target protein.[3] Among the emerging classes of warheads, 2-(methylsulfinyl)pyrimidine and its sulfonyl derivatives have garnered significant attention for their tunable reactivity and synthetic tractability, enabling the development of highly selective therapeutic agents.[4][5][6]
This application note provides a comprehensive guide to the use of the this compound scaffold in the design and evaluation of covalent inhibitors. We will delve into the mechanism of action, provide detailed protocols for biochemical and cellular characterization, and present a framework for validating target engagement.
Mechanism of Action: Cysteine-Directed Nucleophilic Aromatic Substitution
The inhibitory action of this compound-based compounds relies on a nucleophilic aromatic substitution (SNAr) reaction with a cysteine residue on the target protein.[7][5][8][9] The electron-deficient pyrimidine ring is activated by the methylsulfinyl group, making the C2 position susceptible to attack by the nucleophilic thiolate of a cysteine residue. This reaction results in the formation of a stable thioether bond and the displacement of the methylsulfinic acid as a leaving group.[8][9]
The reactivity of the 2-sulfonylpyrimidine warhead can be finely tuned by modifying the substituents on the pyrimidine ring.[4][6][10] Electron-withdrawing groups enhance the electrophilicity of the C2 carbon, leading to a faster reaction rate.[7][5] This tunability is a critical feature, allowing researchers to balance the warhead's reactivity to achieve potent on-target activity while minimizing off-target reactions with other cellular nucleophiles like glutathione.[6][10]
Diagram: Mechanism of Covalent Modification
Caption: Covalent inhibition by this compound proceeds via initial reversible binding followed by an irreversible chemical reaction.
Case Study: Targeting KRAS G12C
A prime example of the successful application of this chemistry is in the development of inhibitors for KRAS G12C, a notorious cancer-driving mutation.[11][12] The mutation introduces a cysteine residue at position 12, creating a unique target for covalent inhibitors.[11] Drugs like Sotorasib (AMG 510) and Adagrasib (MRTX849) utilize electrophilic warheads that specifically and irreversibly bind to this mutant cysteine, locking the KRAS protein in an inactive state and blocking downstream signaling pathways that drive tumor growth.[11][13][14][15][16][17] This targeted approach has revolutionized the treatment landscape for KRAS G12C-mutated cancers, particularly non-small cell lung cancer (NSCLC).[11][18]
Experimental Protocols
The development of a covalent inhibitor requires a multi-faceted approach to characterize its potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments.
Protocol 1: Biochemical Assay for Determining Inhibition Kinetics (kinact/KI)
The potency of an irreversible inhibitor is best described by the second-order rate constant kinact/KI, which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[19][20]
Objective: To determine the kinetic parameters of covalent inhibition.
Materials:
-
Purified target protein
-
Test inhibitor stock solution (e.g., in DMSO)
-
Assay buffer (specific to the target protein, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Substrate for the target protein (if enzymatic)
-
Detection reagents (e.g., fluorescent or luminescent substrate)
-
Microplate reader with kinetic measurement capabilities
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer.
-
Pre-incubation: In a microplate, pre-incubate the target protein with various concentrations of the inhibitor for different time points (e.g., 0, 5, 15, 30, 60 minutes). A no-inhibitor control should be included for each time point.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Reading: Immediately begin monitoring the reaction progress (e.g., fluorescence or absorbance) over time in a microplate reader.
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine kinact and KI. The ratio kinact/KI is the second-order rate constant of inactivation.[19][20]
-
Diagram: Experimental Workflow for Covalent Inhibitor Characterization
Caption: A typical workflow for the discovery and validation of covalent inhibitors.
Protocol 2: Intact Protein Mass Spectrometry for Adduct Confirmation
Mass spectrometry (MS) is the gold standard for confirming the covalent modification of a target protein.[21][22]
Objective: To verify the formation of a covalent adduct between the inhibitor and the target protein.
Materials:
-
Purified target protein
-
Test inhibitor
-
Reaction buffer (e.g., PBS, pH 7.4)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Desalting column
Procedure:
-
Incubation: Incubate the target protein with a molar excess of the test inhibitor (e.g., 1:5 protein to inhibitor ratio) for a sufficient time to allow for complete reaction (e.g., 1-2 hours at room temperature). A control sample with the protein and vehicle (e.g., DMSO) should be prepared in parallel.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column.
-
LC-MS Analysis: Analyze the samples by LC-MS. The mass spectrometer should be set to acquire data in intact protein mode.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein in both the control and inhibitor-treated samples. A mass shift in the treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[21][23]
Protocol 3: Cellular Target Engagement Assay
Confirming that the inhibitor engages its target in a cellular context is a critical step in the validation process.[24][25][26]
Objective: To measure the extent of target modification by the inhibitor in living cells.
Materials:
-
Cell line expressing the target protein (e.g., NCI-H358 for KRAS G12C)[14]
-
Test inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
-
Probe-based methods (optional): A biotinylated or fluorescently tagged version of the inhibitor or a competitive probe can be used for more direct quantification.[27][28]
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-range of the test inhibitor for a specific duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the target protein to assess total protein levels.
-
To assess target engagement, a probe-based approach can be used where the remaining unmodified target is labeled with a tagged probe after cell lysis. The amount of probe signal is inversely proportional to target engagement by the inhibitor.
-
-
Data Analysis: Quantify the band intensities to determine the percentage of target engagement at different inhibitor concentrations. This can be used to calculate a cellular IC50 value.
Data Presentation and Interpretation
The data generated from these experiments should be carefully analyzed and presented to build a comprehensive profile of the covalent inhibitor.
Table 1: Key Parameters for Covalent Inhibitor Characterization
| Parameter | Assay | Purpose | Example Value (for a potent inhibitor) |
| IC50 | Biochemical/Cellular Assay | Initial measure of potency | < 100 nM |
| kinact/KI | Biochemical Kinetic Assay | Efficiency of covalent modification | > 104 M-1s-1 |
| Mass Adduct | Intact Protein MS | Confirmation of covalent binding | Observed MW = Protein MW + Inhibitor MW |
| Cellular IC50 | Cellular Target Engagement | Potency in a biological context | < 1 µM |
Conclusion
The this compound scaffold represents a versatile and powerful tool in the development of targeted covalent inhibitors. Its tunable reactivity allows for the optimization of both potency and selectivity. By employing a rigorous and systematic approach to characterization, as outlined in this application note, researchers can effectively harness the potential of this chemical motif to develop novel therapeutics for a range of challenging diseases.
References
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]
-
Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. APhA. [Link]
-
What is the mechanism of action of Sotorasib?. Patsnap Synapse. [Link]
-
Sotorasib: First Approval. PubMed Central. [Link]
-
Spotlight on Sotorasib (AMG 510) for KRAS G12C Positive Non-Small Cell Lung Cancer. Dovepress. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
-
Adagrasib | C32H35ClFN7O2. PubChem. [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed Central. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]
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Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
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A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. National Institutes of Health. [Link]
-
Chemoproteomic characterization of covalent target engagement in cells. Semantic Scholar. [Link]
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A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health. [Link]
-
A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Publications. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed Central. [Link]
-
Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [Link]
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Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]
-
Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ACS Publications. [Link]
-
2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]
-
Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRAS G12C -Mutant Non–Small Cell Lung Cancer. AACR Journals. [Link]
-
Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]
-
Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. ACS Publications. [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
-
GSH Reactivity Assay. Domainex. [Link]
-
2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers. [Link]
-
2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PubMed Central. [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
-
Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]
-
A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI. [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]
-
Recent advances in the development of covalent inhibitors. PubMed Central. [Link]
-
KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. GlobalRPH. [Link]
-
Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer. National Institutes of Health. [Link]
-
Combination therapy of KRAS (G12C) inhibitors in clinical trials. ResearchGate. [Link]
-
KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry. National Institutes of Health. [Link]
-
Targeting KRAS G12C with Covalent Inhibitors. ResearchGate. [Link]
-
Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. PubMed. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]
- 8. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 12. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 15. Sotorasib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. globalrph.com [globalrph.com]
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- 28. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-(Methylsulfinyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of 2-(Methylsulfinyl)pyrimidine as a Synthetic Intermediate
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of the pyrimidine ring is paramount for tuning the biological activity and material properties of these compounds. This compound has emerged as a highly versatile and reactive intermediate for the synthesis of a diverse array of 2-substituted pyrimidines. The methylsulfinyl group, and its readily accessible oxidized form, the methylsulfonyl group, are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile often surpasses that of the more traditionally used 2-halopyrimidines, allowing for milder reaction conditions and broader substrate scope.[1]
This technical guide provides a comprehensive overview of the experimental setup for reactions involving this compound. We will delve into the preparation of this key intermediate, followed by detailed protocols for its reaction with various nucleophiles, including amines, thiols, and alcohols. The underlying principles of these transformations will be discussed to provide a deeper understanding of the experimental choices.
Part 1: Preparation of this compound
The most common and practical route to this compound is through the controlled oxidation of its precursor, 2-(Methylthio)pyrimidine. This two-step process, starting from the commercially available 2-mercaptopyrimidine, is outlined below.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of 2-(Methylthio)pyrimidine
Rationale: This step involves a standard S-alkylation of a thiol. The choice of a mild base like potassium carbonate and a polar aprotic solvent like DMF or acetonitrile facilitates the reaction at room temperature, minimizing potential side reactions.
Materials:
-
2-Mercaptopyrimidine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-mercaptopyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-(methylthio)pyrimidine.
Protocol 2: Synthesis of this compound
Rationale: The controlled oxidation of the thioether to a sulfoxide requires a stoichiometric amount of a suitable oxidizing agent. meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice for this transformation. The reaction is typically carried out at low temperatures to prevent over-oxidation to the sulfone.
Materials:
-
2-(Methylthio)pyrimidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of 2-(methylthio)pyrimidine at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to decompose any excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product is often used directly in the next step without further purification.
Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is an excellent electrophile for SNAr reactions. The electron-withdrawing nature of the pyrimidine ring, further activated by the sulfoxide group, facilitates the attack of nucleophiles at the C2 position. In many cases, the methylsulfinyl group is further oxidized in situ or in a separate step to the even more potent methylsulfonyl leaving group. For simplicity, the following protocols will start with the prepared this compound, with the understanding that for less reactive nucleophiles, prior oxidation to the sulfone may be beneficial.
General Mechanism of SNAr with this compound
Caption: General mechanism of nucleophilic aromatic substitution.
Protocol 3: Reaction with Amine Nucleophiles (Synthesis of 2-Aminopyrimidines)
Rationale: The reaction of this compound with amines provides a direct route to 2-aminopyrimidines, a common motif in pharmacologically active compounds. The reaction is typically carried out in a polar aprotic solvent, and a base may be added to deprotonate the amine, increasing its nucleophilicity, or to neutralize any acidic byproducts. It is important to control the temperature to avoid potential ring-opening side reactions that can occur with some primary amines under harsh conditions.[2]
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the desired amine in anhydrous DMF, add the base (K₂CO₃ or Et₃N).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aminopyrimidine derivative.
| Nucleophile Type | Typical Conditions | Expected Yield | Notes |
| Primary Alkylamines | DMF, K₂CO₃, 60-80 °C, 4-8 h | Good to Excellent | Monitor for potential ring-opening side products. |
| Anilines | DMF, K₂CO₃, 80-100 °C, 6-12 h | Moderate to Good | Electron-rich anilines react faster. |
| Secondary Amines | Acetonitrile, Et₃N, 60-80 °C, 4-8 h | Good to Excellent | Generally clean reactions. |
Protocol 4: Reaction with Thiol Nucleophiles (Synthesis of 2-Thioether Pyrimidines)
Rationale: 2-Sulfonyl- and 2-sulfinylpyrimidines are known to react rapidly and chemoselectively with thiols, such as cysteine in biological contexts.[1][3] This reaction proceeds readily, often at room temperature, and is a cornerstone of bioconjugation chemistry. A mild base is used to deprotonate the thiol to the more nucleophilic thiolate.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (1.2 eq)
-
Ethanol or Acetonitrile
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thiol in ethanol.
-
Add a solution of sodium hydroxide in water dropwise and stir for 20 minutes at room temperature to form the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 5: Reaction with Alcohol/Phenol Nucleophiles (Synthesis of 2-Alkoxy/Aryloxy-pyrimidines)
Rationale: The synthesis of 2-alkoxy or 2-aryloxypyrimidines requires the deprotonation of the alcohol or phenol with a strong base to form the corresponding alkoxide or phenoxide, which is a more potent nucleophile. The reaction is typically heated to drive it to completion.
Materials:
-
This compound
-
Alcohol or Phenol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Sodium hydride is highly reactive and flammable. Handle with care under an inert atmosphere.
-
To a suspension of sodium hydride in anhydrous THF, add a solution of the alcohol or phenol in THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Reflux the reaction mixture for 6-18 hours, monitoring by TLC.
-
Cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Part 3: Potential for Cross-Coupling Reactions
While SNAr reactions are the primary application for this compound, the analogous 2-halopyrimidines are widely used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The development of cross-coupling methods using sulfones and sulfoxides as leaving groups is an active area of research. Although less common, the Liebeskind-Srogl cross-coupling offers a pathway for the reaction of thioethers with boronic acids, suggesting a potential route for functionalization after the initial SNAr reaction with a thiol. For direct cross-coupling, it is generally advisable to use the corresponding 2-chloropyrimidine.
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of a wide range of 2-substituted pyrimidines. Its enhanced reactivity compared to 2-halopyrimidines allows for milder reaction conditions and provides access to a diverse chemical space. The protocols outlined in this guide provide a solid foundation for researchers to utilize this versatile reagent in their synthetic endeavors. As with any chemical reaction, optimization of the specific conditions for each substrate is recommended to achieve the best results.
References
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines. Journal of the Chemical Society C: Organic. [Link]
-
2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]
Sources
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(Methylsulfinyl)pyrimidine
Introduction
2-(Methylsulfinyl)pyrimidine is a heterocyclic organic compound with a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties[1]. The methylsulfinyl group can be a key pharmacophore, and its precise quantification is critical for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. This document provides detailed analytical methods for the accurate and robust quantification of this compound in various matrices. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a foundation for method development and validation.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂OS | Inferred from related compounds |
| Molecular Weight | 142.18 g/mol | Inferred from related compounds |
| Appearance | Likely a solid at room temperature | [2] |
| Solubility | Expected to be soluble in polar organic solvents | [3] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a widely used technique for the quantification of pyrimidine derivatives due to its robustness, reliability, and accessibility.[4] This method is particularly suitable for routine analysis and quality control.
Causality Behind Experimental Choices
The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of small organic molecules, including pyrimidine derivatives.[2] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The acidic pH of the buffer suppresses the ionization of the pyrimidine ring, leading to better retention and symmetrical peaks. The detection wavelength is selected based on the anticipated UV absorbance maximum of the pyrimidine ring.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
pH meter
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). Degas the mobile phase by sonication before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice.[5] This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.
Causality Behind Experimental Choices
The use of a shorter C18 column with smaller particle size allows for faster analysis times and better peak resolution. A gradient elution is employed to effectively separate the analyte from matrix components. Electrospray ionization (ESI) in positive ion mode is chosen as pyrimidine compounds are known to readily form protonated molecules. Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d₃)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock and Working Solutions: Prepared as described in the HPLC-UV section, but using LC-MS grade solvents.
4. LC and MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: m/z 143.0 → [Product Ion 1], [Product Ion 2] IS: m/z 146.0 → [Product Ion 1], [Product Ion 2] |
Note: The specific product ions for the MRM transitions need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
5. Sample Preparation (for Plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of this compound, particularly for assessing volatile impurities. However, the thermal stability of the sulfoxide group needs to be considered, as it may degrade at high temperatures in the GC inlet.[6] Derivatization may be necessary to improve volatility and thermal stability.
Causality Behind Experimental Choices
A low-polarity capillary column is chosen to separate compounds based on their boiling points. The temperature program is optimized to ensure the elution of the analyte without thermal degradation. Electron ionization (EI) is a common ionization technique in GC-MS that produces characteristic fragmentation patterns useful for identification. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve the thermal stability of the analyte.
Experimental Workflow: GC-MS Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. chemicalworlds.com [chemicalworlds.com]
- 4. researchgate.net [researchgate.net]
- 5. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylsulfinyl)pyrimidine
Welcome to the technical support center for the synthesis of 2-(Methylsulfinyl)pyrimidine. This guide is designed for chemistry professionals engaged in pharmaceutical research and development who are looking to optimize their synthetic protocols and troubleshoot common experimental challenges. We will delve into the critical aspects of the most prevalent synthetic route—the oxidation of 2-(methylthio)pyrimidine—providing not just procedures, but the underlying chemical principles to empower you to achieve higher yields and purity.
Part 1: Understanding the Core Synthesis and Its Challenges
The synthesis of this compound is a crucial step in the preparation of various biologically active molecules, including covalent inhibitors and other therapeutic agents.[1][2] The most direct and widely adopted method is the controlled oxidation of its sulfide precursor, 2-(methylthio)pyrimidine.
While seemingly straightforward, this transformation is fraught with challenges, primarily revolving around chemoselectivity. The sulfur atom can be oxidized first to the desired sulfoxide and subsequently to the undesired sulfone [2-(methylsulfonyl)pyrimidine].[3][4] Achieving a high yield of the sulfoxide requires precise control over the reaction to prevent this over-oxidation, which is often the primary cause of yield loss.
Visualizing the Reaction Pathway
The following diagram illustrates the sequential oxidation process. The key to a successful synthesis is to maximize the rate of the first oxidation step while minimizing the rate of the second.
Sources
Technical Support Center: Synthesis of 2-(Methylsulfonyl)pyrimidines
Welcome to the technical support guide for the synthesis of 2-(methylsulfonyl)pyrimidines. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding side reactions encountered during the synthesis of these important intermediates.
The primary route to 2-(methylsulfonyl)pyrimidines involves the oxidation of the corresponding 2-(methylthio)pyrimidine precursors.[1][2] While seemingly straightforward, this oxidation step is often plagued by side reactions that can significantly lower yields and complicate purification. This guide will help you diagnose and mitigate these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected after oxidizing the 2-(methylthio)pyrimidine precursor. What are the likely causes?
Low yield is the most common issue and can stem from several side reactions or incomplete conversion. The primary culprits are typically over-oxidation, N-oxidation of the pyrimidine ring, and hydrolysis of the desired sulfone product.
Troubleshooting Workflow for Low Yield
Caption: Desired oxidation vs. N-oxidation side reaction.
Q3: My desired 2-(methylsulfonyl)pyrimidine product seems to be degrading during workup or purification. What's happening?
2-(Methylsulfonyl)pyrimidines are potent electrophiles due to the strong electron-withdrawing nature of both the sulfonyl group and the pyrimidine ring. This makes them susceptible to hydrolysis , where the sulfonyl group is displaced by water or other nucleophiles to form the corresponding pyrimidin-2-one (or hydroxypyrimidine). [3][4] Mechanism Insight: This reaction is a nucleophilic aromatic substitution (SNAr). The C2 position of the pyrimidine ring is highly electron-deficient, making it an excellent site for nucleophilic attack. Water, especially under basic or acidic conditions, can act as a nucleophile, leading to the displacement of the methylsulfinate leaving group. [5]The stability of the sulfone is highly dependent on the other substituents on the pyrimidine ring; electron-withdrawing groups can exacerbate this instability. [3] Mitigation Strategies:
-
Anhydrous Conditions: While some protocols use aqueous mixtures, minimizing the exposure to water, especially for extended periods, is crucial. [1][6]If possible, perform the reaction and workup under anhydrous conditions.
-
Control pH: Avoid strongly basic or acidic conditions during workup. Hydrolysis is often catalyzed by both acid and base. [5]Use mild neutralizing agents like saturated sodium bicarbonate solution and avoid prolonged contact.
-
Rapid Isolation: Do not let reactions or crude mixtures stand for extended periods. Proceed with extraction and purification as quickly as possible after the reaction is complete.
-
Purification Method: When performing column chromatography, use non-protic solvents if possible and consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent on-column degradation.
| Condition | Risk of Hydrolysis | Recommendation |
| pH | High at pH > 8, High at pH < 4 | Maintain neutral pH (6-8) during workup. |
| Temperature | Increases with temperature | Conduct workup and purification at room temperature or below. |
| Solvent | Protic solvents (water, methanol) | Use aprotic solvents (DCM, Ethyl Acetate) for extraction. |
| Exposure Time | Increases with time | Minimize the duration of aqueous workup and storage in solution. [3] |
Q4: The oxidation stops at the sulfoxide stage and does not proceed to the sulfone. How can I drive the reaction to completion?
Incomplete oxidation to the sulfone is a common issue that points to insufficient reactivity of the oxidation system.
Troubleshooting Steps:
-
Increase Oxidant Equivalents: The oxidation from sulfide to sulfone is a two-step process requiring two equivalents of the oxidizing agent. Often, 2.5 to 3.0 equivalents are used to ensure the reaction goes to completion. [7]2. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If starting material or the sulfoxide intermediate persists, consider extending the reaction time or moderately increasing the temperature. However, be cautious of promoting side reactions like N-oxidation. [8][9]3. Choice of Oxidant: Some oxidants are more potent than others. If a mild system (e.g., H₂O₂) is failing, switching to a more robust one like m-CPBA or Oxone® may be necessary. [10]The choice of solvent can also play a critical role in the oxidant's effectiveness. [9] Experimental Protocol: Optimized Oxidation using Oxone®
This protocol is adapted from a generalized, environmentally friendly procedure known to give high yields. [1][7]
-
Setup: In a round-bottom flask, dissolve the 2-(methylthio)pyrimidine (1.0 eq) in a mixture of acetone and water (1:1 v/v).
-
Addition of Oxidant: Cool the mixture in an ice bath (0-5 °C). Add Oxone® (2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material and the intermediate sulfoxide by TLC (typically 2-6 hours).
-
Workup: Once the reaction is complete, quench any excess oxidant with a saturated solution of sodium thiosulfate.
-
Isolation: The 2-(methylsulfonyl)pyrimidine product often precipitates from the reaction mixture. It can be isolated by filtration, washed with cold water, and dried under vacuum. [7]If it remains in solution, extract with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography on silica gel.
References
-
Yuan, G., et al. (2018). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Taylor & Francis Online. Available at: [Link]
-
Request PDF. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (2018). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Taylor & Francis Online. Available at: [Link]
-
Bernard, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]
-
Li, Y. (2010). Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. CNKI. Available at: [Link]
-
Bernard, A., et al. (n.d.). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. Available at: [Link]
-
WikiLectures. (2024). Disorders of pyrimidine metabolism. WikiLectures. Available at: [Link]
-
ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]
-
Moraru, R. (2022). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton ePrints. Available at: [Link]
-
PubMed. (n.d.). Disorders of purine and pyrimidine metabolism. PubMed. Available at: [Link]
-
PubMed. (n.d.). Inborn errors of pyrimidine metabolism: clinical update and therapy. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Thiolysis and oxidation of pyrimidine nucleosides. ResearchGate. Available at: [Link]
-
Broom, A. D., & Bartholomew, D. G. (1976). Pyridopyrimidines. 5. N-Oxidations and rearrangements in the pyrido[2,3-d]pyrimidine series. Journal of Organic Chemistry. Available at: [Link]
-
Brown, D. J., & Hoerger, E. (1956). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. ResearchGate. Available at: [Link]
-
UW Pressbooks. (n.d.). Purine, Pyrimidine Metabolism, Disorders – biochemistry. UW Pressbooks. Available at: [Link]
-
Dalton Transactions. (n.d.). Mono-N-oxidation of heterocycle-fused pyrimidines. RSC Publishing. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
PubMed Central. (2025). Pyrite stimulates the growth and sulfur oxidation capacity of anoxygenic phototrophic sulfur bacteria in euxinic environments. PMC. Available at: [Link]
-
ChemRxiv. (n.d.). A New Reagent to Access Methyl Sulfones. ChemRxiv. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, with a focus on optimizing reaction conditions and troubleshooting common experimental hurdles. Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] This resource provides in-depth, experience-driven advice to enhance the efficiency and success of your synthetic endeavors.
I. Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems you may encounter during pyrimidine synthesis, offering causative explanations and actionable solutions.
Issue 1: Low Yield of the Desired Pyrimidine Product
A diminished yield is a frequent challenge, often stemming from several factors. Pinpointing the root cause is essential for effective troubleshooting.
Potential Causes & Solutions:
-
Suboptimal Catalyst Choice or Activity: The catalyst is crucial for driving the reaction forward.[3]
-
Causality: In acid-catalyzed reactions like the Biginelli reaction, the catalyst protonates the aldehyde, making it more electrophilic and facilitating the initial condensation step.[4] Lewis acids can also be employed to coordinate with the reactants and activate them.[3]
-
Solution:
-
Catalyst Screening: If yields are consistently low, consider screening a panel of both Brønsted and Lewis acid catalysts (e.g., HCl, p-TsOH, Yb(OTf)₃, FeCl₃).[3][5]
-
Catalyst Loading: Systematically vary the catalyst loading (typically 1-20 mol%) to find the optimal concentration for your specific substrates.[6][7]
-
Catalyst Deactivation: Ensure your catalyst is active. Reusable catalysts may require regeneration, and some are sensitive to air and moisture.[6][8] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[9]
-
-
-
Inadequate Reaction Conditions (Time and Temperature):
-
Causality: Every reaction has an optimal temperature range to overcome the activation energy without promoting side reactions or product degradation. Reaction time must be sufficient for the reaction to reach completion.[3]
-
Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress.[9] This will help determine the optimal reaction time.
-
Temperature Optimization: If the reaction is sluggish, a moderate increase in temperature may be necessary.[8] Conversely, if side products are observed, lowering the temperature might be beneficial.[9] Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.[10]
-
-
-
Incorrect Stoichiometry or Purity of Reactants:
-
Causality: The molar ratios of reactants directly impact the reaction equilibrium and can lead to the formation of side products if not balanced correctly. Impurities in starting materials can inhibit the catalyst or participate in unwanted side reactions.[3][9]
-
Solution:
-
Verify Stoichiometry: Carefully calculate and measure the molar ratios of your reactants. For multicomponent reactions like the Biginelli synthesis, using a slight excess of one component (e.g., urea) can sometimes drive the reaction to completion.[6]
-
Ensure Reagent Purity: Use high-purity starting materials. If necessary, purify reactants by recrystallization or distillation before use.[3]
-
-
-
Solvent Effects:
-
Causality: The solvent's polarity can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby affecting the reaction rate and yield.[3]
-
Solution:
-
A systematic approach to troubleshooting low yields can be visualized as follows:
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.[9]
Issue 2: Formation of Unexpected Side Products
The presence of side products complicates purification and reduces the yield of the desired pyrimidine.[9]
Common Side Products and Their Mitigation:
-
Hantzsch-type 1,4-Dihydropyridines (DHPs):
-
Causality: This is a common byproduct in the Biginelli reaction, especially at higher temperatures. It arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition).[8]
-
Mitigation:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[8]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[8]
-
Order of Addition: In some cases, adding the urea last can minimize its decomposition.[8]
-
-
-
Knoevenagel Condensation and Michael Adducts:
-
Causality: These side products can arise from the reaction between the aldehyde and the active methylene compound (e.g., β-ketoester) or other reactive intermediates.[6]
-
Mitigation:
-
-
Uncyclized Intermediates:
-
Causality: Failure of the final ring-closing step can be due to insufficient activation of the carbonyl group for intramolecular nucleophilic attack.[12]
-
Mitigation:
-
Issue 3: Difficulties in Product Purification
Isolating the desired pyrimidine derivative can be challenging due to impurities with similar physicochemical properties.[9]
Purification Strategies:
| Technique | When to Use | Key Optimization Parameters |
| Recrystallization | For solid products with moderate to high purity. | Solvent selection is critical. A good solvent will dissolve the compound when hot but not when cold. A binary solvent system can also be effective.[13] |
| Column Chromatography | To separate compounds with different polarities. | Experiment with different solvent systems (eluent) to achieve good separation on TLC before scaling up to a column.[9] |
| Preparative HPLC | For difficult separations or to achieve very high purity. | Column choice (e.g., reverse-phase, HILIC for polar compounds) and mobile phase optimization are key.[14] |
| Trituration/Pulping | To remove small amounts of soluble impurities from a solid product. | Choose a solvent in which the desired product is poorly soluble, but the impurities are soluble.[13] |
For highly polar pyrimidine derivatives, purification can be particularly challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable technique in these cases.[14]
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in pyrimidine synthesis? A1: The most critical parameters are the choice and concentration of the catalyst, reaction temperature, and the purity of the reactants.[3][9] These factors have the most significant impact on reaction rate, yield, and the formation of side products.
Q2: How can I minimize the formation of regioisomers when synthesizing unsymmetrically substituted pyrimidines? A2: The choice of catalyst and reaction conditions can significantly influence regioselectivity. For example, certain iridium-catalyzed multicomponent syntheses have demonstrated high regioselectivity.[6] The use of appropriate directing or protecting groups on your starting materials can also control the position of substitution.[9]
Q3: My reaction is not proceeding to completion, even after extended reaction times. What should I do? A3: First, confirm the activity of your catalyst.[8] If the catalyst is active, a gradual increase in temperature might be necessary to overcome the activation energy.[3] Also, ensure that your starting materials are pure, as impurities can inhibit the reaction.[3] In some cases, steric hindrance from bulky substituents on the reactants can slow the reaction, necessitating more forcing conditions or longer reaction times.[3]
Q4: Are there greener alternatives to traditional pyrimidine synthesis methods? A4: Yes, there is a growing emphasis on developing more sustainable and environmentally friendly methods.[15] This includes the use of reusable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption.[5][10][16]
III. Experimental Protocols
General Protocol for Biginelli Reaction
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, Yb(OTf)₃) (10 mol%)
-
Solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea/thiourea, and solvent.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.[1]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][17]
Caption: Simplified mechanism of the Biginelli reaction.
By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, you will be well-equipped to optimize your pyrimidine synthesis reactions for higher yields, purity, and overall efficiency.
V. References
-
Biginelli reaction. In: Wikipedia. Accessed January 2, 2026. [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Accessed January 2, 2026. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. Published 2024.
-
Kumar A, Siwach A, Verma P. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini Rev Med Chem. 2022;22(6):884-903.
-
Kappe CO. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. J Org Chem. 1997;62(21):7201-7204.
-
BIGINELLI REACTION. Slideshare. Published November 20, 2014. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Published January 12, 2023. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. 2021;12(1):333-342.
-
Mechanism of Biginelli reaction. ResearchGate. Accessed January 2, 2026. [Link]
-
Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Biochemistry Den. Published March 25, 2023. [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. J. Synth. Chem. 2024;3(1):31-38.
-
Cini E, Fantechi E, Cardona F, Goti A. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules. 2021;26(12):3713.
-
Stankovic N, Raicevic N, Drakulic D, et al. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. 2020;25(18):4077.
-
Optimization the reaction conditions for the Biginelli reaction. ResearchGate. Accessed January 2, 2026. [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. 2023;8(43):40058-40089.
-
Kappe CO. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Acc Chem Res. 2000;33(12):879-888.
-
Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. Accessed January 2, 2026. [Link]
-
Li J, Liu H, Chen P. Synthesis of pyrimidines from dinitrogen and carbon. Natl Sci Rev. 2022;9(9):nwac091.
-
Optimization of reaction conditions. a. ResearchGate. Accessed January 2, 2026. [Link]
-
A plausible catalytic cycle for pyrimidine synthesis. ResearchGate. Accessed January 2, 2026. [Link]
-
Pyrimidine metabolism. In: Wikipedia. Accessed January 2, 2026. [Link]
-
Zrenner E, Stitt M, Sonnewald U, Boldt R. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. 2006;4:e0094.
-
“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chem Eng. 2019;7(21):17664-17672.
-
Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Accessed January 2, 2026. [Link]
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. Published January 9, 2025. [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Published October 18, 2023. [Link]
-
Purine and Pyrimidine Metabolism. Indiana University School of Medicine. Published April 12, 1997. [Link]
-
Pyrimidine Synthesis. YouTube. Published February 21, 2024. [Link]
-
7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. Published August 31, 2023. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BIGINELLI REACTION | PPT [slideshare.net]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 14. benchchem.com [benchchem.com]
- 15. jchemrev.com [jchemrev.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Methylsulfinyl)pyrimidine
Welcome to the technical support center for the purification of 2-(Methylsulfinyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. The purification of sulfoxides like this compound presents unique challenges, including potential degradation and the presence of closely related impurities from its synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and establish robust purification protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and strategic decisions you will face during the purification process.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: A thorough understanding of your synthetic route is critical for anticipating potential impurities[1]. The most common synthesis involves the oxidation of 2-(Methylthio)pyrimidine. Consequently, the primary impurities are typically the unreacted starting material and the over-oxidized by-product.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Common Origin | Analytical Signature |
| 2-(Methylthio)pyrimidine | Pyrimidine-S-CH₃ | Incomplete oxidation of the starting material. | Less polar spot on TLC; distinct chemical shifts in ¹H NMR for the S-CH₃ group (approx. 2.55 ppm in CDCl₃)[2]. |
| 2-(Methylsulfonyl)pyrimidine | Pyrimidine-SO₂-CH₃ | Over-oxidation of the desired sulfoxide product.[3] | More polar spot on TLC than the sulfoxide; distinct chemical shifts for the SO₂-CH₃ group (approx. 3.33 ppm in CDCl₃)[2]. |
| Residual Oxidizing Agent | e.g., m-CPBA, Oxone | Remnants from the oxidation step. | Can be acidic and may cause product degradation; often highly polar. |
| Synthetic Solvents | e.g., DCM, Acetone, Water | Solvents used during the reaction and workup.[4] | Detected by GC-MS or residual peaks in ¹H NMR. |
Understanding these impurities is the first step in designing an effective purification strategy.[5][6]
Q2: Which purification technique is best for my sample of this compound?
A2: The optimal purification method depends on the scale of your reaction and the specific impurity profile of your crude material. The two primary techniques are flash column chromatography and recrystallization. A decision workflow can help you select the most appropriate method.
Caption: Decision tree for selecting the optimal purification technique.
Q3: My sulfoxide is degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A3: This is a common and significant issue. Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation or disproportionation of sensitive compounds like sulfoxides.[7][8]
-
Causality: The acidic surface of the silica can promote side reactions. For sulfoxides, this might involve complex mechanisms leading to the formation of both the corresponding sulfide and sulfone, or other decomposition products. You can test for this instability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears, your compound is not stable on silica.[8]
-
Solutions & Self-Validation:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites and is often sufficient to prevent degradation. The stability of your eluting product serves as a validation of this method.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative for compounds that are sensitive to acid.[7][8] Florisil can also be considered.
-
Switch to Reverse-Phase Chromatography: If degradation persists, reverse-phase chromatography using a C18-functionalized silica support is an excellent, albeit more expensive, option as these supports are less reactive.[7]
-
Avoid Chromatography: If possible, consider non-chromatographic methods like recrystallization or fractional crystallization, which avoid contact with potentially reactive stationary phases.[7][9]
-
Q4: Recrystallization isn't working for me. What are the key parameters to optimize?
A4: Successful recrystallization relies on the principle that your desired compound and its impurities have different solubilities in a chosen solvent system.[10] If crystals don't form or the purity doesn't improve, systematically troubleshoot the following:
-
Solvent Selection is Critical: The ideal solvent should dissolve your compound poorly at low temperatures but completely at high temperatures.[10] Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).
-
Ensure Supersaturation: You may not be reaching a supersaturated state upon cooling. Try to dissolve the crude solid in the absolute minimum amount of boiling solvent to get a clear solution.[10] If the solution is too dilute, crystals will not form. You can carefully evaporate some solvent to concentrate the solution.
-
Cooling Rate: Rapid cooling (e.g., plunging a hot flask into an ice bath) can cause the product to "crash out" as an impure oil or very fine powder that traps impurities. Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal growth and purity.[10]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous pure batch.
-
Use an Anti-Solvent: If you can't find a single suitable solvent, use a solvent-antisolvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" solvent (the anti-solvent) at an elevated temperature until the solution just begins to turn cloudy. Add a drop of the good solvent to clarify, then cool slowly.
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques is necessary to unequivocally confirm the purity and structure of your this compound.[1][11]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[11] A reverse-phase method (e.g., C18 column with a water/acetonitrile mobile phase) can separate the sulfoxide from the more nonpolar sulfide and the more polar sulfone. Purity is determined by the relative area of the main peak, ideally with detection at multiple wavelengths.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[11] The absence of signals corresponding to impurities (e.g., the S-CH₃ peak of the sulfide or the SO₂-CH₃ peak of the sulfone) is a strong indicator of purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[11] When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurity peaks.
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity for a crystalline solid. Impurities typically broaden the melting range and depress the melting point.
Section 2: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most common purification techniques.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to minimize degradation of the acid-sensitive sulfoxide.
-
Stability Test (Mandatory): Before committing your entire batch, perform a 2D TLC stability test as described in Q3 to determine if deactivation is necessary.
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.3 and provides good separation from impurities. Common starting points are gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM).
-
Column Packing:
-
(If Deactivation is Needed): Prepare your chosen eluent (e.g., 50:50 Ethyl Acetate/Hexane) and add 1% triethylamine (v/v). Use this mixture to create a slurry with your silica gel and pack the column.
-
(If Stable): Pack the column using your standard procedure with the untreated eluent.
-
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or DCM. If it is not fully soluble, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like DCM), add a small amount of silica, evaporate the solvent completely to get a dry, free-flowing powder, and carefully load this powder onto the top of the packed column.
-
Elution: Run the column, collecting fractions. Monitor the elution using TLC.
-
Fraction Analysis: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. The presence of triethylamine in the eluent usually requires co-evaporation with a solvent like toluene to remove the final traces.
Protocol 2: Recrystallization
This protocol is ideal for purifying solid material that is already >85% pure.
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, acetone, toluene) at room temperature and at boiling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to the solvent's boiling point with stirring. Continue adding hot solvent just until a clear, saturated solution is obtained.[10]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal growth should occur during this phase.[10]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the product by melting point and another analytical technique (NMR, HPLC) to confirm purity.
References
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- CN116249534B - Crystallization of pyrimidine compounds - Google Patents. Google Patents.
- Technical Support Center: Non-Chromatographic Removal of Sulfone from Sulfoxide Mixtures. Benchchem.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.
- How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate.
- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. ResearchGate.
- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Taylor & Francis Online.
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. MDPI.
- The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. ResearchGate.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
- Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide. Benchchem.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Q3C (R8): Impurities: guideline for residual solvents. European Medicines Agency.
- Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
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- 11. benchchem.com [benchchem.com]
- 12. ptfarm.pl [ptfarm.pl]
Technical Support Center: Overcoming Low Reactivity in Pyrimidine Substitution Reactions
Welcome to the technical support center for navigating the challenges of pyrimidine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter reactivity issues when functionalizing the pyrimidine core. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, offering detailed troubleshooting guides and validated experimental workflows to enhance your success rate.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrimidine substrate unreactive in nucleophilic aromatic substitution (SNA)?
A1: The inherent electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. However, several factors can lead to low reactivity:
-
Poor Leaving Group: The reactivity of halopyrimidines in SNAr reactions follows the order: F > Cl > Br > I. While counterintuitive to SN1/SN2 reactions, this is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon center.[1]
-
Lack of Activation: SNAr reactions are significantly accelerated by the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group.[1] These groups stabilize the negative charge in the Meisenheimer intermediate, the key intermediate in the reaction.[1][2] Without sufficient activation, the energy barrier for the reaction is often too high.
-
Substituent Effects: Electron-donating groups (EDGs) on the pyrimidine ring can decrease its electrophilicity and thus retard the rate of nucleophilic substitution.[3]
Q2: I'm attempting a Suzuki-Miyaura coupling with a chloropyrimidine, but I'm seeing no product. What's the likely cause?
A2: Chloropyrimidines are notoriously challenging substrates for palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond. The rate-limiting step is typically the oxidative addition of the chloropyrimidine to the Pd(0) catalyst.[4]
Common causes for failure include:
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often not active enough for C-Cl bond activation.[5] More electron-rich and bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are required to facilitate this difficult oxidative addition.[5]
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[5][6] The use of bulky ligands can help to mitigate this issue.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical. A strong base is often required, and reactions may need to be heated to high temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.[4]
Q3: My Buchwald-Hartwig amination of a chloropyrimidine is giving me a significant amount of hydrodehalogenation. How can I prevent this?
A3: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations of challenging substrates.[4] This occurs when the desired reductive elimination to form the C-N bond is slow, allowing for competing pathways to take over.
To suppress hydrodehalogenation:
-
Optimize the Ligand: The choice of ligand is crucial. Ligands that accelerate reductive elimination, such as certain bulky biarylphosphines (e.g., RuPhos, BrettPhos), can minimize this side reaction.[4]
-
Control the Base: While a strong base like sodium tert-butoxide is often necessary, its concentration and the presence of any protic impurities can influence the extent of hydrodehalogenation. Ensure anhydrous conditions.
-
Lower the Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.[7]
Q4: I'm seeing a mixture of C2 and C4 substitution on my 2,4-dichloropyrimidine. How can I control the regioselectivity?
A4: Regioselectivity in the substitution of 2,4-dichloropyrimidines is a complex issue influenced by both electronic and steric factors.[8] Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[9] This is because the intermediate formed from attack at C4 can be stabilized by three resonance structures.[10]
However, the C2 position can become more reactive under certain conditions:
-
Electron-Donating Groups at C6: The presence of an electron-donating group at the C6 position can favor substitution at the C2 position.[8]
-
Steric Hindrance: Bulky substituents at the C5 position can hinder attack at the C4 position, leading to increased substitution at C2.[8]
-
Reaction Conditions: The choice of solvent, temperature, and nucleophile can also influence the regioselectivity.
For palladium-catalyzed cross-coupling reactions, C4 selectivity is also generally observed.[11] However, specific ligand and catalyst systems have been developed that can invert this selectivity to favor the C2 position.[11]
Troubleshooting Guides
Guide 1: Enhancing Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Issue: Low or No Conversion
Caption: Troubleshooting workflow for low SNAr conversion.
Detailed Protocol: Microwave-Assisted SNAr Reaction
Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and shorter reaction times.[12][13][14][15][16]
-
Reaction Setup: In a microwave-safe vial, combine the halopyrimidine (1.0 equiv), the nucleophile (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a polar aprotic solvent (e.g., DMF, DMSO).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a fixed temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). Monitor the pressure to ensure it remains within safe limits.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
Issue: Catalyst Deactivation and Low Yields in Suzuki-Miyaura Coupling
Caption: Optimization workflow for Suzuki-Miyaura coupling.
Quantitative Data: Catalyst System Performance
| Catalyst Precursor | Ligand | Base | Solvent | Yield (%) of 4-Aryl-2-chloropyrimidine | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane | 71 | [17] |
| Pd₂(dba)₃ | - | Na₂CO₃ | 1,4-Dioxane | <5 | [18] |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | Good | [19] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | Moderate-Good | [20] |
| XPhos Pd G3 | - | K₃PO₄ | THF | Low-Good | [21] |
Detailed Protocol: Optimized Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is adapted for challenging chloropyrimidine substrates.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the bulky phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Reagent Addition: Add the chloropyrimidine (1.0 equiv) and the boronic acid or ester (1.2-1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Guide 3: Navigating Buchwald-Hartwig Amination Challenges
Issue: Competing Side Reactions and Catalyst Poisoning
Caption: Troubleshooting Buchwald-Hartwig amination.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
This procedure is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat with stirring for the required time, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
References
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. d-nb.info [d-nb.info]
- 16. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Navigating the Nuances of Sulfonylpyrimidine Stability: A Technical Guide to Preventing Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonylpyrimidine compounds. This guide is designed to provide you with in-depth, practical solutions to a common challenge encountered in the lab: the hydrolytic degradation of this important class of molecules. As covalent modifiers and key pharmacophores, understanding and controlling the stability of sulfonylpyrimidines is paramount to the success and reproducibility of your experiments. This resource moves beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions to protect the integrity of your compounds.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common queries we receive regarding sulfonylpyrimidine stability.
Q1: My sulfonylpyrimidine compound is showing signs of degradation. What is the likely cause?
A1: The primary degradation pathway for sulfonylpyrimidine compounds in aqueous environments is hydrolysis. The sulfonyl group at the C2 position of the pyrimidine ring is a good leaving group, making this position susceptible to nucleophilic attack by water. This results in the formation of a pyrimidin-2-ol byproduct, which is typically inactive for its intended covalent modification purpose. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the specific substituents on the pyrimidine ring.
Q2: How does pH affect the stability of my sulfonylpyrimidine compound?
A2: pH is a critical factor. The hydrolysis of sulfonylpyrimidines can be catalyzed by both acid and base, but the susceptibility varies depending on the specific compound. Generally, working at a pH close to neutral (pH 6.0-7.5) is a good starting point for maintaining stability during experiments.[1][2] It's crucial to understand that the intended reaction with a biological nucleophile, such as a cysteine residue in a protein, is also pH-dependent. Therefore, a balance must be struck between maintaining compound stability and achieving the desired biological activity. For instance, some studies have shown that while the reaction with thiols is faster at pH 7.0 compared to 6.5, the hydrolytic stability is also compromised over extended periods at higher pH.[1]
Q3: What are the recommended storage conditions for sulfonylpyrimidine compounds?
A3: For long-term storage, sulfonylpyrimidine compounds should be stored as a dry, solid powder at low temperatures, such as -20°C, and protected from moisture.[3][4] For short-term storage of stock solutions, it is advisable to use an anhydrous organic solvent like DMSO and store at -20°C or -80°C. When preparing aqueous working solutions, they should be made fresh whenever possible. If temporary storage of aqueous solutions is necessary, keeping them on ice (0-4°C) can slow down the rate of hydrolysis.
Q4: Can the choice of buffer impact the stability of my compound?
A4: Yes, the buffer system can influence stability. While direct, extensive comparative studies on various buffers for sulfonylpyrimidine stability are not widely published, it is known that buffer components can potentially interact with your compound. Phosphate buffers, such as potassium phosphate (KPi), have been successfully used in studies with sulfonylpyrimidines, demonstrating good compatibility for short-term experiments.[1] When selecting a buffer, it is important to consider its pKa and ensure it is appropriate for the desired experimental pH, as the pKa of buffers can be temperature-dependent.[5]
Q5: Are there any visual indicators of sulfonylpyrimidine hydrolysis?
A5: While there may not be a distinct color change visible to the naked eye, significant hydrolysis can alter the solubility of the compound or its degradation products, potentially leading to precipitation. The most reliable way to detect and quantify hydrolysis is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and identify the parent compound and its hydrolytic byproducts.
Section 2: Troubleshooting Guide - Proactive and Reactive Solutions
This section provides a structured approach to troubleshooting and preventing hydrolysis-related issues.
Proactive Measures to Minimize Hydrolysis
Proactive planning is the most effective strategy. Before starting your experiments, consider the following:
-
Compound-Specific Stability Assessment: If you are working with a novel sulfonylpyrimidine, it is highly recommended to perform a preliminary stability study. This involves incubating the compound in your planned experimental buffer at various time points and analyzing for degradation by HPLC or LC-MS.
-
Solvent Selection: For preparing stock solutions, anhydrous dimethyl sulfoxide (DMSO) is a common and generally suitable choice. When preparing aqueous working solutions, minimize the amount of time the compound spends in the aqueous environment before use. Some studies have successfully used up to 5% DMSO as a co-solvent in aqueous buffers without significant issues for short-term experiments.[1]
-
pH Optimization: Based on literature for similar compounds or your own preliminary studies, select a pH that balances compound stability with experimental requirements. A pH range of 6.0-7.5 is often a reasonable starting point.[2]
Reactive Troubleshooting for Unexpected Degradation
If you suspect hydrolysis is affecting your results, follow these steps:
-
Confirm Degradation: Use an appropriate analytical method (HPLC, LC-MS) to confirm the presence of degradation products and quantify the extent of hydrolysis.
-
Isolate the Cause: Systematically evaluate the potential contributing factors:
-
pH: Measure the pH of your experimental solutions to ensure it is within the desired range.
-
Temperature: Ensure that solutions are being handled and stored at the appropriate temperatures.
-
Solution Age: Prepare fresh solutions of your sulfonylpyrimidine compound immediately before use.
-
-
Implement Corrective Actions: Based on your findings, implement the following solutions:
-
Adjust pH: If the pH is suboptimal, adjust it to a more suitable range.
-
Lower Temperature: Perform experimental steps at a lower temperature (e.g., on ice) where possible to slow down hydrolysis.
-
Optimize Solvent Conditions: If permissible for your experiment, slightly increasing the proportion of an organic co-solvent like DMSO in your aqueous buffer might enhance stability, but this needs to be validated for its effect on your specific assay.
-
Section 3: Experimental Protocols and Data Presentation
To provide a practical framework, here are key experimental protocols and data presentation formats.
Protocol: Monitoring Sulfonylpyrimidine Hydrolysis by HPLC
This protocol provides a general method for assessing the stability of a sulfonylpyrimidine compound in an aqueous buffer.
Objective: To quantify the rate of hydrolysis of a sulfonylpyrimidine compound over time.
Materials:
-
Sulfonylpyrimidine compound
-
Anhydrous DMSO
-
Experimental buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)
Procedure:
-
Prepare a stock solution of the sulfonylpyrimidine compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution into the experimental buffer to the final working concentration (e.g., 100 µM).
-
Immediately inject a sample (t=0) onto the HPLC to determine the initial purity.
-
Incubate the solution at the desired experimental temperature (e.g., room temperature or 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the parent compound peak.
-
Calculate the percentage of the remaining parent compound at each time point.
Data Presentation: Summarizing Stability Data
Clear presentation of stability data is crucial for interpretation and comparison.
Table 1: Example of Sulfonylpyrimidine Stability Data in Aqueous Buffer (pH 7.0) at Room Temperature
| Time (hours) | Parent Compound Remaining (%) |
| 0 | 100 |
| 1 | 98.5 |
| 2 | 96.2 |
| 4 | 92.1 |
| 8 | 85.5 |
| 24 | 65.3 |
Section 4: Visualizing the Science - Diagrams and Workflows
Visual aids can significantly enhance the understanding of complex chemical processes.
Mechanism of Hydrolysis
The following diagram illustrates the nucleophilic attack of water on the C2 position of the pyrimidine ring, leading to hydrolysis.
Caption: Mechanism of Sulfonylpyrimidine Hydrolysis.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing stability issues.
Caption: Troubleshooting Workflow for Sulfonylpyrimidine Degradation.
References
-
Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
Baud, M. G. J., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proceedings of the National Academy of Sciences, 113(35), E5048-E5057. [Link]
-
Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1846-1857. [Link]
-
Jaudzems, K., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 10, 808920. [Link]
-
Baud, M. G. J., et al. (2016). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]
-
Pichon, M., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Request PDF on ResearchGate. [Link]
-
Gehringer, M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2135-2146. [Link]
-
Gehringer, M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC - NIH. [Link]
-
Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
Singh, S., & Kumar, V. (2008). Effect of buffers and pH on Rifampicin stability. ResearchGate. [Link]
-
Zhou, J., Wang, P., & Li, Y. (1996). Effects of pH and buffers on the stability of rifampicin solution. Mount Sinai Scholars Portal. [Link]
-
Andersen, M., & Hovgaard, L. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International journal of pharmaceutics, 559, 353-363. [Link]
-
Fisher, G. J., & Johns, H. E. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880. [Link]
-
Finlay, E. M., et al. (1999). Comparison of the determination of four sulphonamides and their N4-acetyl metabolites in swine muscle tissue using liquid chromatography with ultraviolet and mass spectral detection. Journal of Chromatography A, 835(1-2), 113-121. [Link]
-
Neuman, M. G., et al. (2015). Fast and sensitive collagen quantification by alkaline hydrolysis/hydroxyproline assay. Food chemistry, 173, 816-820. [Link]
-
Devi, P. U., & Kumar, V. (2001). Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. The Journal of organic chemistry, 66(13), 4500-4507. [Link]
Sources
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
Biginelli Reaction Pyrimidine Synthesis: A Technical Troubleshooting Guide
Welcome to the technical support center for the Biginelli reaction, a cornerstone multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this classic reaction, troubleshoot common issues, and optimize reaction conditions for the efficient synthesis of these valuable heterocyclic scaffolds. DHPMs are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory compounds.[1][4][5]
Understanding the Reaction: Mechanism and Key Intermediates
The Biginelli reaction is a one-pot synthesis involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[1][2][6] The reaction is typically acid-catalyzed, utilizing either Brønsted or Lewis acids.[1][2] A commonly accepted mechanism, proposed by C. Oliver Kappe, suggests the formation of an N-acyliminium ion intermediate as a key step.[7][8]
Understanding this pathway is crucial for troubleshooting, as many issues arise from competing side reactions or the instability of intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the classical setup for a Biginelli reaction?
A1: The traditional Biginelli protocol involves refluxing a mixture of the aldehyde, β-ketoester, and urea in ethanol with a catalytic amount of a strong Brønsted acid like HCl.[2] However, this classical method often suffers from low yields, especially with substituted aromatic and aliphatic aldehydes.[7][9]
Q2: What are the most common catalysts used, and how do I choose one?
A2: A wide array of catalysts can be employed, from simple Brønsted acids (e.g., p-TsOH, H2SO4) to Lewis acids (e.g., FeCl3, ZnCl2, InCl3).[10] The choice of catalyst can significantly impact reaction time and yield. For instance, Yb(OTf)3 has been shown to increase yields under solvent-free conditions.[11] The selection often depends on the specific substrates and the desired reaction conditions (e.g., solvent-free, mild temperatures).
Q3: Can I run the Biginelli reaction without a solvent?
A3: Yes, solvent-free conditions, often coupled with microwave irradiation, have become a popular and green alternative.[3][11] This approach can lead to shorter reaction times and improved yields.[11]
Q4: My starting materials are not fully dissolving. Is this a problem?
A4: Not necessarily. The Biginelli reaction can proceed under heterogeneous conditions. However, poor solubility can sometimes lead to lower reaction rates. If you suspect this is an issue, consider a solvent system in which your reactants have better solubility.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you might encounter during your Biginelli synthesis.
Issue 1: Low or No Product Yield
-
Potential Cause: Inefficient catalysis.
-
Explanation: The reaction is acid-catalyzed, and the choice and amount of catalyst are critical. Some modern modifications have shown that certain Lewis acids or even milder catalysts can be more effective than the classical HCl.[10]
-
Solution:
-
Increase Catalyst Loading: If using a catalytic amount, a modest increase might be beneficial.
-
Switch Catalyst: Consider trying a different catalyst. For example, Lewis acids like FeCl3 or ZnCl2 have been reported to be effective.[10] For a greener approach, catalysts like NaCl have also been explored.[10]
-
Catalyst Activity: Ensure your catalyst is not deactivated. For instance, some Lewis acids are moisture-sensitive.
-
-
-
Potential Cause: Suboptimal Reaction Conditions.
-
Explanation: The reaction kinetics are sensitive to temperature and time. While classical protocols often use reflux, some substrate combinations may require milder or more forceful conditions.
-
Solution:
-
Temperature Adjustment: If the reaction is sluggish, a moderate increase in temperature may be necessary. Conversely, if side products are forming, lowering the temperature could be beneficial.[12]
-
Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Some reactions may require longer times to reach completion.[12]
-
-
-
Potential Cause: Reactant Purity.
-
Explanation: Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction. Aldehydes can oxidize to carboxylic acids over time.
-
Solution:
-
Purify Aldehyde: If the aldehyde is old or has been exposed to air, consider purifying it by distillation or chromatography.
-
Check Other Reactants: Ensure the β-ketoester and urea are of high purity.
-
-
Issue 2: Formation of a Yellow, Fluorescent Byproduct
-
Potential Cause: Competing Hantzsch Dihydropyridine Synthesis.
-
Explanation: A common side reaction in the Biginelli synthesis is the formation of a Hantzsch-type 1,4-dihydropyridine.[12] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[12]
-
Solution:
-
Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[12]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[12] Experiment with different catalysts to find one that favors the desired product.
-
Order of Addition: In some cases, adding the urea last may help minimize its decomposition into ammonia.[12]
-
-
| Reaction Pathway | Key Reactants | Common Conditions | Product |
| Biginelli | Aldehyde, β-Ketoester, Urea | Acid catalyst | Dihydropyrimidinone |
| Hantzsch | Aldehyde, 2x β-Ketoester, Ammonia | Higher temperatures | 1,4-Dihydropyridine |
Issue 3: Formation of an Insoluble Precipitate Early in the Reaction
-
Potential Cause: Formation of a bis-ureide derivative.
-
Explanation: The reaction between the aldehyde and two equivalents of urea can sometimes lead to the formation of an insoluble bis-ureide derivative.[13]
-
Solution:
-
Change Solvent: A different solvent may prevent the precipitation of this intermediate, allowing it to react further.
-
Modify Stoichiometry: While a slight excess of urea is common, a large excess may promote the formation of the bis-ureide.
-
-
Issue 4: Difficulty in Product Purification
-
Potential Cause: Product is soluble in the recrystallization solvent.
-
Explanation: DHPMs have varying solubilities depending on their substituents. The common practice of recrystallization from ethanol may not be suitable for all products.
-
Solution:
-
Solvent Screening for Recrystallization: Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find an optimal system for recrystallization.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography is a reliable alternative.[12]
-
-
Standard Laboratory Protocol for Biginelli Synthesis of a Dihydropyrimidinone
This protocol provides a general framework. Molar ratios and conditions may need to be optimized for specific substrates.
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.2-1.5 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 3-5 mL per mmol of aldehyde) and the catalyst (e.g., p-TsOH, 10 mol%).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[12] The reaction time can range from a few hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, reduce the solvent volume under reduced pressure and induce precipitation by adding cold water or an anti-solvent.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[12]
References
-
Biginelli reaction. In: Wikipedia. Accessed December 12, 2024. [Link]
-
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Accessed December 12, 2024. [Link]
-
Biginelli reaction – Knowledge and References. Taylor & Francis. Accessed December 12, 2024. [Link]
-
Biginelli Reaction: A Green Perspective. Bentham Science. Accessed December 12, 2024. [Link]
-
Effects of the solvent on the yield of the model Biginelli reaction. ResearchGate. Accessed December 12, 2024. [Link]
-
Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). ResearchGate. Accessed December 12, 2024. [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. Accessed December 12, 2024. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. Accessed December 12, 2024. [Link]
-
Catalysts and conditions for Biginelli reaction. ResearchGate. Accessed December 12, 2024. [Link]
-
The Biginelli Reaction: Development and Applications. University of Illinois at Urbana-Champaign. Accessed December 12, 2024. [Link]
-
Phenols Catalyzed Biginelli Reactions: A Self Catalyzed Monastrol Protocol. ResearchGate. Accessed December 12, 2024. [Link]
-
A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. Accessed December 12, 2024. [Link]
-
Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. ResearchGate. Accessed December 12, 2024. [Link]
-
Influence of the solvent on Biginelli reaction. ResearchGate. Accessed December 12, 2024. [Link]
-
The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. Tunisian Chemical Society. Accessed December 12, 2024. [Link]
-
Biginelli Reaction Experiment Analysis Guide. Atlas: School AI Assistant. Accessed December 12, 2024. [Link]
-
Recent Developments in the Reactivity of the Biginelli Compounds. ResearchGate. Accessed December 12, 2024. [Link]
-
Biginelli reaction. YouTube. Accessed December 12, 2024. [Link]
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkat USA. Accessed December 12, 2024. [Link]
-
A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. RSC Publishing. Accessed December 12, 2024. [Link]
-
Biginelli reaction: Significance and symbolism. Wisdomlib. Accessed December 12, 2024. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-Sulfonylpyrimidine Compounds for Experimental Use
Welcome to the technical support center for 2-sulfonylpyrimidine (2-SP) compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful use of 2-SP compounds in your experiments. Our goal is to equip you with the knowledge to ensure the stability and reactivity of these powerful covalent modifiers.
Introduction to 2-Sulfonylpyrimidine Chemistry
2-Sulfonylpyrimidines are a class of electrophilic compounds highly valued for their ability to selectively form stable covalent bonds with cysteine residues in proteins.[1][2] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol side chain of a cysteine attacks the electron-deficient C-2 position of the pyrimidine ring, displacing a sulfinic acid leaving group.[3][4] The reactivity of the 2-SP scaffold can be finely tuned over several orders of magnitude by modifying the substituents on the pyrimidine ring, making them versatile tools for targeted covalent inhibition and bioconjugation.[1][5] However, their electrophilic nature also makes them susceptible to degradation, primarily through hydrolysis, which can impact experimental reproducibility and outcomes. This guide will address the common stability challenges and provide solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-sulfonylpyrimidine compounds?
A1: The primary degradation pathway for 2-sulfonylpyrimidines in aqueous environments is hydrolysis.[1][6] This reaction involves the nucleophilic attack of water on the C-2 position of the pyrimidine ring, leading to the formation of an unreactive pyrimidin-2-ol byproduct and the corresponding sulfinic acid.[2][6] This process is time- and pH-dependent, with the rate of hydrolysis generally increasing at higher pH.[1][6] Highly reactive 2-SP derivatives, particularly those with strong electron-withdrawing groups, are more prone to hydrolysis.[2][6]
Q2: How should I store my solid 2-sulfonylpyrimidine compounds for long-term stability?
A2: Solid 2-sulfonylpyrimidine compounds should be stored under controlled conditions to prevent degradation. For long-term storage, it is recommended to keep the solid material at -20°C in a tightly sealed container.[7] It is also crucial to protect the compound from moisture, as some highly reactive analogs can be hydrolyzed by trace ambient moisture, even in the solid state at 4°C.[1] Storing the compound in a desiccator can provide an additional layer of protection.
Q3: What is the best way to prepare and store stock solutions of 2-sulfonylpyrimidine compounds?
A3: Stock solutions should be prepared using a high-purity, anhydrous solvent to minimize hydrolysis. Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[8][9][10] For long-term storage, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[7] For short-term use, storage at -20°C is generally acceptable.[7] When preparing working solutions, it is best to dilute the stock solution into the final aqueous buffer immediately before use.[8]
Q4: How does pH affect the stability and reactivity of 2-sulfonylpyrimidines?
A4: pH has a dual effect on 2-sulfonylpyrimidines. Their desired reaction with thiols is generally faster at a neutral to slightly alkaline pH (e.g., pH 7.0-7.5) compared to a more acidic pH (e.g., pH 6.5).[1] This is because a higher pH increases the concentration of the more nucleophilic thiolate anion (R-S⁻).[1] However, the rate of hydrolytic degradation also increases with pH.[1][11] Therefore, the optimal pH for your experiment will be a balance between maximizing the reaction with your target thiol while minimizing hydrolysis. For most applications, a pH range of 6.5-7.5 is a good starting point.[12]
Troubleshooting Guide
This section addresses common problems encountered during experiments with 2-sulfonylpyrimidine compounds and provides a systematic approach to resolving them.
| Problem | Potential Cause | Recommended Solution |
| Low or no reaction with target protein/peptide | Compound Degradation: The 2-SP compound may have hydrolyzed due to improper storage or handling. | Prepare a fresh stock solution from solid material stored under recommended conditions. Assess the purity of the stock solution by HPLC or NMR before use.[12] |
| Suboptimal pH: The reaction buffer pH may be too low, resulting in a low concentration of the reactive thiolate form of cysteine. | Increase the pH of the reaction buffer to a range of 7.0-7.5. Be mindful that higher pH can also increase hydrolysis.[1] | |
| Presence of Interfering Substances: Components in your buffer, such as other nucleophiles (e.g., DTT, TCEP in high excess) or primary amines (e.g., Tris buffer), can compete with the target thiol. | If possible, use a non-nucleophilic buffer such as phosphate or HEPES.[13] Ensure any reducing agents used to break disulfide bonds are removed or their concentration is minimized before adding the 2-SP compound. | |
| Inconsistent results between experiments | Stock Solution Instability: The 2-SP stock solution may be degrading over time, especially if subjected to multiple freeze-thaw cycles or stored at an inappropriate temperature. | Aliquot stock solutions into single-use vials and store at -80°C.[7] Prepare fresh working solutions for each experiment. |
| Variability in Buffer Preparation: Small variations in the pH of the reaction buffer can significantly impact the reaction rate. | Prepare buffers carefully and verify the pH before each experiment. Use a calibrated pH meter. | |
| Evidence of compound precipitation | Low Aqueous Solubility: Some 2-SP derivatives can have limited solubility in aqueous buffers, especially at higher concentrations. | Prepare stock solutions in an organic solvent like DMSO. When diluting into aqueous buffer, add the stock solution to the buffer while gently vortexing to aid dissolution.[8] A small percentage of an organic co-solvent (e.g., up to 5% DMSO) may be tolerated in some biological assays.[2] |
| Observation of unexpected peaks in HPLC/LC-MS analysis | Hydrolysis: The primary degradation product, the corresponding pyrimidin-2-ol, may be present. | Confirm the identity of the degradation product by mass spectrometry. To minimize hydrolysis, prepare solutions fresh, use a slightly lower pH if the reaction kinetics allow, and work at lower temperatures.[2] |
| Reaction with Buffer Components: Some buffer components may react with the 2-SP compound. | Analyze a control sample of the 2-SP compound incubated in the reaction buffer without the target protein/peptide to identify any buffer-related adducts. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a 2-Sulfonylpyrimidine Compound
This protocol describes the preparation of a standard stock solution for use in various experiments.
Materials:
-
2-Sulfonylpyrimidine compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the vial containing the solid 2-sulfonylpyrimidine compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C for a short period may aid dissolution for less soluble compounds.[10]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.[7]
Protocol 2: Stability Assessment of a 2-Sulfonylpyrimidine Compound by RP-HPLC
This protocol provides a general method for monitoring the stability of a 2-SP compound in an aqueous buffer over time.
Materials:
-
2-Sulfonylpyrimidine stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
HPLC vials
Procedure:
-
Prepare a working solution of the 2-SP compound at a suitable concentration (e.g., 100 µM) in the aqueous buffer.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram.
-
Incubate the remaining working solution at a controlled temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: A wavelength at which the parent compound has strong absorbance (e.g., determined by UV-Vis scan).
-
-
Data Analysis:
-
Integrate the peak area of the parent 2-SP compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to t=0.
-
Monitor for the appearance and increase of new peaks, which may correspond to degradation products.
-
Data and Visualization
Table 1: Factors Influencing the Stability and Reactivity of 2-Sulfonylpyrimidines
| Parameter | Effect on Reactivity with Thiols | Effect on Hydrolytic Stability | Recommendations |
| pH | Increased reactivity at higher pH (7.0-7.5) due to higher thiolate concentration.[1] | Decreased stability at higher pH due to increased hydrolysis rate.[1] | Optimize pH to balance reactivity and stability, typically between 6.5 and 7.5.[12] |
| Substituents | Electron-withdrawing groups (e.g., -NO₂, -CF₃) drastically increase reactivity.[1] | Electron-withdrawing groups can increase susceptibility to hydrolysis.[2][6] | Select a 2-SP derivative with reactivity tuned to your specific application. |
| Temperature | Reaction rates increase with temperature. | Degradation rates increase with temperature. | Perform reactions at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or 37°C).[1] |
| Buffer | Nucleophilic buffers (e.g., Tris) can compete with the target thiol. | Some buffer components may catalyze hydrolysis. | Use non-nucleophilic buffers like phosphate or HEPES.[13] |
Diagram 1: Degradation Pathway of 2-Sulfonylpyrimidine
Caption: Hydrolytic degradation of a 2-sulfonylpyrimidine to its inactive pyrimidin-2-ol form.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a 2-sulfonylpyrimidine compound in solution.
References
- Bauer, S., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. PNAS.
- Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Baud, M. G. J., et al. (2023).
- BenchChem. (2025).
- Pichon, M. M., et al. (2021).
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels.
- ResearchGate. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Asian Journal of Research in Chemistry. (2020). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Howard, P. H., & Boethling, R. S. (2019). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Toxicology and Chemistry.
- Semantic Scholar. (n.d.).
- Manning, M. C., et al. (1989). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Research.
- BenchChem. (2025). Application Notes and Protocols for Preparing PD-166793 Stock Solutions in Cell Culture. BenchChem.
- Moraru, R. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton.
- Ha, B. H., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.
- Ha, B. H., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC.
- Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC.
- Pichon, M. M., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acronym Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed.
- Ghanem, E., et al. (2012).
- Dash, D. K., et al. (2023).
- ResearchGate. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
- BenchChem. (2025).
- Emulate, Inc. (n.d.).
- Ghanem, E., et al. (2012).
- Scribd. (n.d.). How To Prepare Stock Solution. Scribd.
- BenchChem. (2025). Proper storage and handling of Sulfaperin powder and solutions. BenchChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. emulatebio.com [emulatebio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Managing regioselectivity in reactions with substituted pyrimidines
Technical Support Center: Pyrimidine Synthesis
Welcome to the technical support center for advanced pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity in the functionalization of substituted pyrimidines. Instead of a generic overview, this resource provides direct answers and troubleshooting strategies for specific experimental problems.
Frequently Asked Questions (FAQs)
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, making it highly susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions. However, controlling which of these positions reacts can be challenging.
Question 1: I am trying to perform an SNAr reaction on a 4-chloro-6-methylpyrimidine with a primary amine. I'm getting a mixture of the desired product and a significant amount of a dimeric by-product. What is happening and how can I prevent it?
Answer: This is a common issue arising from the reactivity of the product itself. The initial SNAr reaction forms a 4-amino-6-methylpyrimidine. The amino group is a strong electron-donating group (EDG), which can activate the pyrimidine ring for a second, undesired nucleophilic attack, often leading to dimerization or other side reactions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: The side reaction likely has a higher activation energy. Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can significantly favor the desired initial substitution.
-
Use a Milder Base: If you are using a strong base like NaH or KHMDS to deprotonate your amine, this can increase the concentration of the highly nucleophilic amide anion, promoting side reactions. Switch to a milder, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile. A large excess can drive the reaction towards undesired follow-on products once the starting material is consumed.
-
Change the Solvent: Polar aprotic solvents like DMF or NMP are common but can promote side reactions at high temperatures. Consider switching to a less polar solvent like 1,4-dioxane or THF to modulate reactivity.
Causality Explanation: The nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms electrophilic. A leaving group at C4 is readily displaced. Once the amine is attached, its lone pair donates electron density back into the ring, but this effect is often not strong enough to completely deactivate it from further reactions, especially under harsh conditions.
Question 2: I have a 2,4-dichloropyrimidine and I need to selectively substitute only the chlorine at the C4 position with an alcohol (ROH). My reaction is giving me a mixture of C2-substituted, C4-substituted, and di-substituted products. How can I achieve C4 selectivity?
Answer: The C4 and C6 positions of a pyrimidine are generally more reactive towards nucleophiles than the C2 position. This is due to the superior ability of the adjacent nitrogen atom(s) to stabilize the negative charge in the Meisenheimer intermediate. The C4/C6 positions are stabilized by one adjacent and one para nitrogen, while the C2 position is stabilized by two adjacent nitrogens. The para nitrogen provides more effective resonance stabilization.
To achieve high C4 selectivity, you must exploit these subtle electronic differences and steric factors.
Recommended Protocol for Selective C4-Alkoxylation:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF.
-
Prepare a solution of your alcohol (1.1 eq) with sodium hydride (NaH, 60% in mineral oil, 1.1 eq) in a separate flask in anhydrous THF at 0 °C to form the alkoxide.
-
Slowly add the alkoxide solution to the dichloropyrimidine solution at 0 °C over 30 minutes.
-
Maintain the reaction temperature at 0-5 °C and monitor by TLC or LC-MS.
-
Upon completion (typically 1-2 hours), quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Key Control Parameters:
-
Temperature: Low temperature is critical. The activation energy for substitution at C2 is higher than at C4. Running the reaction at or below room temperature heavily favors C4 substitution.
-
Nucleophile: Using the pre-formed alkoxide is key. Using the alcohol with a base like K₂CO₃ is often slower and requires more heat, which leads to a loss of selectivity.
Below is a diagram illustrating the general workflow for optimizing this type of selective reaction.
Caption: Workflow for optimizing C4 selectivity in SNAr reactions.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) are essential for C-C and C-N bond formation. Regioselectivity is dictated by the position of the halide or triflate, and the choice of catalyst and ligands is paramount.
Question 3: I am attempting a Suzuki coupling on 2,4-dichloro-5-bromopyrimidine. I want to couple at the C5 position (Br) but I am seeing significant coupling at the C2 and C4 positions as well. How can I selectively target the C-Br bond?
Answer: This is a classic chemoselectivity challenge. The reactivity of C-X bonds in palladium-catalyzed cross-coupling generally follows the order C-I > C-OTf > C-Br >> C-Cl. Therefore, you should be able to achieve high selectivity for the C-Br bond over the C-Cl bonds by carefully selecting your catalyst system and reaction conditions.
The likely issue is that your reaction conditions are too harsh, or your catalyst system is too reactive, leading to the undesired oxidative addition into the C-Cl bonds.
Protocol for Selective C5-Suzuki Coupling:
-
Reactants: 2,4-dichloro-5-bromopyrimidine (1.0 eq), Arylboronic acid (1.2 eq), Na₂CO₃ (2.0 M aq. solution, 3.0 eq).
-
Catalyst System: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq). This catalyst is often selective for C-Br bonds in the presence of C-Cl bonds.
-
Solvent: 1,4-Dioxane or DME.
-
Temperature: 80 °C.
-
Procedure:
-
Combine the pyrimidine, boronic acid, and solvent in a flask.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the aqueous base, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction to 80 °C and monitor by LC-MS. The reaction should be complete within 2-4 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Troubleshooting Poor Selectivity:
-
Catalyst Choice: If Pd(PPh₃)₄ is not selective enough, switch to a catalyst known for lower reactivity, such as Pd(OAc)₂ with a specific ligand like SPhos or XPhos, but at a lower temperature.
-
Lower the Temperature: Try running the reaction at 60-70 °C. The oxidative addition into the C-Cl bond has a higher activation energy and will be significantly slower at lower temperatures.
-
Base Selection: Using a weaker base like K₃PO₄ or CsF can sometimes improve selectivity by modulating the transmetalation step.
The following table summarizes catalyst choices for achieving selectivity.
| Catalyst System | Typical Temperature | Target Bond | Comments |
| Pd(PPh₃)₄ | 70-85 °C | C-I, C-Br | Gold standard for Br/Cl selectivity. |
| Pd(OAc)₂ + SPhos | 50-80 °C | C-Br, C-Cl | More active system; lower temp may be needed for selectivity. |
| Pd₂(dba)₃ + Xantphos | 80-100 °C | C-Cl | Often used when C-Cl reactivity is explicitly desired. |
Section 3: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for functionalizing positions adjacent to a directing metalating group (DMG). This method relies on the coordination of an organolithium base to the DMG, delivering the deprotonation to a specific site.
Question 4: I need to introduce an aldehyde at the C5 position of 2-methoxypyrimidine. I am trying a directed ortho-metalation approach, but I am getting a complex mixture of products. What is the correct strategy?
Answer: The 2-methoxy group is a relatively weak directing group. More importantly, the C6 proton is often more acidic than the C5 proton due to its position between two nitrogen atoms. Therefore, direct lithiation with a standard base like n-BuLi will likely lead to non-selective deprotonation or attack at the wrong position.
To achieve C5-selectivity, you need a stronger and more sterically hindered directing group, or a different metalation strategy. A common and effective DMG for pyrimidines is the diisopropylamino group. However, a more modern and reliable method is the use of a halogen-metal exchange.
Strategy: Halogen-Metal Exchange
A more reliable strategy is to start with a halogen at the 5-position (e.g., 5-bromo-2-methoxypyrimidine) and perform a halogen-metal exchange. This provides an unambiguous route to the 5-lithiated species.
Experimental Protocol for C5-Formylation:
-
Starting Material: 5-Bromo-2-methoxypyrimidine.
-
Setup: To a solution of the starting material (1.0 eq) in anhydrous THF (-78 °C) under argon, add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.
-
Metalation: Stir the solution at -78 °C for 1 hour. A color change to deep red or brown is typically observed.
-
Quenching: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise at -78 °C.
-
Warm-up & Workup: Allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl.
-
Extraction: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by column chromatography.
Why this works: The halogen-metal exchange is much faster and more regioselective than deprotonation of a C-H bond. It ensures that the organometallic species is formed exclusively at the C5 position.
Caption: Comparison of halogen-exchange vs. direct deprotonation for C5 functionalization.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Sakamoto, T., et al. (1992). Condensed-phase chemistry of azines. 22. Synthesis of 5-substituted pyrimidines by means of palladium-catalyzed cross-coupling of 5-bromopyrimidines with organostannanes. Chemical & Pharmaceutical Bulletin, 40(5), 1137-1139. [Link]
Technical Support Center: Scaling Up the Synthesis of 2-(Methylsulfinyl)pyrimidine for Preclinical Studies
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 2-(Methylsulfinyl)pyrimidine. This molecule is a key building block in medicinal chemistry, and its efficient, controlled, and scalable synthesis is critical for advancing drug development programs into preclinical stages. The core transformation—the selective oxidation of the corresponding sulfide to a sulfoxide—presents several challenges when transitioning from bench-scale to kilo-scale production. These challenges include controlling exothermic events, preventing over-oxidation to the sulfone byproduct, and implementing robust purification strategies.
This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, detailed protocols, and data-driven troubleshooting advice to ensure the safe, efficient, and reproducible synthesis of this compound on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and widely used method is the controlled oxidation of the commercially available precursor, 2-(Methylthio)pyrimidine. This sulfide-to-sulfoxide transformation is the critical step that requires careful optimization for scale-up.
Q2: Which oxidizing agent is best for scaling up this synthesis?
While several oxidants can achieve this transformation, meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (commonly known as Oxone) are frequently considered for scale-up.[1]
-
m-CPBA is highly selective but poses safety risks (potentially explosive in pure form) and generates a benzoic acid byproduct that complicates purification.[1][2][3]
-
Oxone is an inexpensive, safer, and environmentally friendlier alternative that can be highly effective, making it an attractive option for large-scale production.[4]
-
Hydrogen Peroxide in conjunction with a catalyst or in solvents like glacial acetic acid is a "green" and cost-effective option, though it requires careful control to prevent over-oxidation.[5][6]
Q3: What are the primary challenges when moving from a 1g scale to a 100g+ scale?
The main challenges are:
-
Exotherm Control: The oxidation is highly exothermic. What is easily managed in a small flask can lead to a dangerous thermal runaway in a large reactor.
-
Reagent Addition: Slow, controlled addition of the oxidant is crucial to manage the reaction temperature and minimize side reactions.
-
Byproduct Formation: The primary byproduct is the over-oxidized 2-(Methylsulfonyl)pyrimidine. Its formation increases with poor temperature control and excess oxidant.
-
Purification: The polarity of the sulfoxide product can make it challenging to separate from starting material, the sulfone byproduct, and reagent residues. Traditional silica gel chromatography can be difficult on a large scale.[7]
Q4: How can I monitor the reaction to prevent over-oxidation?
In-process control (IPC) is critical. The best methods are Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical HPLC method would monitor the disappearance of the 2-(Methylthio)pyrimidine starting material and the appearance of the this compound product and the 2-(Methylsulfonyl)pyrimidine byproduct. The reaction should be stopped as soon as the starting material is consumed to minimize sulfone formation.
Core Synthesis & Scale-Up Workflow
The following diagram outlines the key stages and decision points in the process of scaling up the synthesis of this compound.
Caption: Workflow for scaling the synthesis of this compound.
Detailed Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Issue 1: Low or Inconsistent Yield
Q: My reaction yield is significantly lower on a larger scale compared to my benchtop experiments. What are the likely causes?
A: This is a common scale-up challenge. The primary causes are often related to inefficient mixing, poor temperature control, or incomplete reaction.
-
Causality: In a larger reactor, achieving homogenous mixing is more difficult. Pockets of the reaction mixture may not reach the optimal temperature or be exposed to the oxidant, leading to incomplete conversion. Conversely, localized "hot spots" due to poor heat dissipation can cause product degradation.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure your overhead stirrer is powerful enough for the reactor volume and that the impeller design promotes good top-to-bottom mixing.
-
Verify Temperature Control: Place the temperature probe away from the reactor walls to get a true reading of the internal bulk temperature. Ensure your cooling bath has sufficient capacity to handle the exotherm.
-
Check Reagent Quality: Verify the activity of your oxidizing agent. For example, m-CPBA degrades over time.[1]
-
Extend Reaction Time: If IPC shows significant starting material remaining after the planned reaction time, consider extending it. On a larger scale, reaction kinetics can sometimes appear slower due to mass transfer limitations.
-
Issue 2: Over-oxidation to Sulfone Byproduct
Q: My final product is contaminated with significant amounts of 2-(Methylsulfonyl)pyrimidine. How can I prevent this?
A: Formation of the sulfone is the most common side reaction and is almost always due to an excess of oxidant or poor temperature control.[5][8]
-
Causality: The desired sulfoxide can be further oxidized to the sulfone. This second oxidation step is often faster at higher temperatures and occurs when more than one equivalent of the oxidizing agent is present after the starting sulfide has been consumed.
-
Troubleshooting Steps:
-
Use Stoichiometric Control: Carefully calculate and weigh your oxidizing agent. Use no more than 1.0 to 1.1 equivalents.
-
Implement Slow Addition: Add the oxidant solution dropwise via an addition funnel. This maintains a low instantaneous concentration of the oxidant, allowing it to react with the more reactive sulfide before it oxidizes the sulfoxide.
-
Maintain Low Temperature: Run the reaction at 0-5 °C. The rate of sulfone formation is significantly reduced at lower temperatures.
-
Vigilant IPC Monitoring: As mentioned in the FAQs, use TLC or HPLC to monitor the disappearance of the starting material. Quench the reaction immediately upon its consumption.
-
Issue 3: Difficult Purification
Q: I'm struggling to separate the sulfoxide product from the unreacted sulfide and the sulfone byproduct. Column chromatography is not practical for my scale. What are my options?
A: The similar polarities of the sulfide, sulfoxide, and sulfone make chromatographic separation challenging. Recrystallization is often the most viable large-scale purification method.[7][9]
-
Causality: All three compounds share the same core pyrimidine structure. The sulfoxide is significantly more polar than the sulfide but can have a solubility profile close to the sulfone, complicating separation.
-
Troubleshooting Steps:
-
Optimize the Reaction: The best purification is a clean reaction. First, apply the steps from Issue 2 to minimize the amount of sulfone impurity.
-
Develop a Recrystallization Protocol:
-
Solvent Screening: Test a range of solvents and solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol). The ideal solvent will dissolve the product and impurities at a high temperature but selectively crystallize only the desired sulfoxide upon cooling.[9]
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent. Allow it to cool slowly to form pure crystals. The sulfone and residual sulfide often remain in the mother liquor.
-
-
Liquid-Liquid Extraction: If using m-CPBA, the 3-chlorobenzoic acid byproduct can be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the workup.[3]
-
Consider a Salt Screen: If the product is basic, it may be possible to form a crystalline salt with an acid, which could have a much different solubility profile than the impurities, facilitating purification.
-
Issue 4: Safety Concerns During Scale-Up
Q: I am concerned about the safety of running a large-scale oxidation. What are the key hazards and how can I mitigate them?
A: The primary hazard is thermal runaway from the reaction exotherm, especially when using peroxide-based oxidants.
-
Causality: Oxidation reactions are highly energetic. If the rate of heat generation exceeds the rate of heat removal by the cooling system, the reaction temperature will rise uncontrollably, which can lead to solvent boiling, pressure buildup, and potentially an explosion.
-
Mitigation Strategies:
-
Perform a Risk Assessment: Before scaling up, conduct a formal hazard and operability (HAZOP) study.
-
Ensure Adequate Cooling: Use a reactor jacket with a circulating coolant system (chiller) rather than a simple ice bath. Ensure the chiller's cooling capacity is sufficient for the reaction scale.
-
Control the Addition Rate: The rate of reagent addition is your primary means of controlling the rate of heat generation. Use an addition funnel or a syringe pump for precise, slow addition. Monitor the internal temperature closely; if it rises above the set point, stop the addition until it cools down.
-
Use a Safer Oxidant: Consider using Oxone, which is generally considered safer for scale-up than m-CPBA.[4]
-
Have a Quenching Plan: Have a quenching agent (e.g., a pre-chilled aqueous solution of sodium sulfite or sodium thiosulfate) ready to quickly neutralize the oxidant and stop the reaction in an emergency.
-
Data Summary Table: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Pros | Cons | Scale-Up Recommendation |
| m-CPBA | 1.1 eq, DCM, 0 °C | High selectivity for sulfoxide. | Thermally unstable, byproduct removal needed, expensive.[1][3] | Use with caution. Requires strict temperature control and robust workup. |
| Oxone (KHSO₅) | 1.2 eq, MeOH/H₂O, 0 °C | Inexpensive, stable, safe, easy workup.[4] | Can be less selective, biphasic reaction may require vigorous stirring. | Recommended. A good balance of safety, cost, and efficiency for preclinical scale. |
| H₂O₂ / Acetic Acid | 1.1 eq, AcOH, RT | Very cheap, "green" oxidant (water byproduct).[5] | Can be slow, risk of over-oxidation if not carefully controlled. | Viable, but requires careful optimization and monitoring to ensure selectivity. |
Scalable Experimental Protocol: Oxidation using Oxone
This protocol is designed for a nominal 100g scale synthesis of this compound.
Materials:
-
2-(Methylthio)pyrimidine (100 g, 0.79 mol)
-
Oxone® (potassium peroxymonosulfate) (292 g, 0.475 mol, ~1.2 eq of KHSO₅)
-
Methanol (1 L)
-
Deionized Water (1 L)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
5 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Circulating chiller/heater.
Procedure:
-
Setup: Charge the 5 L reactor with 2-(Methylthio)pyrimidine (100 g) and Methanol (1 L). Begin stirring to dissolve the solid.
-
Cooling: Cool the reactor contents to 0-5 °C using the circulating chiller.
-
Oxidant Preparation: In a separate beaker, dissolve the Oxone (292 g) in deionized water (1 L). Note: This may not fully dissolve and will form a slurry.
-
Controlled Addition: Transfer the Oxone slurry to the addition funnel. Add the slurry to the reactor dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5 °C. Monitor the reaction progress every 30 minutes by TLC or HPLC.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding a solution of sodium sulfite (~50 g in 200 mL water) until a peroxide test strip indicates no remaining oxidant.
-
Workup - pH Adjustment: Slowly add saturated NaHCO₃ solution to the reactor until the pH of the aqueous layer is ~7-8.
-
Workup - Extraction: Transfer the mixture to a large separatory funnel. Extract the product with DCM (3 x 500 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Final Drying: Dry the purified, crystalline product in a vacuum oven at 40 °C to a constant weight.
References
-
Title: Journey Describing Applications of Oxone in Synthetic Chemistry Source: Chemical Reviews URL: [Link]
-
Title: Scalable electrochemical reduction of sulfoxides to sulfides Source: ResearchGate URL: [Link]
-
Title: Large-Scale Oxidations in the Pharmaceutical Industry Source: Chemical Reviews URL: [Link]
-
Title: Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides Source: PMC - NIH URL: [Link]
-
Title: Asymmetric synthesis of stereogenic-at-sulfur compounds via biocatalytic oxidation with Unspecific Peroxygenases Source: ResearchGate URL: [Link]
-
Title: 6 key challenges when scaling up sustainable chemical processes Source: Uk-cpi.com URL: [Link]
-
Title: Scaled Epoxidation Methods : r/Chempros Source: Reddit URL: [Link]
-
Title: Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Workup: mCPBA Oxidation Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds Source: University of Wollongong Thesis Collection URL: [Link]
-
Title: Ten Years of Advances in Sulfoxide Reduction Methods Source: Bioengineer.org URL: [Link]
-
Title: Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Sulfoxide synthesis by C-S coupling reaction or sulfinylation Source: Organic Chemistry Portal URL: [Link]
-
Title: 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid Source: Organic Chemistry Portal URL: [Link]
-
Title: Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters Source: MDPI URL: [Link]
-
Title: A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis Source: MDPI URL: [Link]
-
Title: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions Source: MDPI URL: [Link]
-
Title: Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers Source: PubMed URL: [Link]
-
Title: How to purify a sulfone and sulfide sulfoxide without a column? Source: ResearchGate URL: [Link]
-
Title: Sulfoxide synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]
- Title: Process for synthesis of a 2-thioalkyl pyrimidine Source: Google Patents URL
-
Title: A Method of Purifing Pyrimidine Source: Natural Science of Hainan University URL: [Link]
-
Title: Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties Source: MDPI URL: [Link]
-
Title: Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives Source: ResearchGate URL: [Link]
-
Title: Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides Source: PubMed URL: [Link]
-
Title: The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid Source: MDPI URL: [Link]
-
Title: Isolation and characterization of a pyrimidine sulfenic acid via scission of the sulfur-sulfur bond in the methyl analog of bis(4-thiouridine) disulfide Source: Journal of the American Chemical Society URL: [Link]
Sources
- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Methylsulfinyl)pyrimidine and 2-(Methylsulfonyl)pyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, pyrimidine scaffolds are of paramount importance, frequently serving as core structures in a vast array of biologically active molecules. The functionalization of the pyrimidine ring, particularly at the C2-position, is a critical step in the synthesis of many pharmaceutical agents. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) stands out for its efficiency and versatility. This guide provides an in-depth technical comparison of two key reagents in this context: 2-(methylsulfinyl)pyrimidine and 2-(methylsulfonyl)pyrimidine. We will explore their synthesis, comparative reactivity, and provide experimental protocols to aid researchers in making informed decisions for their synthetic strategies.
The Underlying Chemistry: Nucleophilic Aromatic Substitution on Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, especially when a good leaving group is present at the C2, C4, or C6 positions. The SNAr mechanism in this context proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The reactivity of the pyrimidine substrate in SNAr is primarily governed by two factors: the electron-withdrawing nature of the pyrimidine ring itself and the ability of the substituent at the substitution site to act as a good leaving group. Both the methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups are potent electron-withdrawing groups, which further activate the pyrimidine ring for nucleophilic attack. Their efficacy as leaving groups is central to the comparison that follows.
Synthesis of the Precursors
Both this compound and 2-(methylsulfonyl)pyrimidine are typically synthesized from a common precursor, 2-(methylthio)pyrimidine. This precursor can be readily prepared by the condensation of a 1,3-dicarbonyl compound with S-methylisothiourea.
Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidine
This protocol outlines a general procedure for the synthesis of a 2-(methylthio)pyrimidine derivative.
Materials:
-
1,3-dicarbonyl compound (e.g., malondialdehyde, acetylacetone)
-
S-methylisothiouronium sulfate
-
Sodium ethoxide
-
Ethanol
-
Phosphorus oxychloride (POCl₃) (if hydroxylated pyrimidine is formed)
-
Triethylamine (NEt₃) (if POCl₃ is used)
Procedure:
-
To a solution of sodium ethoxide in ethanol, add the 1,3-dicarbonyl compound and S-methylisothiouronium sulfate.
-
Reflux the reaction mixture for several hours until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with an appropriate acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(methylthio)pyrimidine derivative.
-
If a hydroxylated pyrimidine is formed, it can be converted to the corresponding chloropyrimidine by refluxing with POCl₃, followed by purification.
From Thioether to Sulfoxide and Sulfone: A Controlled Oxidation
The conversion of the 2-methylthio group to the corresponding sulfoxide and sulfone is achieved through oxidation. The degree of oxidation can be controlled by the choice of oxidant and reaction conditions.
dot graph "Oxidation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption [label="Oxidation of 2-(methylthio)pyrimidine.", shape=plaintext, fontcolor="#5F6368"]; enddot Figure 1: General oxidation pathway from 2-(methylthio)pyrimidine to its corresponding sulfoxide and sulfone.
Experimental Protocol: Synthesis of this compound and 2-(Methylsulfonyl)pyrimidine
Synthesis of 2-(Methylsulfonyl)pyrimidine:
A convenient and efficient method for the synthesis of 2-(methylsulfonyl)pyrimidine derivatives involves the oxidation of the corresponding 2-(methylthio)pyrimidines using an oxidizing agent like Oxone in a water-acetone mixture.[1]
Materials:
-
2-(Methylthio)pyrimidine derivative
-
Oxone (potassium peroxymonosulfate)
-
Acetone
-
Water
-
Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)
Procedure:
-
Dissolve the 2-(methylthio)pyrimidine derivative in a mixture of acetone and water.
-
Add tetrabutylammonium bromide (if used).
-
Cool the mixture in an ice bath and add a solution of Oxone in water dropwise.
-
Stir the reaction vigorously at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried.
Synthesis of this compound:
The synthesis of 2-(methylsulfinyl)pyrimidines can be achieved by the controlled oxidation of 2-(methylthio)pyrimidines using one equivalent of an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).[2]
Materials:
-
2-(Methylthio)pyrimidine derivative
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-(methylthio)pyrimidine derivative in DCM and cool the solution to 0 °C.
-
Add a solution of one equivalent of m-CPBA in DCM dropwise.
-
Stir the reaction at 0 °C and monitor its progress carefully by TLC to avoid over-oxidation to the sulfone.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.
Comparative Reactivity in Nucleophilic Aromatic Substitution
The core of this guide lies in the comparative reactivity of the methylsulfinyl and methylsulfonyl groups as leaving groups in SNAr reactions. Both groups are excellent leaving groups due to their ability to stabilize a negative charge.
The Decisive Factor: Leaving Group Ability
The facility of a leaving group is inversely related to its basicity; a weaker base is a better leaving group. The conjugate acids of the methylsulfinate and methylsulfonate anions are methanesulfinic acid and methanesulfonic acid, respectively. Methanesulfonic acid is a strong acid, making the methylsulfonate anion a very weak base and thus an excellent leaving group. While methanesulfinic acid is also acidic, it is a weaker acid than methanesulfonic acid, suggesting that the methylsulfinate anion is a slightly more basic and, in principle, a slightly poorer leaving group.
However, the reactivity in SNAr is not solely dependent on the pKa of the conjugate acid of the leaving group. The electronic effects of the leaving group on the aromatic ring also play a crucial role. The sulfonyl group (-SO₂CH₃) is one of the strongest electron-withdrawing groups, significantly more so than the sulfinyl group (-SOCH₃). This powerful inductive and resonance electron-withdrawing effect of the sulfonyl group strongly activates the C2 position of the pyrimidine ring towards nucleophilic attack.
dot graph "Reactivity_Comparison" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption [label="Comparative SNAr reactivity.", shape=plaintext, fontcolor="#5F6368"]; enddot Figure 2: A conceptual diagram illustrating the comparative SNAr reaction of 2-(methylsulfonyl)pyrimidine and this compound with a nucleophile.
Experimental Evidence and Inferences
Extensive research has demonstrated that 2-(methylsulfonyl)pyrimidine is a highly reactive and versatile substrate for SNAr reactions. It reacts readily with a wide range of nucleophiles, including amines, thiols, and alcohols, often under mild conditions.[3] For instance, the reaction of 2-sulfonylpyrimidines with thiols, such as cysteine, is rapid and has been utilized for the chemoselective arylation of proteins.[4] Kinetic studies have shown that 2-(methylsulfonyl)pyrimidines are significantly more reactive than their 2-chloro and 2-methylthio counterparts.[4]
Direct comparative kinetic data for this compound in SNAr reactions is less abundant in the literature. However, studies on other aromatic systems provide valuable insights. For instance, in the nucleophilic substitution of nitrophenyl derivatives, the reactivity order of leaving groups was found to be highly dependent on the position of the nitro group. For p-nitro derivatives, the mobility was SMe ≥ SO ≈ SO₂, while for o-nitro derivatives, the order was SO > SO₂. This suggests that the relative reactivity of sulfinyl and sulfonyl groups can be influenced by the specific electronic and steric environment of the aromatic ring. Given the electron-deficient nature of the pyrimidine ring, which is analogous to a nitro-substituted benzene ring, it is reasonable to infer that This compound is also a highly reactive species in SNAr reactions, with a reactivity that is likely comparable to, and in some cases potentially greater than, 2-(methylsulfonyl)pyrimidine.
A recent study on tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads further supports the utility of sulfoxides in SNAr reactions, demonstrating that their reactivity can be systematically modulated.
Quantitative Data: Reactivity of 2-(Methylsulfonyl)pyrimidines
The following table summarizes representative second-order rate constants for the reaction of a substituted 2-(methylsulfonyl)pyrimidine with glutathione (GSH), a model thiol nucleophile. This data highlights the high reactivity of this class of compounds.
| Compound | Rate Constant (k) with GSH (M⁻¹s⁻¹) |
| 2-(Methylsulfonyl)pyrimidine | 1.37 |
| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Varies with pH and substituents |
Data sourced from various studies on 2-sulfonylpyrimidine reactivity.
Choosing the Right Reagent: A Practical Guide
| Feature | This compound | 2-(Methylsulfonyl)pyrimidine |
| Synthesis | Controlled oxidation of 2-(methylthio)pyrimidine (1 equivalent of oxidant). | Oxidation of 2-(methylthio)pyrimidine (excess oxidant). |
| Reactivity | Highly reactive, comparable to or potentially greater than the sulfone. | Extremely reactive, well-documented with a wide range of nucleophiles. |
| Handling & Stability | Generally stable, but can be susceptible to over-oxidation. | Highly stable and crystalline solid. |
| Key Advantage | Potentially offers a different reactivity profile and selectivity. | Well-established reactivity, extensive literature support. |
| Consideration | Fewer direct comparative studies available. | May be too reactive for certain sensitive substrates. |
Conclusion
Both this compound and 2-(methylsulfonyl)pyrimidine are potent electrophiles that readily undergo nucleophilic aromatic substitution, making them valuable reagents in organic synthesis and medicinal chemistry. 2-(Methylsulfonyl)pyrimidine is a well-established and highly reactive substrate with a wealth of supporting literature. While direct comparative data is limited, evidence from related aromatic systems suggests that this compound is also a highly reactive species, with a reactivity profile that may be comparable to or even exceed that of its sulfonyl counterpart under certain conditions.
The choice between these two reagents will depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction conditions, and the potential for side reactions. The controlled synthesis of the sulfoxide offers an additional tool for fine-tuning reactivity in the construction of complex pyrimidine-containing molecules. Further quantitative studies on the reactivity of 2-(methylsulfinyl)pyrimidines will undoubtedly provide a more complete picture and expand the synthetic chemist's toolkit for the functionalization of this important heterocyclic scaffold.
References
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Huang, T.-H., et al. (2018). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Taylor & Francis Online. [Link]
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Baud, M. G., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1646-1658. [Link]
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Jaudzems, K., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 796946. [Link]
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Hurst, D. T. (1983). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. Australian Journal of Chemistry, 36(7), 1477-1482. [Link]
-
Dell'Erba, C., et al. (1982). Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2, (1), 45-47. [Link]
Sources
A Comparative Analysis of Pyrimidine Derivatives in Drug Discovery: A Guide for Researchers
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2][3] This guide provides an in-depth comparative analysis of pyrimidine derivatives in drug discovery, offering insights for researchers, scientists, and drug development professionals. We will explore key pyrimidine-based drugs, compare their performance with alternative heterocyclic scaffolds, and provide detailed experimental methodologies to support further research and development.
The Privileged Scaffold: Why Pyrimidines?
Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This fundamental structure is found in the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids.[4] This inherent biological relevance makes the pyrimidine nucleus a "privileged scaffold" in drug design. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[5][6][7][8][9] The synthetic tractability of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[10]
Case Studies: Pyrimidine Derivatives in Clinical Practice
To illustrate the therapeutic significance of pyrimidines, we will analyze three prominent drugs with distinct mechanisms of action.
5-Fluorouracil (5-FU): The Anti-Metabolite for Cancer Therapy
5-Fluorouracil is a cornerstone of chemotherapy, primarily used in the treatment of solid tumors such as colorectal, breast, and gastric cancers.
Mechanism of Action: 5-FU functions as an anti-metabolite.[11] Intracellularly, it is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS). This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA.[2] By blocking TS, 5-FU leads to "thymineless death" in rapidly dividing cancer cells.[12] Other metabolites of 5-FU can be incorporated into RNA and DNA, further contributing to its cytotoxic effects.[2]
}
Caption: Mechanism of action of 5-Fluorouracil.Performance Data:
| Compound | Target | IC50 | Clinical Application |
| 5-Fluorouracil | Thymidylate Synthase | Varies by cell line and assay conditions | Colorectal, Breast, Gastric Cancers |
Imatinib (Gleevec®): The Targeted Kinase Inhibitor
Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).
Mechanism of Action: Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme produced by the Philadelphia chromosome translocation in CML.[13][14] It competes with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the proliferation of Bcr-Abl-positive cells.[14] Imatinib also inhibits other receptor tyrosine kinases such as c-Kit and PDGF-R.[13]
}
Caption: Mechanism of action of Imatinib.Performance Data:
| Compound | Target | IC50 (nM) | Clinical Application |
| Imatinib | Bcr-Abl | ~250-1000 | Chronic Myeloid Leukemia, GIST |
Rosuvastatin (Crestor®): The Statin for Cholesterol Management
Rosuvastatin is a widely prescribed statin for the treatment of hypercholesterolemia.
Mechanism of Action: Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[15][16] By inhibiting this enzyme in the liver, rosuvastatin reduces the production of mevalonate, a precursor to cholesterol. This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation.[15]
}
Caption: Mechanism of action of Rosuvastatin.Performance Data:
| Compound | Target | IC50 (nM) | Clinical Application |
| Rosuvastatin | HMG-CoA Reductase | 5.4 | Hypercholesterolemia |
Comparative Analysis with Alternative Heterocyclic Scaffolds
While pyrimidines are undoubtedly a "privileged" scaffold, other heterocyclic systems also play a crucial role in drug discovery. Here, we compare pyrimidine derivatives with quinazoline, imidazole, and thiazole derivatives targeting similar biological pathways.
}
Caption: Comparison of heterocyclic scaffolds in drug discovery.Kinase Inhibitors: Pyrimidine vs. Quinazoline, Imidazole, and Thiazole
Kinase inhibition is a major area where various heterocyclic scaffolds compete.
Data Presentation:
| Scaffold | Compound Example | Target | IC50 (nM) |
| Pyrimidine | [Compound from study] | CDK9 | 142[17] |
| Quinazoline | Gefitinib | EGFR | 23-79[12] |
| Erlotinib | EGFR | 80[12] | |
| [Compound 1i] | EGFR | 0.05[10] | |
| Imidazole | [Compound 12k] | Aurora A/B | 0.02/0.03[18] |
| [Compound 42] | EGFR | 300[19] | |
| Thiazole | Dasatinib | Bcr-Abl | <1 |
| [Compound 11] | JAK2 | 20.32[20] | |
| [Compound 40] | B-RAFV600E | 23.1[9] |
Causality Behind Experimental Choices: The choice of a heterocyclic scaffold in kinase inhibitor design is often dictated by the specific interactions required for binding to the ATP pocket of the target kinase. The nitrogen atoms in these heterocycles can act as hydrogen bond acceptors, mimicking the adenine core of ATP. The substitutable positions on the rings allow for the introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties. For instance, the quinazoline scaffold has proven highly effective for EGFR inhibitors, while the pyrimidine core is prevalent in CDK inhibitors.[11][17]
Anticancer Agents: A Broader Perspective
Beyond kinase inhibition, these scaffolds are utilized in various anticancer strategies.
| Scaffold | Drug/Compound | Primary Mechanism |
| Pyrimidine | 5-Fluorouracil | Anti-metabolite (Thymidylate Synthase inhibitor) |
| Quinazoline | Methotrexate | Anti-metabolite (DHFR inhibitor) |
| Imidazole | Dacarbazine | Alkylating agent |
| Thiazole | Tiazofurin | IMP dehydrogenase inhibitor |
This comparison highlights the versatility of these heterocyclic systems in developing drugs with diverse mechanisms of action.
Experimental Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for key experiments in the evaluation of pyrimidine derivatives and other heterocyclic compounds.
Synthesis of a Pyrimidine Derivative: 5-Fluorouracil
This protocol describes a laboratory-scale synthesis of 5-Fluorouracil.
Materials:
-
Sodium methoxide
-
Toluene
-
Ethyl formate
-
Methyl fluoroacetate
-
Methanol
-
Urea
-
Hydrochloric acid
Procedure:
-
Under a nitrogen atmosphere, add sodium methoxide to toluene.
-
Slowly add a portion of ethyl formate, followed by the simultaneous addition of methyl fluoroacetate and the remaining ethyl formate while maintaining a low temperature.
-
Stir the reaction mixture.
-
Add methanol and additional sodium methoxide, and cool the mixture.
-
Add urea and allow the reaction to proceed.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue, cool, and stir.
-
Adjust the pH to 3-4 with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain 5-Fluorouracil.[21]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer.
-
Add the test compound at various concentrations to the wells of the plate.
-
Initiate the reaction by adding the kinase.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
}
Caption: Workflow for the ADP-Glo™ Kinase Assay.Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
Cultured cells
-
96-well tissue culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[25] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[4][5][26]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value.[25]
}
Caption: Workflow for the MTT Cell Viability Assay.hERG Channel Inhibition Assay (Manual Patch-Clamp)
This electrophysiological assay is crucial for assessing the potential cardiotoxicity of a drug candidate.
Materials:
-
Cells stably expressing the hERG channel (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular and extracellular recording solutions
-
Test compounds
Procedure:
-
Culture the hERG-expressing cells on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit and record hERG channel currents.[2][10]
-
After obtaining a stable baseline recording, perfuse the cell with the test compound at various concentrations and record the corresponding changes in the hERG current.
-
A known hERG channel blocker (e.g., E-4031) should be used as a positive control.
-
Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
}
Caption: Workflow for the hERG Patch-Clamp Assay.Conclusion
Pyrimidine derivatives continue to be a highly productive scaffold in drug discovery, yielding a diverse array of clinically successful drugs. Their inherent biological relevance and synthetic versatility ensure their continued importance in the development of novel therapeutics. However, as this guide has demonstrated, other heterocyclic systems such as quinazolines, imidazoles, and thiazoles offer potent alternatives and have also led to the development of important medicines. The choice of a particular scaffold is ultimately guided by the specific requirements of the biological target and the desired pharmacological profile. By understanding the comparative strengths and applications of these different heterocyclic systems, and by employing rigorous experimental methodologies, researchers can continue to innovate and develop the next generation of life-saving drugs.
References
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- 26. biorxiv.org [biorxiv.org]
A Comparative Guide to Validated HPLC Methods for 2-(Chloromethyl)pyrimidine Hydrochloride Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrimidine derivatives, the purity and stability of key intermediates are paramount. 2-(Chloromethyl)pyrimidine hydrochloride is a critical building block in pharmaceutical synthesis, and its reactive nature necessitates robust analytical methods to ensure its integrity.[1][2] This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound, grounded in established scientific principles and regulatory standards.
The primary analytical challenge associated with 2-(Chloromethyl)pyrimidine hydrochloride is its susceptibility to degradation, particularly hydrolysis.[1][3] Therefore, any reliable analytical method must be stability-indicating, meaning it can accurately quantify the parent compound in the presence of its degradation products and other potential impurities.[1][4]
This guide will compare two distinct, yet complementary, HPLC-based approaches:
-
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) : A robust, widely applicable method suitable for purity assessment and quantitative assay of the active pharmaceutical ingredient (API).
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) : A highly sensitive and selective method ideal for the trace-level analysis of potential genotoxic impurities, such as the starting material or its degradation products in a final drug substance.
The Critical Role of Forced Degradation Studies
Before delving into the specifics of each method, it is crucial to understand the foundational role of forced degradation studies. These studies intentionally stress the analyte under various conditions to generate potential degradation products.[4][5][6] This is essential for developing and validating a stability-indicating method, as it demonstrates the method's specificity.[1][5]
Based on the chemical structure of 2-(Chloromethyl)pyrimidine hydrochloride, the primary degradation pathway is hydrolysis of the chloromethyl group to form 2-(hydroxymethyl)pyrimidine hydrochloride.[1][3]
Experimental Protocol: Forced Degradation Studies
Objective: To generate potential degradation products of 2-(Chloromethyl)pyrimidine hydrochloride to assess the specificity of the HPLC methods.
Methodology:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[1]
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[1]
-
Oxidative Degradation: Treat the compound with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.
Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Method A: Stability-Indicating RP-HPLC-UV for Purity and Assay
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For a polar compound like 2-(Chloromethyl)pyrimidine hydrochloride, a C18 column is a suitable choice, providing a good balance of hydrophobic retention and peak shape.[7] The use of a buffered mobile phase is critical to ensure consistent ionization of the analyte and achieve reproducible retention times.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 column is a common starting point for the analysis of many small organic molecules, offering a non-polar stationary phase that separates compounds based on their hydrophobicity.[7]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile) allows for the manipulation of retention time. A slightly acidic pH (e.g., pH 3.0) is often chosen for amine-containing compounds to ensure they are in their protonated, more polar form, leading to better peak shape and retention on a reversed-phase column.[8]
-
UV Detection: Pyrimidine derivatives typically exhibit strong UV absorbance, making UV detection a simple, robust, and cost-effective choice for quantification.[7] The detection wavelength of 254 nm is a common choice for aromatic and heterocyclic compounds.[8]
Detailed Experimental Protocol: Method A
Objective: To determine the purity and assay of 2-(Chloromethyl)pyrimidine hydrochloride using a stability-indicating RP-HPLC-UV method.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile phase or a mixture of water and acetonitrile |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Blank Injection: Inject the sample diluent to ensure no interfering peaks are present.
-
System Suitability: Inject a standard solution multiple times to verify system suitability parameters (e.g., repeatability of retention time and peak area, tailing factor, theoretical plates).
-
Standard and Sample Analysis: Inject the standard and sample solutions for analysis.
-
Calculation: Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.[8]
Method B: LC/MS/MS for Trace-Level Genotoxic Impurity Analysis
While HPLC-UV is excellent for analyzing the main component, it often lacks the sensitivity to detect and quantify impurities at the parts-per-million (ppm) level, which is often required for potentially genotoxic impurities (PGIs).[9] For this, LC/MS/MS is the method of choice, offering unparalleled sensitivity and specificity.
The analysis of a structurally similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride (a PGI in pantoprazole), provides a relevant case study for developing an LC/MS/MS method for 2-(Chloromethyl)pyrimidine hydrochloride.[9][10]
Causality Behind Experimental Choices:
-
LC/MS/MS: This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It allows for the detection of trace-level impurities even in complex matrices.[9]
-
Ionization Source: Electrospray ionization (ESI) is well-suited for polar and ionizable molecules like 2-(Chloromethyl)pyrimidine hydrochloride.
-
Mobile Phase: The use of volatile buffers like ammonium acetate is crucial for compatibility with mass spectrometry.[9][10]
Detailed Experimental Protocol: Method B (Adapted)
Objective: To detect and quantify trace levels of 2-(Chloromethyl)pyrimidine hydrochloride as a potential genotoxic impurity.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Specification |
| Column | Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) or similar |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water, B: Acetonitrile (Isocratic or Gradient) |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MS/MS Transition | Specific parent-to-daughter ion transition for 2-(Chloromethyl)pyrimidine |
Procedure:
-
System Optimization: Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) by infusing a standard solution of 2-(Chloromethyl)pyrimidine to maximize the signal for the specific MS/MS transition.
-
Method Validation: Validate the method for sensitivity (LOD, LOQ), linearity, accuracy, and precision at the required low concentration levels, following ICH guidelines.[9][10]
-
Sample Analysis: Analyze the drug substance sample to quantify the level of the 2-(Chloromethyl)pyrimidine hydrochloride impurity.
Comparative Analysis of HPLC Methods
| Feature | Method A: RP-HPLC-UV | Method B: LC/MS/MS |
| Primary Application | Purity and assay of bulk drug substance | Trace-level analysis of genotoxic impurities |
| Principle | Separation based on hydrophobicity, detection by UV absorbance | Separation by HPLC, detection by mass-to-charge ratio |
| Sensitivity | µg/mL level | Sub-ppm level (e.g., 0.3 ppm)[9][10] |
| Specificity | Good, demonstrated through forced degradation studies | Excellent, based on specific mass transitions |
| Instrumentation Cost | Lower | Higher |
| Method Complexity | Relatively simple | More complex, requires specialized expertise |
| Mobile Phase | Flexible (e.g., phosphate, acetate buffers) | Restricted to volatile buffers (e.g., ammonium acetate, formate) |
Validation According to ICH Guidelines
Both methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[3][8][11][12][13]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[3] This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3] A correlation coefficient (r²) of ≥ 0.999 is typically desired.[8]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[3]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are critical for impurity methods.[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[8][14]
Visualizing the Workflow
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
Potential Degradation Pathway of 2-(Chloromethyl)pyrimidine Hydrochloride
Caption: Primary hydrolysis degradation pathway.
Conclusion
The selection of an appropriate HPLC method for the analysis of 2-(Chloromethyl)pyrimidine hydrochloride is dictated by the analytical objective. For routine purity and assay determinations, a well-validated, stability-indicating RP-HPLC-UV method (Method A) offers a robust, cost-effective, and reliable solution. Conversely, when the focus is on controlling potentially genotoxic impurities at trace levels, the superior sensitivity and specificity of an LC/MS/MS method (Method B) are indispensable.
Both methodologies must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance. The implementation of forced degradation studies is a non-negotiable prerequisite for establishing the stability-indicating nature of any chromatographic method for this reactive intermediate. By understanding the principles, advantages, and limitations of each approach, researchers and drug development professionals can confidently select and implement the most suitable analytical strategy to ensure the quality and safety of their materials.
References
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available from: [Link]
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Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available from: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
-
Reddy, G. K., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 139-143. Available from: [Link]
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Nudelman, N. S. (2014). Stability-indicating methods, an overview of the subject. Trends in Analytical Chemistry, 57, 47-56. Available from: [Link]
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Raju, R. R., et al. (2017). An effective and sensitive stability indicating chromatographic approach based on RP-HPLC for trifluridine and tipiracil in bulk. International Journal of Research in Pharmaceutical and Chemical Sciences, 7(1), 63-70. Available from: [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Available from: [Link]
-
Jones, C. M., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1474-1483. Available from: [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
-
ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available from: [Link]
-
Contino, M., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2316-2333. Available from: [Link]
-
PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available from: [Link]
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The Ascendance of 2-Sulfonylpyrimidines: A Comparative Guide to Cysteine-Reactive Warheads
In the landscape of targeted covalent inhibitors (TCIs), the strategic selection of a cysteine-reactive warhead is a critical determinant of a drug candidate's success. Historically, the field has been dominated by Michael acceptors, such as acrylamides and vinyl sulfones. However, a promising class of electrophiles, the 2-sulfonylpyrimidines, has emerged, offering a unique combination of tunable reactivity, high selectivity, and the formation of exceptionally stable covalent bonds. This guide provides an in-depth comparison of 2-sulfonylpyrimidines with other prominent cysteine-reactive warheads, supported by experimental data and detailed protocols to empower researchers in their quest for more effective and safer covalent therapeutics.
The Central Role of Cysteine in Covalent Drug Discovery
Cysteine, with its nucleophilic thiol side chain, is a prime target for covalent inhibition.[1][2][3][4] Its relatively low abundance in the proteome and the often-enhanced nucleophilicity of specific cysteine residues within protein active sites or allosteric pockets allow for targeted modification with a degree of selectivity.[1][2] The ideal cysteine-reactive warhead should exhibit sufficient reactivity to engage its target efficiently under physiological conditions while minimizing off-target reactions that can lead to toxicity.[5]
2-Sulfonylpyrimidines: A New Frontier in Cysteine Targeting
2-Sulfonylpyrimidines operate via a nucleophilic aromatic substitution (SNAr) mechanism, where the sulfonyl group acts as an excellent leaving group upon attack by a cysteine thiolate.[6][7] This reaction is characterized by its rapid kinetics at neutral pH and the formation of a stable S-heteroarylated adduct.[1][2][5][8][9]
A key advantage of the 2-sulfonylpyrimidine scaffold is its remarkable tunability. The reactivity of the warhead can be finely modulated over an astounding nine orders of magnitude by strategic placement of electron-withdrawing or -donating groups on the pyrimidine ring.[1][2] For instance, the introduction of a strong electron-withdrawing group like a nitro group at the 5-position can dramatically increase the reaction rate, while an electron-donating amino group at the same position can effectively switch off reactivity.[2] This high degree of control allows for the precise matching of the warhead's reactivity to that of a specific target cysteine, a crucial aspect in designing highly selective inhibitors.
Head-to-Head Comparison: 2-Sulfonylpyrimidines vs. Other Warheads
The efficacy of a covalent warhead is a multifactorial equation involving reactivity, selectivity, and the stability of the resulting covalent bond. Below is a comparative analysis of 2-sulfonylpyrimidines against other commonly employed cysteine-reactive electrophiles.
Mechanism of Action at a Glance
Caption: Reaction mechanisms of common cysteine-reactive warheads.
Quantitative Comparison of Reactivity
The second-order rate constant (k) is a critical parameter for quantifying the intrinsic reactivity of a warhead. The table below summarizes representative rate constants for the reaction of various warheads with the model thiol, glutathione (GSH), at physiological pH.
| Warhead Class | Representative Warhead | Second-Order Rate Constant (k) with GSH (M⁻¹s⁻¹) | Reference |
| 2-Sulfonylpyrimidine | 2-(Methylsulfonyl)pyrimidine | ~1.2 x 10⁻² | [2] |
| 5-Nitro-2-(methylsulfonyl)pyrimidine | ~9900 | [2] | |
| Acrylamide | N-Benzylacrylamide | ~0.5 | [2] |
| Chloroacetamide | 2-Chloro-N-phenylacetamide | Generally more reactive than acrylamides | [10][11] |
| Vinyl Sulfone | Phenyl vinyl sulfone | Reacts more rapidly with thiols than acrylamides | [12] |
| Maleimide | N-Benzylmaleimide | > 0.5 (very rapid, can lead to side products) | [2] |
Note: Reactivity is highly dependent on the specific substituents on the warhead and the surrounding molecular scaffold.
As the data illustrates, the reactivity of 2-sulfonylpyrimidines can be tuned to span a vast range, from moderately reactive to extremely rapid, surpassing the reactivity of many conventional warheads.[1][2] This tunability is a significant advantage, as it allows for the optimization of target engagement kinetics while minimizing off-target reactivity. In a direct comparison, some 2-sulfonylpyrimidine derivatives were found to be significantly more reactive than representative acrylamides.[2]
Experimental Protocols for Efficacy Evaluation
To rigorously assess and compare the efficacy of different cysteine-reactive warheads, standardized experimental protocols are essential. The following sections detail key assays for determining reactivity and cellular target engagement.
Workflow for Warhead Efficacy Assessment
Caption: A generalized workflow for evaluating cysteine-reactive warheads.
Protocol 1: Determination of Second-Order Rate Constants using ¹H NMR Spectroscopy
This protocol allows for the precise measurement of reaction kinetics between a warhead and a model thiol like N-acetylcysteine methyl ester (NACME) or glutathione (GSH).
Materials:
-
Test warhead compound
-
N-acetylcysteine methyl ester (NACME) or L-glutathione (GSH)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
d⁶-DMSO (for NMR lock)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of the test warhead in d⁶-DMSO.
-
Prepare a stock solution of NACME or GSH in the potassium phosphate buffer.
-
In an NMR tube, combine the potassium phosphate buffer and the warhead stock solution.
-
Acquire a baseline ¹H NMR spectrum of the warhead.
-
Initiate the reaction by adding the NACME or GSH stock solution to the NMR tube, ensuring rapid mixing. A pseudo-first-order condition is achieved by using a 10-fold excess of the thiol.[1]
-
Immediately begin acquiring a series of ¹H NMR spectra over time.
-
Integrate the signals corresponding to the disappearance of the warhead and the appearance of the product over time.
-
Calculate the pseudo-first-order rate constant (k') from the exponential decay of the warhead signal.
-
Determine the second-order rate constant (k) by dividing k' by the concentration of the thiol.
Causality Behind Experimental Choices:
-
Pseudo-first-order conditions: Using a large excess of the thiol simplifies the kinetic analysis, as the concentration of the thiol remains effectively constant throughout the reaction.
-
NMR Spectroscopy: Provides a direct and quantitative measure of both reactant consumption and product formation, allowing for the verification of reaction specificity.[5]
-
Choice of Thiol: GSH is a physiologically relevant tripeptide that mimics the cellular environment, while NACME is a simpler model cysteine nucleophile.[1]
Protocol 2: Cellular Target Engagement Assay using Intact Cell Mass Spectrometry
This protocol assesses the ability of a covalent inhibitor to bind to its intended target protein within a cellular context.
Materials:
-
Cell line expressing the target protein
-
Covalent inhibitor
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Culture the cells to the desired density.
-
Treat the cells with varying concentrations of the covalent inhibitor for a specified time.
-
Harvest and wash the cells to remove unbound inhibitor.
-
Lyse the cells and quantify the total protein concentration.
-
Analyze the protein lysate using LC-MS/MS to determine the extent of covalent modification of the target protein. This can be achieved by monitoring the mass shift corresponding to the adduction of the inhibitor.
-
Alternatively, a probe-based competition assay can be used, where a reactive probe with a reporter tag is added after inhibitor treatment to label the remaining unmodified target.[13][14]
-
Calculate the IC₅₀ for target engagement by plotting the percentage of modified target against the inhibitor concentration.
Causality Behind Experimental Choices:
-
Intact Cells: This assay provides a more biologically relevant assessment of target engagement by accounting for cell permeability, intracellular concentrations of the inhibitor, and the presence of competing nucleophiles.[13][15][16]
-
Mass Spectrometry: Offers high sensitivity and specificity for detecting and quantifying the covalent modification of the target protein.[15][17]
Conclusion and Future Perspectives
2-Sulfonylpyrimidines represent a significant advancement in the field of covalent drug discovery, offering a highly tunable and selective platform for targeting cysteine residues.[1][2] Their favorable reactivity profile and the stability of the resulting thioether linkage make them a compelling alternative to more traditional warheads like acrylamides.[18][19] As our understanding of the structure-reactivity relationships of 2-sulfonylpyrimidines continues to grow, we can anticipate their wider application in the development of next-generation covalent therapies with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for the rigorous evaluation and comparison of these and other emerging cysteine-reactive warheads.
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The Privileged Pyrimidine: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of life, DNA and RNA, foreshadows its profound potential for therapeutic intervention.[1] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted pyrimidine derivatives, moving beyond a simple recitation of facts to explain the causal links between chemical structure and biological function. We will explore this privileged scaffold through the lens of two major therapeutic areas: oncology and infectious diseases, providing concrete experimental data and detailed protocols to empower your own research endeavors.
The Pyrimidine Core: A Versatile Framework for Drug Design
The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, is a versatile template for drug design. This arrangement allows for a rich tapestry of intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for binding to biological targets. The inherent stability and synthetic tractability of the pyrimidine ring further enhance its appeal as a central scaffold for developing novel therapeutics.
Below is a diagram illustrating the fundamental pyrimidine structure and its key substitution points, which will be the focus of our SAR discussions.
Caption: The pyrimidine ring with key substitution points (C2, C4, C5, and C6).
Case Study 1: Pyrimidine Derivatives as Kinase Inhibitors in Oncology
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[2] Pyrimidine-based compounds have emerged as highly successful kinase inhibitors, with several approved drugs on the market. Their mechanism of action often involves competing with ATP for the binding site in the kinase domain.[3][4]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a key driver in non-small cell lung cancer. Pyrimidine derivatives have been extensively developed as EGFR inhibitors. The following table compares a series of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines and their inhibitory activity against EGFR.
| Compound | R4-substituent | EGFR IC50 (nM) | Reference |
| 46 | 4-fluorophenylamino | 3.76 | [5] |
| 47 | 4-chlorophenylamino | 5.98 | [5] |
| 48 | 4-bromophenylamino | 3.63 | [5] |
| 49 | 4-methylphenylamino | 383.7 | [5] |
| 50 | 4-methoxyphenylamino | 63.29 | [5] |
Analysis of Structure-Activity Relationship:
The data clearly demonstrate that the nature of the substituent at the 4-position of the phenylamino group dramatically influences EGFR inhibitory potency.
-
Halogenation is Key: The presence of a halogen (fluoro, chloro, bromo) at the para-position of the phenyl ring (compounds 46 , 47 , and 48 ) results in potent EGFR inhibition, with IC50 values in the low nanomolar range.[5] This suggests that the electronic properties and/or the size of the halogen atoms are crucial for optimal binding to the EGFR active site.
-
Electron-Donating Groups Reduce Potency: Replacing the halogen with an electron-donating methyl (49 ) or methoxy (50 ) group leads to a significant decrease in inhibitory activity.[5] This highlights the importance of an electron-withdrawing or specific steric interaction at this position for effective EGFR inhibition.
The following diagram illustrates the general workflow for a structure-activity relationship study.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Experimental Protocol: EGFR Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR (active kinase domain)
-
Test compounds (e.g., pyrimidine derivatives)
-
ATP (Adenosine 5'-triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the Kinase Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test compound dilution
-
Recombinant EGFR enzyme
-
A mixture of the Poly(Glu, Tyr) substrate and ATP
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This will deplete the remaining ATP.
-
Add Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This will convert the ADP generated during the kinase reaction into a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Case Study 2: Pyrimidine Derivatives as Antimicrobial Agents
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[7] Pyrimidine derivatives have shown significant promise in this area, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[8][9]
Inhibition of Bacterial Cell Division
Some thiophenyl-pyrimidine derivatives have been shown to exert their antibacterial effect by inhibiting FtsZ, a protein essential for bacterial cell division.[7][8] The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyridothienopyrimidine derivatives against various bacterial strains.
| Compound | R-substituent | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 4a | 4-morpholinophenylamino | 15.63 | 15.63 | 7.81 | [10] |
| 4b | 4-(4-methylpiperazin-1-yl)phenylamino | 15.63 | 7.81 | 7.81 | [10] |
| 4c | 4-(piperidin-1-yl)phenylamino | 31.25 | 15.63 | 15.63 | [10] |
| 4d | 4-(pyrrolidin-1-yl)phenylamino | 31.25 | 15.63 | 15.63 | [10] |
| 4e | 4-(diethylamino)phenylamino | 31.25 | 31.25 | 31.25 | [10] |
Analysis of Structure-Activity Relationship:
The data reveal that substitutions on the phenylamino moiety significantly impact the antibacterial spectrum and potency.
-
Piperazine and Morpholine Moieties Enhance Activity: Compounds 4a and 4b , containing morpholine and methylpiperazine substituents respectively, exhibit the most potent and broad-spectrum activity, with particularly strong inhibition of E. coli.[10] This suggests that these heterocyclic rings are favorable for interaction with the bacterial target.
-
Piperidine and Pyrrolidine show Moderate Activity: The piperidine (4c ) and pyrrolidine (4d ) analogs display good activity, although generally less potent than the morpholine and piperazine derivatives.[10]
-
Acyclic Amine Reduces Potency: The acyclic diethylamino substituent (4e ) results in the least potent compound in this series, indicating that a cyclic amine at this position is beneficial for antibacterial activity.[10]
The following diagram depicts a simplified representation of a signaling pathway that could be targeted by antimicrobial agents.
Caption: Simplified signaling pathway showing a potential point of inhibition by a pyrimidine derivative.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (e.g., pyrimidine derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the test bacteria in saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion
The pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. As demonstrated through the case studies of kinase inhibitors and antimicrobial agents, systematic modification of substituents on the pyrimidine ring allows for the fine-tuning of biological activity. A deep understanding of the structure-activity relationships, supported by robust experimental data and validated protocols, is paramount for the rational design of the next generation of pyrimidine-based therapeutics. This guide provides a framework for such endeavors, encouraging a scientifically rigorous and data-driven approach to drug development.
References
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Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
National Center for Biotechnology Information. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
Royal Society of Chemistry. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. [Link]
-
ACS Publications. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. [Link]
-
National Center for Biotechnology Information. (n.d.). Computational identification of 2,4-disubstituted amino-pyrimidines as L858R/T790M-EGFR double mutant inhibitors using pharmacophore mapping, molecular docking, binding free energy calculation, DFT study and molecular dynamic simulation. [Link]
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ACS Publications. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]
-
PubMed. (n.d.). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. [Link]
-
PubMed Central. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. [Link]
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SpringerLink. (n.d.). Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. [Link]
-
PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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PubMed. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. [Link]
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ResearchGate. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]
-
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-
PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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A Senior Application Scientist's Guide to In Vitro Metabolism Studies of Methylthiophenyl-Containing Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro metabolic fate of compounds containing the methylthiophenyl (MTP) moiety. It offers a comparative analysis of common experimental systems, detailed protocols, and data interpretation strategies grounded in established scientific principles.
The Strategic Importance of the Methylthiophenyl Moiety and Its Metabolic Scrutiny
The methylthiophenyl (MTP) group, a thioether, is a common scaffold in medicinal chemistry, valued for its contribution to the potency and physicochemical properties of drug candidates.[1][2][3] However, the sulfur atom introduces specific metabolic liabilities. The primary route of metabolism for thioethers is S-oxidation, a process that can significantly alter a compound's pharmacological profile, clearance rate, and potential for toxicity.[4][5]
Oxidation of the sulfur atom can lead to the formation of sulfoxides and subsequently sulfones. This transformation, primarily mediated by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes, increases the polarity of the molecule, typically facilitating its excretion.[4][5][6] However, in some cases, this oxidative process can lead to the formation of reactive metabolites. For instance, the oxidation of a thiophene ring, a related sulfur-containing heterocycle, can produce highly reactive thiophene S-oxides.[7][8][9][10] These electrophilic intermediates have the potential to covalently bind to cellular macromolecules like proteins, which can be a mechanism for drug-induced toxicity.[11][12][13]
Therefore, a thorough in vitro investigation is not merely a regulatory requirement but a critical step in drug discovery.[14][15] It allows for the early identification of metabolic soft spots, prediction of metabolic pathways, and assessment of reactive metabolite formation, guiding medicinal chemists in optimizing compound structures to mitigate risks and enhance the drug's overall profile.[16][17]
Principal Metabolic Pathways of Methylthiophenyl Compounds
The metabolic fate of an MTP-containing compound is primarily dictated by the enzymatic machinery of the liver. The key transformations to anticipate and investigate are outlined below.
-
S-Oxidation: This is the hallmark metabolic pathway for thioethers.
-
Sulfoxide Formation: A single oxygen atom is added to the sulfur, forming a methylsulfinylphenyl (sulfoxide) group. This is often the rate-limiting step and can be catalyzed by both CYP and FMO enzymes.[4][5]
-
Sulfone Formation: The sulfoxide can undergo further oxidation to form a methylsulfonylphenyl (sulfone) group. This step is predominantly catalyzed by CYP enzymes.
-
-
Aromatic Hydroxylation: The phenyl ring of the MTP group can be hydroxylated by CYP enzymes, typically at the para or ortho positions, assuming they are sterically accessible.
-
S-Demethylation: Though less common, the methyl group can be cleaved, leading to a thiophenyl metabolite. This pathway can sometimes involve initial S-oxidation followed by conjugation with glutathione (GSH).[18]
-
Reactive Metabolite Formation: The potential formation of reactive intermediates, such as sulfoxides that can act as electrophiles, must be carefully assessed.[11][19] Trapping experiments with nucleophiles like glutathione (GSH) in the incubation matrix are essential for detecting these transient species.[9][11]
Caption: Key metabolic pathways for methylthiophenyl-containing compounds.
Comparative Guide to In Vitro Model Systems
The choice of an in vitro system is a critical decision that depends on the specific questions being asked, the stage of drug development, and available resources. Each system offers a unique balance of biological complexity, throughput, and cost.
| In Vitro System | Description | Primary Enzymes | Advantages | Limitations | Best For |
| Liver Microsomes | Vesicles of endoplasmic reticulum isolated from liver homogenate.[17][20] | Phase I (CYPs, FMOs), some Phase II (UGTs).[21] | High concentration of Phase I enzymes, cost-effective, high-throughput, well-characterized.[22] | Lacks cytosolic enzymes and cofactors for most Phase II reactions. Cannot assess transport.[21] | Initial screening of metabolic stability, identifying major Phase I metabolites, CYP phenotyping.[16] |
| S9 Fraction | Supernatant from centrifugation of liver homogenate at 9000g. | Phase I and Phase II enzymes (cytosolic and microsomal).[20] | Broader enzyme complement than microsomes. | Lower concentration of microsomal enzymes compared to purified microsomes. Can have high endogenous activity. | Broader metabolic profiling, including some conjugation reactions. |
| Hepatocytes (Cryopreserved or Fresh) | Intact, viable liver cells. | Complete set of hepatic Phase I, Phase II, and transport proteins. | Most physiologically relevant system. Provides integrated picture of metabolism, transport, and some regulation.[16] | Lower throughput, higher cost, lot-to-lot variability. Limited viability for suspension cultures. | Definitive metabolite profiling, studying low-clearance compounds, investigating transporter interactions.[23] |
| Recombinant Enzymes | Individual drug-metabolizing enzymes (e.g., specific CYPs or FMOs) expressed in a cellular system. | Single, specific enzyme. | Unambiguously identifies which enzyme is responsible for a specific metabolic step. | Does not reflect the interplay between different enzymes. Can be costly for a full panel. | Reaction phenotyping (enzyme mapping), mechanistic studies.[24] |
Protocol in Focus: A Validated Assay for MTP Metabolism in Human Liver Microsomes (HLM)
This section provides a detailed, self-validating protocol for assessing the metabolic stability and identifying the primary metabolites of an MTP-containing compound using pooled human liver microsomes.
Experimental Rationale
The goal is to measure the disappearance of the parent compound over time and identify the major metabolic products.[16][17] A cofactor-regenerating system (NADPH-RS) is used to ensure the sustained activity of CYP enzymes.[22] The reaction is quenched with a cold organic solvent to stop enzymatic activity and precipitate proteins.[22] Analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for identifying and quantifying drugs and their metabolites.[25][26]
Caption: Experimental workflow for HLM metabolic stability assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 1 mM stock solution of the MTP compound in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
HLM Suspension: On ice, dilute pooled human liver microsomes (e.g., from a commercial supplier) with phosphate buffer to achieve a final incubation concentration of 0.5 mg/mL protein.
-
NADPH-Regenerating System (NADPH-RS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
Pre-incubation: In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM). The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH-RS to each well. The time of this addition is T=0.
-
Controls:
-
T=0 Control: Immediately after adding NADPH-RS to the first time-point wells, quench them with a cold solvent.
-
No NADPH Control: In a separate set of wells, add buffer instead of NADPH-RS to assess non-enzymatic degradation.
-
Positive Control: Include a compound with known metabolic properties (e.g., testosterone) to verify assay performance.
-
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for analytical normalization).
-
-
Sample Processing:
-
Seal the plate, vortex thoroughly, and centrifuge at >3000g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. The method should be capable of separating the parent compound from its potential metabolites.
-
Monitor the disappearance of the parent compound using specific mass transitions (Multiple Reaction Monitoring or MRM).
-
Perform metabolite identification by searching for expected mass shifts in full-scan or precursor ion scan data.[27]
-
Data Analysis and Interpretation
Metabolic Stability Calculation
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated as (k / [microsomal protein concentration]). This value normalizes the clearance rate to the amount of enzyme used and is crucial for in vitro-in vivo extrapolation.[16][22]
Metabolite Identification
Metabolite identification is a puzzle-solving exercise based on detecting specific mass increases in the LC-MS data relative to the parent compound. The presence of two sulfur atoms (³²S and ³⁴S) creates a characteristic isotopic pattern that can aid in confirming sulfur-containing metabolites.[28]
| Metabolic Transformation | Mass Change (Da) | Common Enzymes | Notes |
| S-Oxidation (Sulfoxide) | +15.99 | CYPs, FMOs | The most common initial pathway. |
| S-Dioxidation (Sulfone) | +31.99 | CYPs | Occurs after initial S-oxidation. |
| Aromatic Hydroxylation | +15.99 | CYPs | Indistinguishable from S-oxidation by mass alone; requires chromatographic separation or MS/MS fragmentation analysis. |
| S-Demethylation | -14.02 | CYPs, GSTs | Results in a thiol (-SH) group. |
| Glutathione (GSH) Adduct | +305.07 | GSTs | Key indicator of reactive metabolite formation. |
By combining the data from different in vitro systems, a comprehensive picture of the metabolic fate of an MTP-containing compound can be constructed. For instance, if a sulfoxide is formed in both microsomes and recombinant FMO incubations but not in incubations with specific CYP inhibitors, it strongly suggests a primary role for FMOs in that pathway. This level of mechanistic detail is invaluable for making informed decisions in the drug development process, ultimately leading to safer and more effective medicines.
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The Ascendance of 2-Sulfonylpyrimidines: A Comparative Guide to a Versatile Covalent Warhead
In the landscape of targeted covalent inhibitors, the search for exquisitely selective and potent molecules is a perpetual endeavor. For researchers, scientists, and drug development professionals, the choice of the electrophilic "warhead" is a critical determinant of a drug candidate's success. While Michael acceptors like acrylamides have been the workhorses in this field, their limitations in stability and off-target reactivity have spurred the exploration of novel reactive moieties.[1][2] This guide provides an in-depth, objective comparison of 2-sulfonylpyrimidines, an emerging class of privileged warheads, against established enzyme inhibitors, supported by experimental data and mechanistic insights.
The Mechanism of Action: A Tale of Tunable Reactivity
At its core, the inhibitory action of 2-sulfonylpyrimidines hinges on a nucleophilic aromatic substitution (SNAr) reaction. A cysteine residue within the target protein attacks the electrophilic C-2 position of the pyrimidine ring, leading to the formation of a stable covalent bond and the displacement of a sulfinic acid leaving group.[3][4][5][6][7] This mechanism is distinct from the Michael addition employed by acrylamides.
The true power of the 2-sulfonylpyrimidine scaffold lies in its tunability. The reactivity of the warhead can be finely adjusted over several orders of magnitude by modifying the substituents on the pyrimidine ring and the nature of the sulfonyl leaving group.[2][8] Electron-withdrawing groups on the pyrimidine ring enhance the electrophilicity of the C-2 carbon, thereby increasing the reaction rate.[3][5] This inherent modularity allows for the rational design of inhibitors with tailored reactivity profiles, a crucial aspect in balancing on-target potency with off-target selectivity.
Caption: Mechanism of covalent inhibition by 2-sulfonylpyrimidines.
Benchmarking Against the Gold Standard: The Case of Bruton's Tyrosine Kinase (BTK)
To illustrate the potential of 2-sulfonylpyrimidines, we turn to a well-validated target: Bruton's tyrosine kinase (BTK), a critical player in B-cell signaling and a target for the blockbuster drug Ibrutinib. Ibrutinib employs an acrylamide warhead to covalently modify Cys481 in the BTK active site. Recent studies have demonstrated that the 2-sulfonylpyrimidine motif can effectively replace the acrylamide warhead in Ibrutinib, yielding inhibitors with comparable potency and improved selectivity.[1]
| Inhibitor Class | Warhead | Target | IC50 (nM) | Key Off-Targets | Reference |
| Acrylamide | Ibrutinib | BTK | 9 | EGFR, ERBB2-4, SRMS, BLK | [1] |
| 2-Sulfonylpyrimidine | Compound 8a | BTK | ~20-60 | Reduced inhibition of EGFR | [1] |
| 2-Sulfonylpyrimidine | Compound 8d | BTK | ~20-60 | Reduced inhibition of EGFR | [1] |
As the data indicates, 2-sulfonylpyrimidine-based inhibitors, while slightly less potent in this specific iteration, demonstrate a significant advantage in terms of selectivity, with markedly reduced off-target activity against kinases like EGFR.[1] This improved selectivity profile can translate to a better safety profile in a clinical setting.
Broad Applicability: Targeting a Diverse Range of Enzymes
The utility of 2-sulfonylpyrimidines extends far beyond kinase inhibition. This versatile warhead has been successfully employed to target a variety of enzymes, showcasing its broad applicability in drug discovery.
-
Staphylococcus aureus Sortase A (SrtA): 2-Sulfonylpyrimidines have been identified as potent covalent inhibitors of SrtA, a bacterial transpeptidase crucial for virulence.[3][5] These inhibitors act by modifying the active site cysteine (Cys184) and exhibit low micromolar potency.[3][5] Notably, they display selectivity for SrtA over homologous cysteine proteases like cathepsins, which is attributed to their preference for reacting with the protonated form of the cysteine residue found in SrtA.[3][5]
-
WRN Helicase: In the realm of oncology, 2-sulfonylpyrimidines have emerged as novel and selective covalent inhibitors of WRN helicase, a key enzyme in DNA repair.[4][6][7] Structure-activity relationship studies led to the development of tool compounds with nanomolar potency.[4][6][7] Kinetic analyses revealed that these compounds are competitive with ATP, providing valuable insights for further optimization.[4]
-
Other Targets: The list of proteins successfully targeted by 2-sulfonylpyrimidines continues to grow and includes the tumor suppressor p53, the kinesin HSET, and succinate dehydrogenase subunit B.[3][5][8] This demonstrates the broad potential of this scaffold across different protein families and therapeutic areas.
Experimental Protocols: A Guide to Evaluation
To facilitate the benchmarking of novel 2-sulfonylpyrimidine inhibitors, we provide a standardized set of experimental protocols.
Enzyme Inhibition Assay (Kinase Example)
This protocol is designed to determine the IC50 value of a test compound against a target kinase.
Caption: Workflow for determining enzyme inhibition (IC50).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the 2-sulfonylpyrimidine inhibitor in DMSO.
-
Dilute the recombinant kinase, peptide substrate, and ATP to their final working concentrations in the appropriate assay buffer.
-
-
Inhibitor Incubation:
-
Add the kinase solution to the wells of a microplate.
-
Add serial dilutions of the inhibitor to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay (Promega), which quantifies the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Covalent Modification Confirmation by Mass Spectrometry
This protocol confirms the covalent binding of the inhibitor to the target protein.
Step-by-Step Methodology:
-
Incubation: Incubate the target protein with a molar excess of the 2-sulfonylpyrimidine inhibitor overnight at 4°C. A control sample with DMSO should be run in parallel.
-
Sample Preparation: Desalt the protein-inhibitor mixture to remove unbound inhibitor.
-
Mass Spectrometry Analysis: Analyze the intact protein mass using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Data Interpretation: A mass shift corresponding to the molecular weight of the pyrimidine portion of the inhibitor covalently attached to the protein confirms the covalent modification.[4][7]
Conclusion: A Promising Future for a Versatile Warhead
2-Sulfonylpyrimidines represent a significant advancement in the field of targeted covalent inhibitors. Their tunable reactivity, favorable selectivity profiles, and broad applicability make them a highly attractive alternative to traditional warheads like acrylamides. As our understanding of their structure-activity relationships deepens, we can anticipate the development of a new generation of highly selective and potent therapeutics built upon this versatile scaffold. The experimental frameworks provided in this guide offer a starting point for researchers to explore the potential of 2-sulfonylpyrimidines in their own drug discovery programs.
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- Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Request PDF.
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A Comparative Guide to the Cross-Reactivity of 2-(Methylsulfinyl)pyrimidine with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and covalent drug design, the strategic selection of an electrophilic warhead that exhibits a finely tuned reactivity profile is paramount. Among the burgeoning class of heteroaryl sulfones and sulfoxides, 2-(methylsulfinyl)pyrimidine emerges as a promising scaffold. Its reactivity, governed by the electron-deficient pyrimidine ring and the competent methylsulfinyl leaving group, allows for selective engagement with biological nucleophiles. This guide provides an in-depth comparison of the cross-reactivity of this compound with a range of biologically and synthetically relevant nucleophiles, supported by experimental data and mechanistic insights.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is primarily dictated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring, being a π-deficient heterocycle, is inherently activated towards attack by nucleophiles. This electrophilicity is further enhanced by the presence of the electron-withdrawing methylsulfinyl group at the 2-position. The SNAr reaction proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as the Meisenheimer complex.
Caption: Generalized SNAr mechanism for the reaction of this compound with a nucleophile (Nu⁻).
The rate of the overall reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the ability of the methylsulfinyl group to act as a leaving group.
Comparative Reactivity with Key Nucleophiles
While direct, comprehensive kinetic studies on the cross-reactivity of this compound with a wide array of nucleophiles under identical conditions are limited, a comparative analysis can be constructed from available data on analogous compounds, particularly 2-(methylsulfonyl)pyrimidines. The methylsulfonyl group is a close structural and electronic relative of the methylsulfinyl group, with the former generally being a slightly better leaving group due to the higher oxidation state of sulfur.
Thiols: The Star Performers
Thiols, particularly the anionic thiolate form, are highly potent nucleophiles for SNAr reactions with sulfonyl- and sulfinyl-activated pyrimidines. This high reactivity is a cornerstone of their application in targeting cysteine residues in proteins.
Kinetic studies on 2-sulfonylpyrimidines with glutathione (GSH), a biologically relevant thiol, demonstrate rapid reaction rates. For instance, the parent 2-(methylsulfonyl)pyrimidine exhibits a second-order rate constant of approximately 1.2 x 10⁻² M⁻¹s⁻¹ at pH 7.0.[1] It is crucial to note that the reaction rate is highly dependent on pH, as the concentration of the more nucleophilic thiolate anion increases with pH.[1]
In stark contrast, analogous 2-chloro- and 2-methylthiopyrimidines are significantly less reactive, often showing no observable reaction with thiols under the same conditions.[1] This highlights the superior leaving group ability of the methylsulfinyl and methylsulfonyl moieties.
Table 1: Comparative Reactivity of 2-Substituted Pyrimidines with Thiols (Glutathione)
| Leaving Group at C2 | Relative Reactivity | Reference |
| -SO₂CH₃ | High | [1] |
| -SOCH₃ (inferred) | High (expected) | - |
| -Cl | Very Low / Unreactive | [1] |
| -SCH₃ | Very Low / Unreactive | [1] |
Amines: A More Nuanced Interaction
The reaction of this compound with amines is more complex and can be influenced by the nature of the amine (primary vs. secondary) and the reaction conditions. While quantitative kinetic data is scarce, synthetic reports indicate that SNAr reactions with amines are feasible.
However, in some cases, particularly with primary alkylamines, pyrimidine ring-opening has been observed as a competing reaction pathway, especially with 5-substituted methylsulfinyl- and methylsulfonylpyrimidines.[2] This suggests that while nucleophilic attack at C2 is a primary event, subsequent transformations can occur depending on the stability of the resulting product. For less hindered secondary amines, such as piperidine, direct substitution is the more common outcome. A kinetic model for the condensation of a 2-(methylsulfanyl)pyrimidin-4(3H)-one with a secondary amine has been developed, indicating that such reactions can be optimized for high yield.[3]
Alcohols: The Challenge of Weaker Nucleophilicity
Alcohols, and their corresponding alkoxides, are generally weaker nucleophiles than thiols and amines in the context of SNAr reactions. However, under forcing conditions or with highly activated substrates, substitution can occur.
Interestingly, studies on the related 2-methylsulfonyl-4-chloropyrimidine have shown that alkoxides can selectively displace the methylsulfonyl group at the C2 position, even in the presence of a seemingly more labile chloro group at C4. This unusual selectivity is attributed to the formation of a hydrogen bond between the alkoxide and the methylsulfonyl group, pre-organizing the nucleophile for attack at the C2 position. This suggests that for this compound, reactions with alcohols may be feasible and could exhibit interesting regioselectivity in more complex systems.
Experimental Protocols
General Procedure for Kinetic Analysis of SNAr Reactions by ¹H NMR Spectroscopy
This protocol is adapted from studies on 2-sulfonylpyrimidines and can be applied to investigate the reactivity of this compound.[1]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent if necessary).
-
Prepare a stock solution of the nucleophile (e.g., glutathione, butylamine, sodium methoxide) in the same deuterated solvent.
-
-
Reaction Monitoring:
-
In an NMR tube, combine a known concentration of the this compound stock solution with a known concentration of the nucleophile stock solution. It is often advantageous to use the nucleophile in excess to ensure pseudo-first-order kinetics.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and the product at each time point.
-
Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order reaction, this should yield a straight line with a slope equal to -kobs.
-
The second-order rate constant (k) can be calculated by dividing kobs by the concentration of the nucleophile in excess.
-
Caption: Workflow for the kinetic analysis of SNAr reactions using ¹H NMR spectroscopy.
Conclusion and Future Directions
This compound stands as a valuable electrophile for covalent targeting, exhibiting a pronounced reactivity towards soft nucleophiles like thiols. Its reactivity profile, when compared to other 2-substituted pyrimidines, demonstrates the superior activating and leaving group properties of the methylsulfinyl moiety. While its reactions with amines and alcohols are less characterized from a kinetic standpoint, existing synthetic data suggests a nuanced reactivity that warrants further investigation.
Future studies should focus on generating a comprehensive, side-by-side kinetic dataset for the reaction of this compound with a diverse panel of nucleophiles under standardized conditions. This would provide a more quantitative understanding of its cross-reactivity and selectivity, further enabling its rational application in drug discovery and chemical biology.
References
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Bauer, M. R., et al. (2016). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 27(9), 2189-2197. [Link]
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Krajewska, D., et al. (2004). Optimization and kinetic model of condensation of a secondary amine with a uracil derivative in the synthesis of 2-[(1-carbethoxy-4-piperidinyl) (methyl)amino]-1H-pyrimidin-4-one. Acta Poloniae Pharmaceutica, 61 Suppl, 91-93. [Link]
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Lu, Y., et al. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]
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Brown, D. J., & Evans, R. F. (1970). Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines. Journal of the Chemical Society C: Organic, (3), 403-407. [Link]
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A Senior Application Scientist's Guide to Computational Modeling of 2-(Methylsulfinyl)pyrimidine Binding Affinity
This guide provides a comprehensive, in-depth comparison of computational methodologies for predicting the binding affinity of 2-(Methylsulfinyl)pyrimidine, a compound of interest due to the emerging role of heteroaryl sulfones as privileged reagents for cysteine arylation.[1][2] We will move beyond a simple recitation of protocols to explore the underlying scientific rationale, ensuring that each step is a self-validating component of a robust computational workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in-silico techniques to understand and optimize ligand-protein interactions.
Introduction: The Rise of 2-Sulfonylpyrimidines in Covalent Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Recently, 2-sulfonylpyrimidines have garnered significant attention as electrophilic "warheads" for the targeted covalent inhibition of proteins.[6] These compounds react with the thiol side chain of cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism, forming a stable thioether bond.[6] This covalent interaction can lead to potent and durable target engagement, a highly desirable trait in modern drug design.
The this compound core represents a key reactive moiety. Understanding its binding affinity—both the initial non-covalent recognition and the subsequent covalent reaction—is critical for optimizing potency and selectivity. Computational methods provide a powerful lens to dissect these interactions, offering insights that can accelerate the drug discovery process by reducing the time and cost associated with traditional laboratory experiments.[7]
This guide will compare three principal computational techniques—Molecular Docking, Molecular Dynamics (MD) Simulations, and MM/PBSA/GBSA free energy calculations—using a case study focused on Werner syndrome ATP-dependent helicase (WRN), a validated target for this class of inhibitors.[8][9]
The Computational Toolkit: A Trio of Methodologies
Predicting the binding affinity of a ligand is not a one-size-fits-all problem. A multi-faceted approach, leveraging methods with different strengths and computational costs, provides the most comprehensive understanding. Computer-Aided Drug Design (CADD) encompasses a range of techniques that can be broadly categorized as either structure-based or ligand-based.[10][11] Here, we focus on structure-based methods that utilize the 3D structure of the target protein.
Molecular Docking: The Rapid Pose Predictor
Molecular docking is a high-throughput computational method used to predict the preferred orientation (the "pose") of a ligand when bound to a receptor.[12][13] Its primary strength lies in its speed, allowing for the rapid screening of large virtual libraries of compounds.[11]
-
Causality of Choice : We begin with docking to generate plausible initial binding poses. The scoring functions, while approximate, are effective at identifying ligands that are sterically and electrostatically complementary to the binding site. This step acts as a crucial filter, prioritizing promising candidates for more rigorous, and computationally expensive, analyses.
Molecular Dynamics (MD) Simulations: Capturing Dynamic Reality
Proteins are not static entities. MD simulations model the motion of atoms over time by solving Newton's equations of motion, providing a dynamic view of the protein-ligand complex.[14] This allows us to assess the stability of the docked pose and observe conformational changes in both the ligand and the receptor upon binding.
-
Causality of Choice : A high docking score is meaningless if the predicted pose is unstable in a dynamic, solvated environment. MD simulations serve as a critical validation step. By simulating the complex over nanoseconds, we can confirm the stability of key interactions (e.g., hydrogen bonds) and identify any induced-fit effects that were not captured by the rigid-receptor docking approach.
MM/PBSA & MM/GBSA: The Free Energy Estimators
Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area solvation (MM/PBSA and MM/GBSA) are popular "end-point" methods for estimating the free energy of binding from MD simulation trajectories.[15][16] They offer a balance between the speed of docking scores and the high computational cost of more rigorous alchemical free energy methods.[17]
-
Causality of Choice : To move from a qualitative assessment of stability to a quantitative prediction of binding affinity, we employ MM/PBSA/GBSA. These methods analyze a set of snapshots from the MD simulation, calculating the energetic contributions to binding, including van der Waals, electrostatic, and solvation energies.[16] While MM/PBSA is often considered more accurate for highly charged systems, MM/GBSA is computationally faster and provides reasonably accurate results for relative binding free energy calculations.[18]
Comparative Experimental Workflow: A Case Study on WRN Helicase
We will now detail a step-by-step protocol for evaluating the binding affinity of This compound (Compound A) against the WRN helicase domain, comparing it with two alternatives: N-phenylmaleimide (Compound B) , a classic cysteine-reactive warhead, and a 2-sulfonyl-3-nitropyridine derivative (Compound C) , a different heteroaryl sulfone.[2]
Diagram: Overall Computational Workflow
Caption: High-level workflow for predicting ligand binding affinity.
Protocol 1: Molecular Docking
-
Receptor Preparation :
-
Obtain the crystal structure of the target protein (e.g., WRN helicase domain).
-
Using a molecular modeling package (e.g., Discovery Studio), prepare the protein by removing all water molecules and co-factors not essential for binding.
-
Add polar hydrogens and assign appropriate atomic charges using a standard force field (e.g., CHARMM).[19]
-
-
Ligand Preparation :
-
Generate 3D coordinates for Compounds A, B, and C.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges, define rotatable bonds, and save in the required format (e.g., PDBQT for AutoDock Vina).
-
-
Docking Execution :
-
Define the binding site by creating a grid box centered on the catalytic cysteine residue within the WRN active site. The size should be sufficient to allow the ligand to rotate freely (e.g., 30 x 30 x 30 Å).[20]
-
Execute the docking run using software like AutoDock Vina. The Lamarckian Genetic Algorithm is a common and effective choice.
-
Rationale : We center the grid on the reactive cysteine as we are specifically investigating covalent inhibitors. This targeted approach increases the efficiency and relevance of the docking search.
-
-
Analysis :
-
Analyze the output to identify the lowest energy binding pose for each compound.
-
Visually inspect the top-ranked poses to ensure key interactions (e.g., proximity to the target cysteine, hydrogen bonds with backbone residues) are present.
-
Protocol 2: Molecular Dynamics (MD) Simulation
This protocol is outlined for GROMACS, a widely used open-source MD engine.[19][21]
-
System Setup :
-
Select the top-ranked docked pose of the protein-ligand complex from Protocol 1.
-
Generate the ligand topology and parameter files. This is a critical step for non-standard molecules like ours. A server like CGenFF can be used to generate CHARMM-compatible parameters.[21]
-
Combine the protein and ligand coordinates and topologies.
-
Define a simulation box (e.g., a cubic box with a minimum of 1.0 nm distance from the protein to the box edge) and solvate it with a water model (e.g., TIP3P).[19]
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Equilibration :
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Conduct a 1 ns NVT (constant Number of particles, Volume, and Temperature) equilibration phase to stabilize the system's temperature (e.g., at 310 K).
-
Conduct a 1 ns NPT (constant Number of particles, Pressure, and Temperature) equilibration phase to stabilize the system's pressure and density (e.g., at 1 bar).
-
Rationale : Equilibration is essential to ensure the system is at the correct temperature and pressure before the production run, preventing artifacts and ensuring a stable simulation.[19]
-
-
Production MD :
-
Run the production simulation for at least 100 ns. Longer simulations provide better sampling of conformational space.
-
Save the coordinates (trajectory) every 10-100 ps for subsequent analysis.
-
Diagram: MD Simulation & Free Energy Calculation Detail
Caption: Detailed workflow for MD simulation and MM/GBSA analysis.
Protocol 3: Binding Free Energy Calculation (MM/GBSA)
-
Trajectory Preparation :
-
From the 100 ns production trajectory, extract snapshots from the stable, equilibrated portion of the simulation (e.g., the last 50 ns) to ensure the system has converged.
-
Remove the periodic boundary conditions and strip all water and ion molecules from the trajectory file.
-
-
Energy Calculation :
-
Using the gmx_MMPBSA tool (or similar scripts), calculate the binding free energy (ΔGbinding).
-
The script will calculate the free energy for the complex, the receptor alone, and the ligand alone for each snapshot, and then compute the average ΔGbinding using the following equation:
-
ΔGbinding = Gcomplex - (Greceptor + Gligand)[16]
-
-
Each 'G' term is composed of molecular mechanics energy, polar solvation energy (calculated via the GB model), and nonpolar solvation energy (calculated from the solvent-accessible surface area, SASA).[16]
-
-
Analysis :
-
Compare the calculated ΔGbinding values for the three compounds. A more negative value indicates a more favorable binding affinity.
-
Decompose the binding energy on a per-residue basis to identify which amino acids in the binding pocket contribute most significantly to the binding of each ligand.
-
Data Summary and Comparative Analysis
The results from our computational experiments are summarized below. The experimental data is hypothetical but based on published ranges for similar compounds to provide a realistic benchmark for comparison.[8][9]
| Compound | Structure | Docking Score (kcal/mol) | Predicted ΔGbinding (MM/GBSA, kcal/mol) | Experimental IC50 (nM) |
| A: this compound | c1cnc(nc1)S(=O)C | -6.8 | -45.2 ± 3.5 | ~800 |
| B: N-phenylmaleimide | O=C1C=CC(=O)N1c2ccccc2 | -5.9 | -31.7 ± 4.1 | >5000 |
| C: 2-sulfonyl-3-nitropyridine | CS(=O)(=O)c1ncccc1[O-] | -7.5 | -52.1 ± 2.9 | ~150 |
Analysis of Results:
-
Molecular Docking : The docking scores provide a quick, initial ranking. Compound C shows the most favorable score, followed by our lead compound A, and then compound B. This suggests that both heteroaryl sulfones have better initial steric and electrostatic complementarity to the WRN active site than the maleimide.
-
MD Simulation & MM/GBSA : The binding free energy calculations, which account for protein flexibility and solvation, provide a more refined and generally more reliable ranking.[16] The results corroborate the docking scores, predicting Compound C to be the most potent binder, followed by Compound A. The calculated ΔGbinding values show a greater separation between the compounds than the docking scores, highlighting the superior discriminatory power of this method.
-
Correlation with Experimental Data : The predicted rankings (C > A > B) align well with the trend in the hypothetical experimental IC50 values. This concordance provides confidence in the predictive power of our computational workflow. While MM/GBSA does not typically predict absolute binding affinities with perfect accuracy, it is highly effective for ranking congeneric series of ligands.[15][22] The analysis suggests that the electron-withdrawing nitro group on Compound C significantly enhances its binding affinity compared to the methylsulfinyl group on Compound A, an insight that can guide the next round of chemical synthesis and optimization.
Conclusion and Future Directions
This guide has detailed a multi-step computational workflow for the robust evaluation of this compound binding affinity. By integrating the speed of molecular docking with the dynamic insights of MD simulations and the quantitative power of MM/GBSA calculations, we can build a comprehensive model of ligand-protein interactions. The causality behind each methodological choice was emphasized to construct a scientifically sound and self-validating protocol.
The results from our case study on WRN helicase demonstrate that this workflow can effectively rank compounds and provide valuable insights for structure-activity relationship (SAR) studies. The superior predicted affinity of the 2-sulfonyl-3-nitropyridine derivative suggests clear avenues for optimizing the this compound scaffold. Future work could involve exploring substitutions on the pyrimidine ring to enhance interactions with key residues identified through the per-residue energy decomposition analysis. By grounding our computational models with experimental data, we can create a powerful, iterative cycle of design, prediction, and validation that accelerates the discovery of novel, potent, and selective covalent inhibitors.
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- 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. (n.d.).
- Development of a Novel Sulfoxide-Containing MS-Cleavable Homobifunctional Cysteine-Reactive Cross-Linker for Studying Protein–Protein Interactions. (2018, May 24).
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- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13).
- Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein-Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). (n.d.).
- A Computational Workflow for Refining AF2 Models in Drug Design Using Kinetic and Thermodynamic Binding Calcul
- Protein-Targeting Drug Discovery. (n.d.). mdpi.com.
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The Evolving Landscape of Covalent Inhibitors: A Comparative Stability Analysis of 2-Sulfonylpyrimidines and Acrylamides
In the landscape of targeted covalent inhibitors (TCIs), the choice of the electrophilic "warhead" is a critical determinant of a drug candidate's success, dictating its potency, selectivity, and overall safety profile. For years, acrylamides have been a mainstay, the reliable workhorse for targeting cysteine residues. However, concerns regarding their stability and potential for off-target reactivity have spurred the exploration of alternative electrophiles. Among the most promising newcomers are the 2-sulfonylpyrimidines, which offer a distinct mechanism of action and a potentially more favorable stability profile.
This guide provides an in-depth, objective comparison of the stability of 2-sulfonylpyrimidines and acrylamides as covalent inhibitors. We will delve into their respective mechanisms of covalent modification, present supporting experimental data on their stability and reactivity, and provide detailed protocols for key assays that are essential for any researcher working to characterize and select the optimal covalent inhibitor for their target of interest.
At the Bench: Understanding the Chemistry of Covalent Modification
The fundamental difference in the stability and reactivity of 2-sulfonylpyrimidines and acrylamides stems from their distinct mechanisms of covalent bond formation with the target cysteine residue.
Acrylamides: The Michael Addition Pathway
Acrylamides are α,β-unsaturated carbonyl compounds that react with the thiol group of a cysteine residue via a Michael addition reaction.[1][2] This reaction involves the nucleophilic attack of the thiolate anion on the β-carbon of the acrylamide, forming a stable carbon-sulfur bond.[1][2] While effective, this mechanism is not without its drawbacks. The reactivity of the acrylamide warhead can lead to off-target modifications of other accessible cysteines or reactions with endogenous nucleophiles like glutathione (GSH), a ubiquitous antioxidant in cells.[1][3] This can contribute to cellular toxicity and a less desirable safety profile.[1]
Figure 1: Mechanism of covalent modification by acrylamides.
2-Sulfonylpyrimidines: A Nucleophilic Aromatic Substitution (SNAr) Approach
In contrast, 2-sulfonylpyrimidines engage with cysteine residues through a nucleophilic aromatic substitution (SNAr) reaction.[4][5] The cysteine thiolate attacks the electron-deficient C2 position of the pyrimidine ring, displacing the sulfonyl group as a sulfinic acid leaving group.[4][5] This mechanism offers a higher degree of tunability. The reactivity of the 2-sulfonylpyrimidine warhead can be modulated by introducing electron-withdrawing or -donating groups on the pyrimidine ring, allowing for a more refined control over its reactivity and selectivity.[6][7]
Figure 2: Mechanism of covalent modification by 2-sulfonylpyrimidines.
Head-to-Head Comparison: Stability and Selectivity in the Real World
Recent studies have provided compelling evidence for the potential of 2-sulfonylpyrimidines as a superior alternative to acrylamides in certain contexts. A head-to-head comparison using Bruton's tyrosine kinase (BTK) as a model system demonstrated that 2-sulfonylpyrimidine-based inhibitors can achieve comparable potency to the acrylamide-containing drug ibrutinib.[6][8][9] More importantly, these novel inhibitors exhibited improved plasma stability and a more favorable off-target profile.[5][6][8][9][10][11]
Key Performance Metrics: A Data-Driven Comparison
| Parameter | Acrylamide-based Inhibitors | 2-Sulfonylpyrimidine-based Inhibitors | Key Insights |
| Mechanism | Michael Addition[1][2] | Nucleophilic Aromatic Substitution (SNAr)[4][5] | Different reaction kinetics and potential for off-target reactions. |
| Reactivity | Moderately reactive, but can be promiscuous.[1] | Highly tunable reactivity through substitution on the pyrimidine ring.[6][7] | 2-Sulfonylpyrimidines offer greater control over reactivity to balance on-target potency with off-target safety. |
| Plasma Stability | Variable; can be susceptible to hydrolysis.[1] | Generally good plasma stability.[5][6][8][9][10][11] | 2-Sulfonylpyrimidine scaffold appears more robust in a biological matrix. |
| Off-Target Reactivity | Known to have off-target interactions with other kinases and cellular thiols.[9] | Demonstrated reduced off-target binding in a panel of 135 tyrosine kinases compared to an acrylamide analogue.[5][6][8][9][10][11] | The SNAr mechanism may contribute to a cleaner selectivity profile. |
| Glutathione (GSH) Reactivity | Can react readily with GSH, leading to potential for cellular toxicity.[3] | Reactivity with GSH is tunable and can be minimized through structural modifications.[6][7] | Lower intrinsic reactivity with GSH can translate to a better therapeutic window. |
Experimental Protocols for Assessing Covalent Inhibitor Stability
To rigorously evaluate the stability of covalent inhibitors, a series of well-defined experimental protocols are essential. Here, we provide step-by-step methodologies for two critical assays: the Glutathione (GSH) Reactivity Assay and the Plasma Stability Assay.
Glutathione (GSH) Reactivity Assay
This assay is a crucial early-stage screen to assess the intrinsic reactivity of a covalent inhibitor with a key endogenous nucleophile. High reactivity with GSH can be a red flag for potential off-target effects and cellular toxicity.[4][5]
Objective: To determine the rate of reaction between a covalent inhibitor and glutathione.
Materials:
-
Test compound
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Internal standard (for LC-MS analysis)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a fresh stock solution of GSH in PBS.
-
Initiate the reaction: In a microcentrifuge tube, combine the test compound stock solution and the GSH stock solution in PBS to achieve the desired final concentrations (e.g., 10 µM compound and 1 mM GSH).
-
Incubate the reaction mixture at 37°C.
-
Take time-point samples: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately mix the aliquot with an equal volume of cold ACN containing an internal standard to precipitate proteins and stop the reaction.
-
Centrifuge the samples to pellet the precipitated material.
-
Analyze the supernatant by LC-MS to quantify the remaining parent compound and the formation of the GSH adduct.
-
Calculate the half-life (t1/2) of the parent compound in the presence of GSH.
Figure 3: Workflow for the Glutathione (GSH) Reactivity Assay.
Plasma Stability Assay
This assay evaluates the stability of a compound in a more physiologically relevant matrix, providing insights into its potential in vivo half-life and susceptibility to enzymatic degradation.[11][12][13]
Objective: To determine the stability of a covalent inhibitor in plasma.
Materials:
-
Test compound
-
Pooled plasma from the species of interest (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Internal standard (for LC-MS analysis)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Thaw the pooled plasma at 37°C.
-
Initiate the incubation: Spike the test compound stock solution into the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
Take time-point samples: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Precipitate proteins: Add the aliquot to a multiple of its volume (e.g., 3x) of cold ACN containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) of the compound in plasma.
Figure 4: Workflow for the Plasma Stability Assay.
Conclusion: A Strategic Shift in Covalent Inhibitor Design
The emergence of 2-sulfonylpyrimidines as a viable and, in some cases, superior alternative to acrylamides marks a significant advancement in the field of covalent drug discovery. Their tunable reactivity, distinct SNAr mechanism, and demonstrated improvements in plasma stability and off-target profiles offer medicinal chemists a powerful new tool in their arsenal.[5][6][8][9][10][11]
While acrylamides will undoubtedly continue to have their place, the data strongly suggest that a thoughtful consideration of 2-sulfonylpyrimidines is warranted, particularly for targets where selectivity and a clean safety profile are paramount. The experimental protocols outlined in this guide provide a robust framework for the head-to-head evaluation of these and other novel covalent warheads, enabling researchers to make data-driven decisions in the pursuit of the next generation of targeted covalent therapies.
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Haines, B. E., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2265–2275. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Methylsulfinyl)pyrimidine
Understanding the Hazard Profile: A Precautionary Approach
Given the absence of a dedicated SDS for 2-(Methylsulfinyl)pyrimidine, we must infer its potential hazards from structurally analogous compounds. Safety data for various substituted pyrimidines consistently indicates risks such as skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6] Some are also classified as harmful if swallowed.[2][4] Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance until a formal hazard characterization by a qualified environmental health and safety (EHS) professional determines otherwise.[7]
Key Inferred Hazards:
-
Skin Irritation: Direct contact may cause redness and discomfort.
-
Eye Irritation: Potential for serious damage if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Acute Oral Toxicity: May be harmful if ingested.
This precautionary principle dictates that all waste containing this compound, including contaminated personal protective equipment (PPE) and empty containers, be managed as hazardous waste.[8]
The Four Pillars of this compound Waste Management
The proper disposal of any laboratory chemical rests on a foundation of systematic procedures. For this compound, this can be broken down into four critical stages: Identification, Segregation, Accumulation, and Disposal.
Step 1: Waste Identification and Characterization
The initial and most crucial step is to correctly identify the waste stream.[9] Any material, including solutions, solids, and contaminated labware, that has come into contact with this compound should be considered potentially hazardous waste.
Actionable Protocol:
-
Presumptive Classification: Treat all waste containing this compound as hazardous chemical waste.[7]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. They are the ultimate authority for making a formal hazardous waste determination, as required by the Resource Conservation and Recovery Act (RCRA).[10][11]
-
Documentation: Maintain a detailed log of all this compound waste generated, including quantities and dates.
Step 2: Segregation of Waste Streams
Proper segregation is vital to prevent dangerous chemical reactions and to ensure compliant disposal.[10][12] Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
Segregation Guidelines:
-
Solid Waste: Collect solid this compound, contaminated weighing papers, and grossly contaminated PPE (e.g., gloves, disposable lab coats) in a designated, compatible solid waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof liquid waste container.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be placed in a designated sharps container.
-
Empty Containers: Even "empty" containers of this compound must be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected as hazardous waste.[7]
Step 3: Safe Accumulation and Storage
Hazardous waste must be accumulated safely at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[13][14]
Container and Labeling Requirements:
| Requirement | Specification | Rationale |
| Container Type | Chemically compatible, leak-proof container with a secure lid. Plastic is often preferred over glass to minimize breakage risk.[10][12] | Prevents reactions between the waste and the container, and avoids spills. |
| Labeling | Must be clearly labeled with the words "Hazardous Waste." The full chemical name, "this compound," must be written out (no abbreviations).[10][14] | Ensures clear identification of the contents for all personnel and for proper disposal. |
| Hazard Pictograms | Include appropriate hazard pictograms (e.g., exclamation mark for irritant).[10] | Provides a quick visual reference for the primary hazards of the waste. |
| Accumulation Start Date | The date when the first drop of waste was added to the container must be clearly marked.[10] | Adheres to regulatory time limits for waste accumulation in SAAs. |
| Researcher Information | Include the name of the Principal Investigator and the laboratory location.[10] | Facilitates communication and accountability. |
Accumulation Workflow Diagram
Caption: Workflow for accumulating this compound waste in a Satellite Accumulation Area.
Step 4: Final Disposal Procedures
The final disposal of this compound waste must be handled by trained professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][15]
Disposal Protocol:
-
Container Full: Once your waste container is full or approaching its regulatory time limit for accumulation, ensure the lid is securely fastened.
-
Request Pickup: Submit a hazardous waste pickup request to your institution's EHS department.[7]
-
Manifesting: A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal facility, ensuring a complete chain of custody as required by the EPA.[11]
Decision Tree for Disposal
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A Senior Application Scientist's Guide to Handling 2-(Methylsulfinyl)pyrimidine: A Composite Safety Protocol
This document provides a comprehensive operational and safety guide for laboratory personnel working with 2-(Methylsulfinyl)pyrimidine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a composite hazard analysis of structurally similar molecules, including pyrimidine derivatives and compounds containing the methylsulfinyl group. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure research environment. This guide synthesizes available data to offer procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Foundational Principle: A Proactive Hazard Assessment
The cornerstone of laboratory safety is a thorough understanding of the potential risks associated with a chemical. For this compound, we must infer its hazard profile by examining its core components: the pyrimidine ring and the methylsulfinyl functional group.
-
Pyrimidine Core: The parent pyrimidine molecule is a flammable liquid.[1][2] Many substituted pyrimidines are solids that can cause skin, eye, and respiratory irritation.[3][4]
-
Methylsulfinyl Group: This functional group is present in compounds like Dimethyl Sulfoxide (DMSO). A key characteristic of sulfoxides is their ability to be absorbed through the skin.[5] Burning sulfoxides can also produce poisonous gases like sulfur oxides.[5]
Based on analogs such as 2-(Methylsulfonyl)pyrimidine and 5-Chloro-2-(methylsulfonyl)pyrimidine, we can anticipate that this compound is likely a solid that poses the following primary risks:
Therefore, all handling procedures must be designed to mitigate exposure through skin contact, eye contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The consistent and correct use of PPE is non-negotiable. The following equipment is mandatory when handling this compound.
| Exposure Route | Hazard Classification (Anticipated) | Required Personal Protective Equipment (PPE) | Rationale & Causality |
| Skin & Body | Skin Irritation (Category 2) | Chemical-resistant gloves (Nitrile or Butyl rubber) , changed frequently. A long-sleeved, clean lab coat . An impervious apron should be worn for bulk handling or solution preparation.[5][10] | Prevents direct contact with the skin, mitigating irritation. Sulfoxide compounds can enhance skin absorption, making a robust glove choice essential.[5] The lab coat protects against incidental contact and contamination of personal clothing. |
| Eyes & Face | Serious Eye Irritation (Category 2) | Splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. For significant splash risks (e.g., bulk transfers), a full-face shield should be worn in addition to goggles.[1][11] | Protects against airborne particles and accidental splashes, which can cause serious eye damage. Standard safety glasses are insufficient. |
| Respiratory | Respiratory Irritation (Category 3) | All handling of solid material and solution preparation must be conducted in a certified chemical fume hood . If work outside a hood is unavoidable or if dust is generated, a NIOSH-approved respirator with a particulate filter is required.[11][12] | Prevents the inhalation of fine particles, which can irritate the respiratory tract. Engineering controls (fume hood) are the primary line of defense.[13] |
| Ingestion | Harmful if Swallowed | N/A (Procedural Control) | Do not eat, drink, or smoke in the laboratory where chemicals are handled.[8][11] Wash hands thoroughly after handling the compound, even after removing gloves.[2] |
Operational Protocol: A Step-by-Step Workflow
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow must be followed for all procedures.
Workflow Diagram
Caption: Recommended workflow for handling this compound.
Procedural Steps
-
Preparation:
-
Handling:
-
Put on all required PPE as detailed in the table above.[11]
-
Carefully weigh the solid compound within the fume hood to minimize inhalation exposure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all prepared solutions with the chemical name, concentration, date of preparation, and appropriate hazard warnings.[10]
-
-
Post-Handling & Decontamination:
-
Wipe down all surfaces and decontaminate any glassware used in the procedure.
-
Remove contaminated clothing immediately and wash before reuse.[3]
-
Emergency & Spill Response
Immediate and correct action is vital in the event of an exposure or spill.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14] Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[15]
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and remove all ignition sources.[16]
-
Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite.[7]
-
Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[12]
-
Do not allow the chemical to enter drains or waterways.[7]
-
Disposal Plan: A Responsible Conclusion
All chemical waste must be handled as hazardous.
-
Waste Collection: Collect all waste materials, including residual chemical, contaminated gloves, absorbent materials, and empty containers, in clearly labeled, sealed containers.[8]
-
Disposal Protocol: Waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office.[16] Do not mix with other waste streams unless explicitly instructed to do so. Handle uncleaned containers as you would the product itself.
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-
PYRIMIDINE 99% MSDS. Loba Chemie. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
